20-Hydroxyecdysone 2,3:20,22-diacetonide
Description
Properties
IUPAC Name |
(1R,2R,4S,8R,10R,14S,17S,18R)-14-hydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3/t19-,21-,23+,24-,25-,26+,30+,31+,32+,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFMGCVRGSIXOB-APTIWFLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C(=O)C=C4C(C3(CC2O1)C)CCC5(C4(CCC5C6(C(OC(O6)(C)C)CCC(C)(C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]5[C@@H](C4)OC(O5)(C)C)C)[C@@]1(CC[C@@H]2[C@@]6([C@H](OC(O6)(C)C)CCC(C)(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273529 | |
| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22798-98-7 | |
| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22798-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 20-Hydroxyecdysone 2,3:20,22-diacetonide: Nomenclature, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide, a semi-synthetic derivative of the naturally occurring phytoecdysteroid, 20-hydroxyecdysone. This document covers the compound's nomenclature and synonyms, detailed chemical and physical properties, and protocols for its synthesis and analysis. Furthermore, it delves into the current understanding of its biological activities, with a particular focus on its promising role as a chemosensitizing agent in cancer therapy through the inhibition of the ABCB1 transporter. The guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Nomenclature and Synonyms
20-Hydroxyecdysone 2,3:20,22-diacetonide is a derivative of 20-hydroxyecdysone where two acetonide groups protect the vicinal diols at positions 2,3 and 20,22. This modification significantly increases the lipophilicity of the parent compound.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| Chemical Name | This compound |
| Systematic Name | (2β,3β,5β,22R)-14,25-Dihydroxy-2,3:20,22-bis[(1-methylethylidene)bis(oxy)]cholest-7-en-6-one |
| CAS Number | 22798-98-7[1], 84507-66-4[2][3] |
| Molecular Formula | C₃₃H₅₂O₇[1][2] |
| Molecular Weight | 560.77 g/mol [1][2] |
| Synonyms | Ecdysterone 2,3:20,22-diacetonide[1], 20-Hydroxy-2,3,20,22-di-O-isopropylideneecdysone[1], 20-Hydroxyecdysone diacetonide[1], 20ED[4], 20DA |
Physicochemical Properties
The introduction of two acetonide groups drastically alters the physicochemical properties of 20-hydroxyecdysone, most notably its polarity.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to almost white powder or crystal | [5] |
| Polarity | Apolar/Less polar than 20-hydroxyecdysone | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Semi-synthesis of this compound
This protocol is based on the acid-catalyzed reaction of 20-hydroxyecdysone with acetone.
Materials:
-
20-hydroxyecdysone
-
Anhydrous acetone
-
Phosphomolybdic acid or another suitable acid catalyst
-
Ethyl acetate (B1210297)
-
n-hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 20-hydroxyecdysone in anhydrous acetone.
-
Add a catalytic amount of phosphomolybdic acid to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution) until the solution is neutral.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-hexane-ethyl acetate mixtures) to yield pure this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for the quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water is commonly used.
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.
-
Set the detection wavelength to approximately 245 nm.
-
Inject the standards and the sample onto the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area for quantification and purity assessment.
Biological Activity and Signaling Pathways
While the parent compound, 20-hydroxyecdysone, has well-documented roles in arthropod molting and potential anabolic effects in mammals, its diacetonide derivative has garnered significant interest for its chemosensitizing properties in cancer cells.
The primary mechanism of action for the chemosensitizing effect of this compound is believed to be the inhibition of the ABCB1 (P-glycoprotein) transporter. This transporter is an ATP-dependent efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively removing a wide range of chemotherapeutic drugs from the cell interior.
By inhibiting the ABCB1 transporter, this compound increases the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy in resistant cancer cells. Studies have shown that this compound can sensitize various cancer cell lines to chemotherapeutics like doxorubicin, paclitaxel, and vincristine.
Conclusion
This compound is a readily accessible, semi-synthetic derivative of a natural product with significant potential in the field of oncology. Its ability to reverse multidrug resistance by inhibiting the ABCB1 transporter makes it a compelling lead compound for the development of adjuvant therapies to enhance the efficacy of existing chemotherapeutic agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical and clinical settings. This guide provides a foundational resource for scientists and researchers embarking on studies involving this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00431H [pubs.rsc.org]
20-Hydroxyecdysone 2,3;20,22-diacetonide (20ED): A Technical Guide to a Promising Derivative of 20-Hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyecdysone (B1671079) (20E), a naturally occurring ecdysteroid, is a well-established insect molting hormone that also exhibits a range of beneficial pharmacological effects in mammals, including anabolic, anti-diabetic, and neuroprotective properties.[1] Its therapeutic potential has led to significant interest in the development of synthetic derivatives with enhanced bioactivity and improved pharmacokinetic profiles. One such derivative, 20-hydroxyecdysone 2,3;20,22-diacetonide (20ED), has emerged as a compound of interest, particularly in the field of oncology. This technical guide provides a comprehensive overview of 20ED, focusing on its synthesis, biological activity as a multidrug resistance (MDR) modulator, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Synthesis of 20-Hydroxyecdysone 2,3;20,22-diacetonide (20ED)
20ED is a semi-synthetic derivative of 20-hydroxyecdysone. The synthesis involves the protection of the vicinal diols at positions 2, 3 and 20, 22 with acetone (B3395972) to form acetonide groups. This modification increases the lipophilicity of the parent molecule, which can enhance its ability to cross cellular membranes.[2]
Experimental Protocol: Synthesis of 20ED
Materials:
-
20-hydroxyecdysone (20E)
-
Acetone (anhydrous)
-
Phosphomolybdic acid (catalyst)
-
Sodium bicarbonate (NaHCO₃) solution (10% aqueous)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄) (anhydrous)
-
Rotary evaporator
-
Sonicator
-
Standard laboratory glassware
Procedure:
-
Dissolve 20-hydroxyecdysone in anhydrous acetone at a concentration of 1 g per 100 mL.
-
To this solution, add phosphomolybdic acid as a catalyst. The amount of catalyst can be optimized, but a common starting point is 1 g of phosphomolybdic acid for each gram of 20E.
-
Sonicate the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, neutralize the mixture with a 10% aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic fractions and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the crude 20ED product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Confirmation of Structure:
The structure of the synthesized 20ED should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Biological Activity: Multidrug Resistance Modulation
A significant area of investigation for 20ED is its potential as a multidrug resistance (MDR) modulator in cancer therapy. MDR is a major obstacle to the success of chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux chemotherapeutic drugs from cancer cells.[2] Apolar derivatives of 20-hydroxyecdysone, including 20ED, have shown promise in reversing this resistance.[2][4]
Quantitative Data on Biological Activity
| Compound | Biological Activity | Cell Line | Notes |
| 20-hydroxyecdysone 2,3;20,22-diacetonide (20ED) | MDR Modulation | Murine leukemia (L5178Y) expressing human ABCB1 | Chosen as a promising lead compound for MDR modulation based on structure-activity relationship studies.[2] |
| Antiproliferative Activity | Various cancer cell lines | Showed stronger antiproliferative activity than the parent ecdysteroid.[5] |
Table 1: Summary of Biological Activities of 20ED
Signaling Pathways
The biological effects of 20-hydroxyecdysone and its derivatives are mediated through distinct signaling pathways.
Canonical Ecdysteroid Signaling Pathway
In insects, the primary mechanism of action for ecdysteroids is through the activation of a nuclear receptor complex.
Caption: Canonical ecdysteroid signaling pathway in insects.
This pathway involves the binding of the ecdysteroid to the Ecdysone Receptor (EcR), which then forms a heterodimer with the Ultraspiracle protein (USP).[6] This complex binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription. It is plausible that 20ED, as a derivative of 20E, also interacts with this pathway, although its modified structure may lead to altered binding affinity and downstream effects.
Non-Genomic Signaling in Mammalian Cells
In mammals, which lack a homologous ecdysone receptor, 20-hydroxyecdysone is thought to exert its effects through non-genomic pathways, including the PI3K/AKT/mTOR signaling cascade. This pathway is a crucial regulator of cell growth, proliferation, and survival.
References
- 1. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid, laser-induced conversion of 20-hydroxyecdysone and its diacetonide -- experimental set-up of a system for photochemical transformation of bioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 20-Hydroxyecdysone 2,3:20,22-diacetonide: Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide, a semi-synthetic derivative of the naturally occurring phytoecdysteroid, 20-hydroxyecdysone. The document details its discovery, natural and synthetic origins, and significant biological activities, with a particular focus on its promising role as a chemosensitizing agent in cancer therapy. Detailed experimental protocols for its synthesis, quantitative data on its biological efficacy, and diagrams of its proposed mechanism of action are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Ecdysteroids are a class of steroid hormones that play a crucial role in the molting and metamorphosis of arthropods.[1] Their presence in various plant species, where they are known as phytoecdysteroids, is thought to be a defense mechanism against insect herbivores.[1] The most abundant and widely studied phytoecdysteroid is 20-hydroxyecdysone (20E). While ecdysteroids do not exert hormonal effects in mammals, they have been shown to possess a range of beneficial pharmacological properties, including anabolic, adaptogenic, and hypoglycemic effects.
In recent years, chemical modification of 20E has led to the discovery of derivatives with enhanced biological activities. One such derivative, 20-Hydroxyecdysone 2,3:20,22-diacetonide, has emerged as a compound of significant interest due to its ability to sensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapeutic agents. This guide will delve into the scientific literature to provide a detailed account of this promising compound.
Discovery and Origin
Semi-synthetic Origin
This compound is primarily known as a semi-synthetic compound derived from the natural phytoecdysteroid, 20-hydroxyecdysone (20E). The synthesis involves the protection of the vicinal diols at positions 2,3 and 20,22 of the 20E molecule with acetone, typically in the presence of an acid catalyst. This modification significantly increases the lipophilicity of the parent compound, which has been shown to be a key factor in its enhanced biological activity.
Natural Occurrence
While predominantly a product of laboratory synthesis, this compound has also been identified as a minor ecdysteroid in certain plant species. Notably, its isolation from the roots of Rhaponticum uniflorum has been reported, suggesting that the acetonide functionalization can occur naturally, albeit at low levels.
Experimental Protocols
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound based on descriptions in the scientific literature.
Materials:
-
20-Hydroxyecdysone (20E)
-
Acetone (anhydrous)
-
Phosphomolybdic acid (or another suitable acid catalyst, e.g., HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve 20-hydroxyecdysone in anhydrous acetone.
-
Catalyst Addition: Add a catalytic amount of phosphomolybdic acid to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data on Biological Activity
This compound has demonstrated significant potential as a chemosensitizer, particularly in overcoming multidrug resistance in cancer cells. The following tables summarize key quantitative data from various studies.
| Cell Line | Chemotherapeutic Agent | 20-HED Concentration (µM) | IC50 of Chemo Agent Alone (nM) | IC50 of Chemo Agent with 20-HED (nM) | Fold Sensitization | Reference |
| L5178MDR (Mouse Lymphoma, MDR) | Doxorubicin | 50 | 3537 | 45.6 | ~77.6 | [2] |
| L5178 (Mouse Lymphoma, parent) | Doxorubicin | 50 | 228.3 | 41.7 | ~5.5 | [2] |
| PC3 (Human Prostate Cancer) | Paclitaxel | Not specified | - | - | - | [2] |
Note: "20-HED" refers to this compound. Further details on experimental conditions can be found in the cited literature.
Signaling Pathways and Mechanism of Action
The primary mechanism by which this compound is believed to exert its chemosensitizing effect is through the modulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1), which is a major contributor to multidrug resistance in cancer. However, studies suggest that its activity is not solely dependent on the direct inhibition of these efflux pumps.
The parent compound, 20-hydroxyecdysone, is known to activate signaling pathways involving G-protein coupled receptors (GPCRs), leading to downstream effects on intracellular calcium levels and the activation of protein kinase A (PKA) and protein kinase C (PKC). It is plausible that the diacetonide derivative utilizes similar pathways to induce cellular changes that render cancer cells more susceptible to chemotherapeutic drugs.
Proposed Experimental Workflow for Investigating Chemosensitization
Caption: Experimental workflow for evaluating the chemosensitizing activity of this compound.
Proposed Signaling Pathway for Chemosensitization
Caption: Proposed signaling pathway for the chemosensitizing effect of this compound.
Conclusion
This compound represents a compelling lead compound in the development of novel cancer therapeutics. Its ability to overcome multidrug resistance by modulating ABC transporter activity, potentially through complex signaling pathways, warrants further investigation. The semi-synthetic nature of this compound allows for the generation of diverse analogs, opening avenues for structure-activity relationship studies to optimize its efficacy and pharmacokinetic properties. This technical guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this and related ecdysteroid derivatives.
References
A Technical Guide to 20-Hydroxyecdysone 2,3:20,22-diacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide is a synthetic derivative of 20-hydroxyecdysone (20E), a naturally occurring ecdysteroid hormone that plays a crucial role in arthropod physiology, regulating processes such as molting and reproduction.[1][2] While 20-hydroxyecdysone itself has various biological activities, its diacetonide derivative has garnered significant interest in biomedical research, particularly for its potential as a chemosensitizer in cancer therapy.[1][2][3] This technical guide provides an in-depth overview of 20-Hydroxyecdysone 2,3:20,22-diacetonide, including its chemical properties, synthesis, and biological activities, with a focus on its role in overcoming multidrug resistance in cancer cells.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 22798-98-7 | [4] |
| Molecular Formula | C33H52O7 | [4] |
| Molecular Weight | 560.76 g/mol | [4] |
| Appearance | White solid | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of 20-hydroxyecdysone with acetone.[2]
General Procedure for the Synthesis of this compound[2]
This procedure describes a general method for the preparation of the diacetonide derivative from 20-hydroxyecdysone.
Materials:
-
20-hydroxyecdysone (1)
-
Acetone
-
Anhydrous Copper (II) Sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Protocol:
-
Dissolve 20-hydroxyecdysone in acetone.
-
Add anhydrous copper (II) sulfate to the solution to act as a catalyst and dehydrating agent.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the copper sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).[2]
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.[2]
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
20-Hydroxyecdysone and its derivatives are known to interact with the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[6] This complex then binds to ecdysone response elements (EcREs) on DNA to regulate gene expression.[7] The signaling pathway of 20-hydroxyecdysone is crucial for various physiological processes in insects.[6][8]
While the primary research focus for this compound has been on its ability to reverse multidrug resistance in cancer cells, its mechanism of action is related to its increased lipophilicity compared to the parent compound, which allows it to better interact with cellular membranes and potentially inhibit the function of efflux pumps like P-glycoprotein (ABCB1).[2][9]
20-Hydroxyecdysone Signaling Pathway
Caption: Simplified 20-Hydroxyecdysone signaling pathway.
Reversal of Multidrug Resistance
A significant area of research for this compound is its ability to act as a chemosensitizer in multidrug-resistant (MDR) cancer cells.[1][2] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of the cancer cells.
Studies have shown that the less polar, more lipophilic nature of this compound, compared to its parent compound 20-hydroxyecdysone, is key to its activity in reversing MDR.[2][9] This increased lipophilicity is thought to facilitate its interaction with the cell membrane and the ABCB1 transporter, thereby inhibiting its drug efflux function.
Experimental Protocol: Assessing Chemosensitizing Activity
A common method to evaluate the chemosensitizing activity of a compound is to measure its effect on the cytotoxicity of a known chemotherapeutic agent in a multidrug-resistant cancer cell line.
Materials:
-
Multidrug-resistant cancer cell line (e.g., expressing human ABCB1 transporter)
-
Parental drug-sensitive cancer cell line
-
Chemotherapeutic agent (e.g., doxorubicin)
-
This compound
-
Cell culture medium and supplements
-
Cell viability assay (e.g., MTT, XTT)
-
Microplate reader
Protocol:
-
Seed the drug-sensitive and multidrug-resistant cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent alone, or in combination with a non-toxic concentration of this compound.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Perform a cell viability assay to determine the percentage of viable cells in each treatment group.
-
Calculate the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent in the presence and absence of this compound.
-
A significant decrease in the IC50 value of the chemotherapeutic agent in the presence of the diacetonide derivative indicates a chemosensitizing effect.
Logical Workflow for Assessing Chemosensitizing Activity
Caption: Workflow for evaluating the chemosensitizing activity.
Conclusion
This compound is a promising synthetic ecdysteroid derivative with significant potential in cancer research. Its ability to reverse multidrug resistance by inhibiting the function of ABC transporters like P-glycoprotein makes it a valuable lead compound for the development of novel chemosensitizing agents. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the synthesis and biological activities of this intriguing molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00431H [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 20-Hydroxyecdysone | CAS:5289-74-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Natural occurrence of "20-Hydroxyecdysone 2,3:20,22-diacetonide" precursors
A Technical Guide to the Natural Precursors of 20-Hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
Introduction
It is critical to clarify that 20-Hydroxyecdysone 2,3:20,22-diacetonide is a synthetic derivative of 20-Hydroxyecdysone, created through laboratory procedures. As a synthetic compound, it does not have naturally occurring precursors. The immediate precursor for its synthesis is the naturally occurring phytoecdysteroid, 20-Hydroxyecdysone (also known as ecdysterone). This guide, therefore, provides an in-depth technical overview of the natural occurrence, biosynthesis, and analysis of the precursors to 20-Hydroxyecdysone in both plants and arthropods. Understanding these natural pathways is essential for researchers working on the synthesis of ecdysteroid analogs and for those exploring the biological activities of these compounds.
Ecdysteroids, such as 20-Hydroxyecdysone, are polyhydroxylated steroids that play a crucial role in the molting and metamorphosis of arthropods.[1][2] They are also synthesized by a variety of plants, where they are thought to act as a defense mechanism against insect herbivores.[3] The biosynthetic pathways in plants and insects, while leading to the same active compounds, originate from different primary precursors.
Biosynthesis of 20-Hydroxyecdysone: Natural Precursors
The biosynthesis of 20-Hydroxyecdysone is a complex, multi-step process involving a series of enzymatic reactions. The foundational precursors differ between the animal and plant kingdoms.
In Arthropods: A Cholesterol-Based Pathway
Insects and other arthropods are incapable of synthesizing sterols de novo and must obtain them from their diet.[4][5] Cholesterol is the primary precursor for ecdysteroid biosynthesis in most insects.[6] The conversion of dietary cholesterol to 20-Hydroxyecdysone occurs primarily in the prothoracic glands.[1][7]
The generalized pathway is as follows:
-
Dietary Sterols: Insects acquire cholesterol or phytosterols (B1254722) (like β-sitosterol, campesterol, and stigmasterol) from their food.[5] Phytosterols are first dealkylated to cholesterol.
-
Conversion to 7-dehydrocholesterol (B119134) (7dC): Cholesterol is converted to 7dC.[7]
-
The "Black Box": A series of subsequent oxidative steps, not yet fully elucidated, convert 7dC into 2,22,25-trideoxyecdysone (B1254953) (ketodiol).[2][5]
-
Hydroxylation Steps: A cascade of hydroxylation reactions at positions C25, C22, and C2, catalyzed by cytochrome P450 enzymes (Halloween genes), converts the ketodiol to ecdysone (B1671078).[8]
-
Final Hydroxylation: Ecdysone is then hydroxylated at the C20 position to form the biologically active 20-Hydroxyecdysone.[2][7]
In Plants: Mevalonate (B85504) and Sterol Pathways
Plants synthesize phytoecdysteroids, including 20-Hydroxyecdysone, through the mevalonate pathway, using acetyl-CoA as the initial precursor.[3][9] The biosynthesis is thought to proceed through sterol intermediates. In spinach, for example, the C27 sterol lathosterol (B1674540) has been identified as a likely intermediate.[10]
The proposed pathway in plants includes:
-
Acetyl-CoA: The fundamental building block for isoprenoid synthesis.
-
Mevalonic Acid Pathway: Acetyl-CoA is converted to mevalonic acid and subsequently to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
Sterol Synthesis: IPP and DMAPP are used to synthesize various phytosterols. The specific sterol precursor for ecdysteroids can vary between plant species, with lathosterol being implicated in spinach.[10]
-
Conversion to Ecdysteroids: The plant sterol undergoes a series of hydroxylations and oxidations, analogous to the later steps in the insect pathway, to form ecdysone and finally 20-Hydroxyecdysone.
Quantitative Data on Natural Occurrence
20-Hydroxyecdysone is the most common phytoecdysteroid and can be found in significant quantities in various plant species.[11] Its concentration can vary depending on the plant organ, developmental stage, and geographical location.[9][12] Spinach (Spinacia oleracea) is one of the most well-studied edible plants containing 20-Hydroxyecdysone.
| Plant Species | Plant Part | Compound | Concentration (µg/g dry weight) | Reference |
| Spinacia oleracea (Spinach) | Leaves | 20-Hydroxyecdysone | 0.52–428 | [13] |
| Spinacia oleracea (Spinach) | Leaves | Makisterone A | 2.18–67.2 | [13] |
| Chenopodium quinoa (Quinoa) | Seeds | 20-Hydroxyecdysone | Varies, can be high | [9] |
| Serratula coronata | Roots | 20-Hydroxyecdysone | Can reach up to 2% of dry weight | [3][14] |
| Cyanotis vaga | Whole Plant | 20-Hydroxyecdysone | High concentrations | [9] |
| Ajuga turkestanica | Roots | 20-Hydroxyecdysone | Abundant source | [9] |
Experimental Protocols
The extraction and quantification of 20-Hydroxyecdysone and its precursors from natural sources are crucial for research and development. Due to their polar, sugar-like nature, their purification can be challenging.[15]
General Protocol for Extraction and Isolation from Plant Material
This protocol provides a general workflow for the extraction and purification of ecdysteroids from plant sources.
-
Sample Preparation:
-
Collect and identify the plant material.
-
Dry the material (shade drying is common) and grind it into a fine powder.[12]
-
-
Extraction:
-
Perform sequential extraction with solvents of increasing polarity. A common sequence is petroleum ether, chloroform (B151607), and finally methanol.[12]
-
Alternatively, use a mixture of methanol:ethanol:water (e.g., 30:25:45 v/v/v) for solid-liquid extraction.[13]
-
Ultrasonic-assisted extraction can also be employed to improve efficiency.[16]
-
-
Purification:
-
Solid-Phase Extraction (SPE): The crude extract is often subjected to SPE using a C18 cartridge to remove non-polar compounds and concentrate the ecdysteroid fraction.[13]
-
Column Chromatography: Further purification can be achieved using classical column chromatography on alumina (B75360) or silica (B1680970) gel.[17]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating ecdysteroids from complex mixtures.[18] A two-phase solvent system, such as ethyl acetate–n-butanol–ethanol–water, is typically used.[18]
-
-
Analysis and Quantification:
-
Thin-Layer Chromatography (TLC): Used for initial screening and monitoring of fractions. A common developing solvent is a mixture of chloroform and methanol. Spots can be visualized with an acidic vanillin (B372448) spray.[12]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantification. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile.[11][15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for the identification and quantification of ecdysteroids, especially at low concentrations.[13][16]
-
Conclusion
While "this compound" is a synthetic product, its parent molecule, 20-Hydroxyecdysone, is a widely occurring natural compound. The biosynthesis of 20-Hydroxyecdysone relies on fundamental precursors such as dietary sterols in insects and acetyl-CoA-derived phytosterols in plants. A thorough understanding of these biosynthetic pathways, the natural distribution of precursors, and robust analytical methodologies is paramount for scientists in natural product chemistry, drug development, and entomology. The protocols and data presented in this guide offer a foundational resource for the isolation, identification, and quantification of these biologically significant molecules.
References
- 1. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological functions of 20-hydroxyecdysone_Chemicalbook [chemicalbook.com]
- 3. Phytoecdysteroid - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Sterol Regulation of Development and 20-Hydroxyecdysone Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol internalization and metabolism in insect prothoracic gland, a steroidogenic organ, via lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. phytojournal.com [phytojournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Naturally Occurring Ecdysteroids in Triticum aestivum L. and Evaluation of Fenarimol as a Potential Inhibitor of Their Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and Purification of Three Ecdysteroids from the Stems of Diploclisia glaucescens by High-Speed Countercurrent Chromatography and Their Anti-Inflammatory Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 20-Hydroxyecdysone 2,3:20,22-diacetonide: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide, a promising synthetic ecdysteroid derivative. This document details its physicochemical properties, synthesis, and its significant role in overcoming multidrug resistance in cancer cells.
Core Molecular Data
20-Hydroxyecdysone 2,3:20,22-diacetonide is a synthetic derivative of the natural phytoecdysteroid, 20-hydroxyecdysone. The addition of two acetonide groups significantly increases its lipophilicity, a key factor in its biological activity.
| Property | Value |
| Molecular Formula | C₃₃H₅₂O₇ |
| Molecular Weight | 560.76 g/mol |
Synthesis Protocol
The synthesis of this compound from its parent compound, 20-hydroxyecdysone, is a crucial step for its investigation. The following protocol is a standard laboratory procedure.
Materials and Reagents:
-
20-hydroxyecdysone
-
Anhydrous acetone (B3395972)
-
Camphorsulfonic acid (catalyst)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
n-hexane
-
Silica (B1680970) gel for column chromatography
General Procedure A (GP-A): Ketalization
-
Dissolve 20-hydroxyecdysone (0.1 mmol) in anhydrous acetone (1.6 mL).
-
Add camphosulfonic acid (0.01 mmol) as a catalyst to the solution.
-
Stir the reaction mixture at 25°C for 24–72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (2 x 5 mL).
-
Wash the combined organic layers with a 5% aqueous solution of sodium bicarbonate (2 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a mixture of n-hexane and ethyl acetate (1:1) as the eluent to yield this compound as a white solid.[1]
References
A Technical Guide to the Polarity of 20-Hydroxyecdysone and its Diacetonide Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical differences between 20-hydroxyecdysone (B1671079) (20E) and its semi-synthetic derivative, 20-Hydroxyecdysone 2,3:20,22-diacetonide (20ED). The primary focus is on the significant alteration of polarity resulting from the introduction of acetonide groups and the subsequent impact on experimental behavior and biological activity.
Introduction: From Polar Phytoecdysteroid to Lipophilic Derivative
20-Hydroxyecdysone is a naturally occurring phytoecdysteroid, a class of polyhydroxylated steroid hormones found in various plants and arthropods.[1][2] Its structure, characterized by a cholest-7-en-6-one carbon skeleton with multiple hydroxyl (-OH) groups, renders it a relatively polar molecule.[3][4] This inherent polarity influences its solubility, pharmacokinetic profile, and interaction with biological systems.
To modulate these properties for research and therapeutic applications, chemical modifications are often employed. One such modification is the formation of this compound. This is achieved by reacting 20E with acetone, which forms protective dioxolane rings with the vicinal diols at the C2,C3 and C20,C22 positions.[5][6] This conversion fundamentally alters the molecule's polarity, making it significantly more lipophilic (less polar). This guide will explore the basis for this change, present quantitative data, detail relevant experimental protocols, and discuss the implications of this polarity shift.
Structural Basis for Polarity Difference
The difference in polarity is rooted in the chemical structures of the two compounds. 20-Hydroxyecdysone possesses six free hydroxyl groups, which are polar and capable of acting as both hydrogen bond donors and acceptors. These groups readily interact with polar solvents like water.
The synthesis of the diacetonide derivative masks four of these hydroxyl groups.[5] The acetonide bridges are significantly less polar than the hydroxyl groups they replace. This structural change reduces the molecule's overall capacity for hydrogen bonding and decreases its polar surface area, leading to a marked increase in lipophilicity (hydrophobicity).
Quantitative Physicochemical Data
The shift in polarity can be quantified using several physicochemical parameters. The following table summarizes key computed and experimental values for both compounds, highlighting the significant differences.
| Property | 20-Hydroxyecdysone (20E) | This compound (20ED) | Implication for Polarity |
| Molecular Formula | C₂₇H₄₄O₇ | C₃₃H₅₂O₇ | Increased carbon content contributes to lipophilicity. |
| Molecular Weight | 480.6 g/mol | 560.8 g/mol | Increased mass and size. |
| logP (Octanol-Water Partition Coefficient) | 0.61 (Chemaxon)[7] | ~5.75 (Calculated)[8][9] | A much higher logP for 20ED indicates significantly greater lipophilicity and lower polarity. |
| Topological Polar Surface Area (TPSA) | 138 Ų | 84.9 Ų (Calculated) | The reduction in TPSA reflects the masking of polar hydroxyl groups, confirming lower polarity. |
| Hydrogen Bond Donors | 6[7] | 2 | A sharp decrease in hydrogen bond donors drastically reduces interaction with polar solvents. |
| Hydrogen Bond Acceptors | 7[7] | 7 | The number of acceptors remains the same. |
| Water Solubility | Low (improves with cyclodextrins)[10] | Very Low | 20ED is expected to be far less soluble in water than 20E. |
Experimental Protocols and Expected Outcomes
The difference in polarity is most readily observed using chromatographic techniques.
a) Thin-Layer Chromatography (TLC) In a normal-phase TLC system (e.g., silica (B1680970) gel plate with a mobile phase of dichloromethane-isopropanol-water), the more polar 20E will interact more strongly with the stationary phase and exhibit a lower Retention factor (Rf) value. The less polar 20ED will travel further up the plate, resulting in a higher Rf value.
b) High-Performance Liquid Chromatography (HPLC) HPLC is the standard for analyzing and separating these compounds. The choice of stationary and mobile phases determines their retention behavior.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method.[11] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile (B52724)/water or methanol (B129727)/water).
-
Expected Outcome: The more polar 20E will elute earlier (shorter retention time) as it has less affinity for the nonpolar column. The less polar 20ED will have a stronger interaction with the C18 stationary phase and thus a longer retention time.
-
This protocol is a representative method for demonstrating the polarity difference between 20E and 20ED.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Kinetex XB-C18 (4.6 × 250 mm, 5 μm particle size) or equivalent.[12]
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For isocratic separation, a mixture such as 80% aqueous acetonitrile can be used.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.[12]
-
Sample Preparation:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the mixed standard solution.
-
Record the chromatogram for a sufficient duration to allow both peaks to elute.
-
-
Data Analysis: Compare the retention times (t_R) of the two peaks. The peak with the shorter t_R corresponds to the more polar 20-hydroxyecdysone, while the peak with the longer t_R corresponds to the less polar this compound.
Implications of Altered Polarity
The transformation from a polar to a lipophilic molecule has profound consequences for the compound's biological applications.
-
Membrane Permeability and Bioavailability: Increased lipophilicity generally enhances a molecule's ability to cross biological membranes. A key study demonstrated that the less polar 20ED was able to penetrate the blood-brain barrier in rats, whereas the more polar 20E could not.[12][14] This highlights the critical role of polarity in CNS drug delivery.
-
Interaction with Molecular Targets: Lipophilicity has been identified as a crucial factor for the activity of ecdysteroid derivatives in reversing multi-drug resistance (MDR) in cancer cells.[8][9] The less polar diacetonide derivative shows significantly enhanced activity as an inhibitor of the ABCB1 transporter compared to the inactive parent compound, 20E.[8]
Conclusion
The conversion of 20-hydroxyecdysone to its 2,3:20,22-diacetonide derivative is a clear and impactful example of how targeted chemical modification can fundamentally alter a molecule's physicochemical properties. By masking four of its six polar hydroxyl groups, the diacetonide becomes significantly less polar and more lipophilic. This change is quantifiable through parameters like logP and Polar Surface Area and is readily observable through standard chromatographic techniques like RP-HPLC, where 20ED exhibits a much longer retention time. This shift from a polar to a lipophilic character is not merely a chemical curiosity; it is a critical factor that enhances the molecule's biological applicability, enabling it to cross the blood-brain barrier and interact effectively with nonpolar biological targets, thereby opening new avenues for research and drug development.
References
- 1. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00431H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Bioavailability and structural study of 20-hydroxyecdysone complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. japer.in [japer.in]
- 14. akjournals.com [akjournals.com]
Unveiling the Potential of 20-Hydroxyecdysone 2,3:20,22-diacetonide as a Chemosensitizing Agent in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly limiting the efficacy of numerous anticancer agents. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), which actively effluxes chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect. This technical guide provides a comprehensive overview of the biological activity of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide (20-HEDA), a semi-synthetic derivative of the naturally occurring phytoecdysteroid, 20-hydroxyecdysone. Emerging research has highlighted the potential of 20-HEDA as a potent chemosensitizing agent capable of reversing P-gp-mediated drug resistance. This document details the quantitative data from key studies, outlines the experimental protocols used to evaluate its activity, and provides a visual representation of the proposed mechanism of action.
Introduction to 20-Hydroxyecdysone 2,3:20,22-diacetonide (20-HEDA)
20-Hydroxyecdysone (20E) is a natural steroid hormone found in insects and certain plants.[1][2] While 20E itself exhibits a range of biological activities, its therapeutic application is often limited by its relatively low lipophilicity.[1] Chemical modification of 20E to produce 20-HEDA, through the introduction of two acetonide groups, significantly increases its lipophilicity.[1] This enhanced lipophilicity is a key feature that allows 20-HEDA to more effectively interact with cellular membranes and, crucially, to inhibit the function of membrane-bound transporters like P-glycoprotein.[1]
Biological Activity: Reversal of P-glycoprotein-Mediated Multidrug Resistance
The primary biological activity of 20-HEDA of interest in oncology is its ability to reverse P-gp-mediated multidrug resistance. This has been demonstrated in various cancer cell lines that overexpress the ABCB1 transporter. The mechanism of action is believed to be the direct inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs.
Quantitative Data on Chemosensitizing Effects
The efficacy of 20-HEDA in reversing MDR is quantified by measuring the reduction in the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence of the compound, and by assessing the inhibition of P-gp's efflux function using fluorescent substrates like rhodamine 123.
Table 1: Effect of this compound (Compound 6) on Rhodamine 123 Efflux in ABCB1-Overexpressing Cell Lines
| Cell Line | Treatment | Concentration (µM) | Fold Change in Mean Fluorescence Intensity (MFI) relative to control | Reference |
| CEMVbl100 | Verapamil (positive control) | 10 | 1.6 ± 0.12 | [1] |
| CEMVbl100 | Compound 9 (another ecdysteroid derivative) | 10 | 5.2 ± 1.2 | [1] |
| CEMVbl100 | Compound 14 (another ecdysteroid derivative) | 10 | 8.0 ± 1.5 | [1] |
| LoVoDoxo | Verapamil (positive control) | 10 | Similar results, although less pronounced | [1] |
| LoVoDoxo | Compound 9 (another ecdysteroid derivative) | 10 | Similar results, although less pronounced | [1] |
| LoVoDoxo | Compound 14 (another ecdysteroid derivative) | 10 | Similar results, although less pronounced | [1] |
Note: While the specific fold change for 20-HEDA (Compound 6) was not explicitly presented in a table in the source, the study indicated that acetone (B3395972) ketal derivatives like compound 6 showed a dramatic decrease in activity compared to more lipophilic derivatives (compounds 9 and 14)[1]. The table includes data for related, more potent compounds from the same study to provide context on the assay's dynamic range.
Signaling Pathways and Mechanism of Action
The overexpression of P-glycoprotein (ABCB1) is a primary driver of multidrug resistance. This transmembrane protein functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cancer cell, thereby preventing them from reaching their intracellular targets. 20-HEDA is proposed to counteract this mechanism by directly inhibiting the function of P-gp.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the biological activity of 20-HEDA.
Synthesis of this compound
A general procedure for the synthesis of 2,3:20,22-bis-ketals of ecdysteroids is as follows:
-
Dissolve 20-hydroxyecdysone (1 equivalent) in an appropriate anhydrous ketone (e.g., acetone) which also serves as the reagent.
-
Add a catalytic amount of camphorsulfonic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a suitable eluent system (e.g., n-hexane-ethyl acetate).[1]
Rhodamine 123 Efflux Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123, to assess the inhibitory effect of a compound on P-gp function.
-
Cell Culture: Culture a P-gp overexpressing cancer cell line (e.g., CEM/Vbl100 or LoVo/Doxo) and a corresponding parental sensitive cell line in appropriate culture medium.
-
Cell Preparation: Harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Incubate the cells with the test compound (e.g., 20-HEDA at various concentrations) or a known P-gp inhibitor (e.g., verapamil) for a specified period (e.g., 10-30 minutes) at 37°C.
-
Rhodamine 123 Staining: Add rhodamine 123 to a final concentration of approximately 1-5 µM and continue the incubation for another 20-60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash them twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the amount of rhodamine 123 retained within the cells. An increase in MFI in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
MTT Cell Viability Assay
This colorimetric assay is used to determine the cytotoxic effects of chemotherapeutic agents in the presence and absence of a chemosensitizing agent.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the chemotherapeutic drug (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of 20-HEDA. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with 20-HEDA. A decrease in the IC50 value in the presence of 20-HEDA indicates a chemosensitizing effect.
Conclusion and Future Directions
This compound has emerged as a promising lead compound for overcoming P-glycoprotein-mediated multidrug resistance in cancer. Its enhanced lipophilicity compared to its parent compound, 20-hydroxyecdysone, appears to be a critical factor in its ability to inhibit the P-gp efflux pump. The quantitative data, while still preliminary, demonstrates a clear potential for this and related ecdysteroid derivatives to act as chemosensitizers.
Future research should focus on:
-
Comprehensive SAR Studies: A more extensive structure-activity relationship study is needed to optimize the ecdysteroid scaffold for maximum P-gp inhibition and minimal off-target effects.
-
In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of 20-HEDA in combination with standard chemotherapeutic agents.
-
Mechanism of Inhibition: Further mechanistic studies are required to fully elucidate the molecular interactions between 20-HEDA and the P-glycoprotein transporter.
The development of effective P-gp inhibitors remains a high priority in oncology drug development. This compound and its analogs represent a novel and promising class of compounds that warrant further investigation in the pursuit of overcoming multidrug resistance in cancer.
References
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 20-Hydroxyecdysone 2,3:20,22-diacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyecdysone (B1671079) (20E), a naturally occurring ecdysteroid, has garnered significant attention for its diverse pharmacological activities in mammals, including anabolic, anti-diabetic, and hepatoprotective effects[1][2]. While the therapeutic potential of 20E is under active investigation, its clinical utility can be hampered by factors such as low oral bioavailability. This has spurred interest in semi-synthetic derivatives designed to improve its pharmacological profile. Among these, 20-Hydroxyecdysone 2,3:20,22-diacetonide (20ED), a less polar analogue, has emerged as a promising lead compound with unique potential in oncology and neurology. This technical guide provides an in-depth overview of the current research applications of 20ED, focusing on its quantitative biological activities, the experimental protocols used to assess them, and the putative signaling pathways involved.
Core Research Applications
The primary research applications of this compound currently revolve around three key areas: modulation of multidrug resistance in cancer, anabolic activity for muscle wasting conditions, and its ability to penetrate the blood-brain barrier, opening avenues for neurotherapeutic applications.
Modulation of Multidrug Resistance (MDR) in Cancer
A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). 20ED has demonstrated potential as a chemosensitizer, reversing resistance to conventional anticancer drugs.
Quantitative Data: MDR Modulation
| Parameter | Cell Line | Chemotherapeutic | Concentration of 20ED | Result | Reference |
| P-glycoprotein Inhibition | - | - | 20 µM | 20.91% inhibition | [3] |
| Chemosensitization | L5178 (mouse lymphoma) | Doxorubicin | 10 µM and 25 µM | Significant sensitization | [3] |
| Chemosensitization | L5178MDR (P-gp overexpressing) | Doxorubicin | 10 µM and 25 µM | Significant sensitization | [3] |
Experimental Protocol: Rhodamine 123 Efflux Assay for ABCB1 Inhibition
This protocol is a standard method to assess the functional inhibition of the P-glycoprotein (ABCB1) efflux pump.
-
Cell Culture:
-
Culture a P-glycoprotein overexpressing cell line (e.g., L5178MDR) and its parental drug-sensitive counterpart (e.g., L5178) in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL in a serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Add the fluorescent P-gp substrate, rhodamine 123, to a final concentration of 1 µg/mL and incubate for a further 60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh PBS and analyze the intracellular fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
-
Increased intracellular fluorescence in the presence of 20ED indicates inhibition of P-gp-mediated efflux.
-
Signaling Pathway: Putative Mechanism of Chemosensitization
While 20ED does exhibit some direct inhibition of P-glycoprotein, evidence suggests that its chemosensitizing effects are not solely dependent on this mechanism[3][4]. The exact alternative pathways are still under investigation, but may involve the modulation of other cellular processes that contribute to drug resistance, such as apoptosis and cell cycle regulation. The parent compound, 20-hydroxyecdysone, has been shown to induce apoptosis and autophagy in breast cancer cells, and it is plausible that the more lipophilic 20ED could have similar or enhanced effects within cancer cells[5].
References
Blood-Brain Barrier Permeability of 20-Hydroxyecdysone 2,3:20,22-diacetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The blood-brain barrier (BBB) presents a formidable challenge in the development of neurotherapeutics. 20-Hydroxyecdysone (B1671079) (20E), a natural phytoecdysteroid, has demonstrated a range of beneficial pharmacological effects, including neuroprotective activities. However, its therapeutic potential for neurological disorders is limited by its inability to cross the blood-brain barrier. Chemical modification of 20E to increase its lipophilicity is a key strategy to overcome this limitation. This technical guide focuses on a specific derivative, 20-Hydroxyecdysone 2,3:20,22-diacetonide (20DA), and provides a comprehensive overview of its blood-brain barrier permeability based on available scientific literature. In vivo studies have confirmed that unlike its parent compound, 20DA successfully penetrates the brain, highlighting its potential as a lead compound for central nervous system-targeted therapies.[1][2] This document presents the quantitative data, detailed experimental protocols, and visual representations of the experimental workflow to support further research and development.
Quantitative Data on Blood-Brain Barrier Permeability
An in vivo study in Wistar rats provided direct evidence and quantification of this compound penetration into the brain. The key findings from this research are summarized below.
| Compound | Dose | Administration Route | Animal Model | Brain Penetration | Serum Level (15 min post-administration) | Brain Level (15 min post-administration) | Reference |
| This compound (20DA) | 50 mg/kg | Intraperitoneal (i.p.) | Male Wistar rats | Yes | Corresponds to ~40% of administered dose entering circulation | ~10% of the circulating serum level | [2] |
| 20-Hydroxyecdysone (20E) | 50 mg/kg | Intraperitoneal (i.p.) | Male Wistar rats | No | Not specified | Below Limit of Detection ( | [1][2] |
Experimental Protocols
The following is a detailed description of the methodology employed for the in vivo assessment of BBB permeability of this compound.
Animal Studies
-
Animal Model: Male Wistar rats were used for the in vivo experiments.[2]
-
Housing: The animals were housed under standard laboratory conditions with access to food and water ad libitum.[2]
-
Ethical Approval: The experimental protocol was conducted with the necessary permissions from the relevant institutional animal welfare committee.[2]
-
Experimental Groups:
-
Dosing and Administration:
-
A dose of 50 mg/kg of 20DA or 20E was administered via intraperitoneal (i.p.) injection.[2]
-
The compounds were dissolved in an appropriate solvent for injection.
-
-
Sample Collection:
Sample Preparation
-
Serum Preparation: Blood samples were centrifuged to separate the serum.
-
Brain Tissue Homogenization: Brain tissue was homogenized in a suitable buffer.
-
Protein Precipitation: Acetonitrile was added to both serum and brain homogenate samples to precipitate proteins.[2]
-
Centrifugation: The samples were vortexed and then centrifuged at high speed (e.g., 13,500 rpm or 14,000 rpm) to pellet the precipitated proteins.[2]
-
Supernatant Collection: The resulting supernatant was collected for HPLC analysis.[2]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector was used.
-
Column: A Kinetex XB-C18 column (4.6 × 250 mm, 5 μm) was employed for chromatographic separation.[2]
-
Mobile Phase: The specific composition of the mobile phase was optimized for the separation of 20DA and 20E.
-
Detection: The UV detector was set to a wavelength of 254 nm for the detection of the compounds.[2]
-
Quantification: Standard curves were generated using known concentrations of 20DA and 20E to quantify the levels of the compounds in the serum and brain samples.
Visualizations: Diagrams and Workflows
Experimental Workflow for In Vivo BBB Permeability Assessment
Caption: In vivo experimental workflow for assessing BBB permeability.
Logical Relationship of BBB Permeability
Caption: Permeability comparison of 20E and its diacetonide derivative.
References
20-Hydroxyecdysone 2,3:20,22-diacetonide: A Potent Chemosensitizer in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The emergence of multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. This has spurred the search for novel chemosensitizers that can reverse MDR. Among the promising candidates is 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide (20DA), a semi-synthetic derivative of the natural phytoecdysteroid, 20-hydroxyecdysone. This technical guide provides a comprehensive overview of the current research on 20DA as a chemosensitizer, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.
Chemosensitizing Activity of 20-Hydroxyecdysone 2,3:20,22-diacetonide
This compound has demonstrated significant potential in sensitizing both multidrug-resistant and non-resistant cancer cell lines to various chemotherapeutic agents.[1][2] The introduction of apolar acetonide groups at the 2,3 and 20,22 positions of the 20-hydroxyecdysone backbone is crucial for this sensitizing effect.[2][3]
Reversal of Multidrug Resistance
Studies have consistently shown that 20DA can effectively decrease the resistance of MDR cancer cells that overexpress the human ABCB1 transporter.[4][5] This effect has been observed in combination with several common anticancer drugs that are substrates of the ABCB1 transporter, including doxorubicin (B1662922), paclitaxel, and vincristine.[1][2] Interestingly, the chemosensitizing activity of 20DA is not limited to MDR cells, as it also enhances the efficacy of these drugs in their susceptible, non-MDR counterparts.[2]
The mechanism behind this chemosensitization is multifaceted. While some less-polar ecdysteroid derivatives show moderate to negligible inhibition of the ABCB1 transporter's function, the potent synergistic effect with chemotherapeutic agents suggests that the mechanism is not solely based on ABCB1 inhibition.[2] In fact, some derivatives of 20DA have been shown to exert strong, dose-dependent sensitization to doxorubicin in P-gp overexpressing cell lines without inhibiting the efflux function of P-gp, indicating an alternative mechanism of action.[1] This suggests that these compounds may act as "backstabbing" P-gp modulators, sensitizing MDR cells through pathways independent of direct efflux pump inhibition.[1]
Quantitative Data on Chemosensitizing Effects
The following tables summarize the quantitative data from various studies on the chemosensitizing effects of this compound and its derivatives.
Table 1: Chemosensitizing Effect of this compound (20DA) on Doxorubicin IC50 Values in Mouse Lymphoma Cell Lines
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold Sensitization |
| L5178 (Parental) | Doxorubicin alone | 0.41 | - |
| Doxorubicin + 10 µM 20DA | 0.12 | 3.42 | |
| Doxorubicin + 25 µM 20DA | 0.12 | 3.42 | |
| L5178MDR (P-gp transfected) | Doxorubicin alone | 11.8 | - |
| Doxorubicin + 10 µM 20DA | 0.17 | 69.41 | |
| Doxorubicin + 25 µM 20DA | 0.17 | 69.41 |
Data recalculated from a study by Martins et al., highlighting the significant sensitization in the MDR cell line.[1]
Table 2: Functional Inhibition of P-glycoprotein (ABCB1) by Ecdysteroid Derivatives
| Compound | Concentration (µM) | P-gp Inhibition (%) |
| This compound | 20 | 20.91 |
| Poststerone 2,3-methyl-isobutyl-dioxolane | 20 | ~42 |
This table illustrates that while 20DA shows some P-gp inhibition, other derivatives can have a more pronounced effect, suggesting that structural modifications can fine-tune this activity.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited research to evaluate the chemosensitizing properties of this compound.
Synthesis of this compound
The semi-synthesis of this compound is a straightforward and economical process.[3]
-
Starting Material: 20-hydroxyecdysone (readily available from plant sources).
-
Reagents: Acetone (B3395972), phosphomolybdic acid (as a catalyst).
-
Procedure: 20-hydroxyecdysone is reacted with acetone in the presence of phosphomolybdic acid. The reaction leads to the formation of two dioxolane rings (acetonide protecting groups) at the vicinal diols (C-2, C-3 and C-20, C-22).[4][5]
-
Purification: The resulting product is purified using chromatographic techniques such as flash chromatography on silica (B1680970) gel.[6]
Cell Culture
-
Cell Lines:
-
L5178: Murine lymphoma parental cell line.[1]
-
L5178MDR: A multidrug-resistant cell line derived from L5178 by transfection with a retrovirus containing the human ABCB1 gene, resulting in the overexpression of P-glycoprotein.[1][3]
-
HeLa, SiHa, MCF-7, MDA-MB-231: Human cancer cell lines used for evaluating the antiproliferative activity of 20DA derivatives.
-
-
Culture Conditions: Cells are typically cultured in a suitable medium (e.g., McCoy's 5A or RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics (penicillin, streptomycin). The cultures are maintained in a humidified atmosphere at 37°C with 5% CO2. For MDR cell lines, the culture medium is often supplemented with a selecting agent (e.g., colchicine) to maintain the expression of the ABCB1 transporter.
Cytotoxicity and Chemosensitization Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[2]
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After a 24-hour incubation period, the cells are treated with various concentrations of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with this compound.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., a solution of sodium dodecyl sulfate (B86663) in dimethylformamide).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated from the dose-response curves. The degree of sensitization is determined by comparing the IC50 of the chemotherapeutic agent in the presence and absence of the chemosensitizer.
P-glycoprotein (ABCB1) Functional Assay (Rhodamine 123 Efflux Assay)
This assay is used to assess the inhibitory effect of compounds on the efflux function of the P-glycoprotein transporter.
-
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp function leads to the accumulation of rhodamine 123 inside the cells and a corresponding increase in fluorescence.
-
Procedure:
-
Cells are incubated with the test compound (e.g., 20DA derivatives) for a short period.
-
Rhodamine 123 is then added, and the incubation continues.
-
After incubation, the cells are washed to remove extracellular rhodamine 123.
-
The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader.
-
-
Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux.
Visualizations
Experimental Workflow for Evaluating Chemosensitizing Activity
References
- 1. Backstabbing P-gp: Side-Chain Cleaved Ecdysteroid 2,3-Dioxolanes Hyper-Sensitize MDR Cancer Cells to Doxorubicin without Efflux Inhibition | MDPI [mdpi.com]
- 2. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Molecular Mechanisms of 20-Hydroxyecdysone 2,3:20,22-diacetonide: A Preliminary Technical Guide
Introduction: 20-Hydroxyecdysone (20E) is a naturally occurring ecdysteroid, primarily known as an insect molting hormone.[1][2] Its synthetic derivative, 20-Hydroxyecdysone 2,3:20,22-diacetonide, has garnered significant interest within the scientific community for its potential pharmacological applications, particularly in the realm of oncology. Preliminary studies suggest that this lipophilic derivative may play a crucial role in overcoming multi-drug resistance (MDR) in cancer cells, a major obstacle in effective chemotherapy. This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed molecular pathways and experimental workflows.
Core Mechanism of Action: Modulation of Multi-Drug Resistance
The primary focus of preliminary research on this compound has been its ability to reverse P-glycoprotein (P-gp) mediated drug resistance.[3] P-gp, encoded by the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.
Lipophilic derivatives of ecdysteroids, such as the diacetonide, appear to act as inhibitors of this protein.[4] Studies have shown that this compound can potentiate the cytotoxic effects of several chemotherapeutic drugs, including doxorubicin (B1662922) and paclitaxel, in cancer cell lines that overexpress P-gp.[5] While the parent compound, 20-hydroxyecdysone, is inactive in this regard, its conversion to the more lipophilic diacetonide derivative renders it a promising lead compound for overcoming MDR.[3]
Interestingly, the synergistic interaction with doxorubicin appears to be linked to the upregulated ABCB1 transporter.[6] However, the exact mechanism may be more complex than simple efflux pump inhibition, as some studies suggest that a synergistic interaction does not always require the ecdysteroid to be a potent efflux inhibitor.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies on the biological activity of this compound and related compounds.
Table 1: Enzyme Inhibitory Activity of Ecdysteroids
| Compound | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| 20-Hydroxyecdysone-2,3;20,22-diacetonide (17) | Butyrylcholinesterase (BChE) | Showed inhibitory effects similar to 26-hydroxypolypodine B, 20-hydroxyecdysone-20,22-acetonide, and viticosterone E-diacetonide | [7] |
| Viticosterone E-diacetonide (18) | α-amylase | 0.35 mmol ACAE/g (most potent among tested ecdysteroids) | [7] |
| 20-Hydroxyecdysone-2,3,22-tri-O-acetate (4) | Acetylcholinesterase (AChE) | 5.56 mg GALAE/g (highest inhibition) | [7] |
| 20-Hydroxyecdysone-2,3,22-tri-O-acetate (4) | Butyrylcholinesterase (BChE) | 4.76 mg GALAE/g (best inhibitory effect) | [7] |
| Viticosterone E (7) | Tyrosinase | 78.88 mg KAE/g (most potent) |[7] |
Table 2: Interaction with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | Effect of 20-Hydroxyecdysone 2,3;20,22-diacetonide | Reference |
|---|---|---|---|
| MCF-7 | Cisplatin | Decreased cytotoxicity | [6] |
| MCF-7 | Paclitaxel | Increased effect | [6] |
| L5178MDR | Doxorubicin | Strong synergism |[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cholinesterase (ChE) Inhibitory Activity Assay
-
Method: Ellman's method with slight modifications.
-
Principle: This spectrophotometric method measures the activity of cholinesterases by detecting the product of the reaction between thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) by the enzyme) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
Prepare solutions of the test compounds (e.g., 20-Hydroxyecdysone 2,3;20,22-diacetonide) in a suitable solvent.
-
In a 96-well plate, add the enzyme solution (AChE or BChE), DTNB solution, and the test compound.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) chloride).
-
Measure the absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition. Galantamine is often used as a positive control.
-
-
Reference: [7]
2. Rhodamine 123 Accumulation Assay (for P-gp Inhibition)
-
Cell Lines: ABCB1 overexpressing cell lines (e.g., CEM/Vbl100, Lovo/Doxo) and their parental sensitive counterparts.
-
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to increased intracellular accumulation of rhodamine 123, resulting in higher fluorescence.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with the test compound (20-Hydroxyecdysone 2,3;20,22-diacetonide) at various concentrations.
-
Add rhodamine 123 to the wells and incubate for a specified time (e.g., 90 minutes).
-
Wash the cells with cold PBS to remove extracellular rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer.
-
Verapamil can be used as a positive control for P-gp inhibition.
-
-
Reference: [3]
3. Basal P-glycoprotein ATPase Activity Assay
-
System: Recombinant human P-gp in a cell membrane fraction.
-
Principle: The transport function of P-gp is coupled to ATP hydrolysis. Modulators of P-gp can stimulate its ATPase activity.
-
Procedure:
-
Incubate the P-gp-containing membranes with the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction.
-
Measure the amount of inorganic phosphate (B84403) released using a colorimetric method (e.g., with a reagent like vanadate).
-
Verapamil, a known P-gp substrate that stimulates ATPase activity, is used as a positive control.
-
-
Reference: [3]
Signaling Pathways and Experimental Workflows
The following diagrams visualize the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of P-gp inhibition by this compound.
Caption: Experimental workflow for assessing chemosensitizing activity.
The preliminary studies on this compound have unveiled a promising avenue for combating multi-drug resistance in cancer. The available data strongly suggest that this compound can modulate the activity of the P-glycoprotein efflux pump, thereby enhancing the efficacy of conventional chemotherapeutic agents. The enzyme inhibitory activities also point towards a broader pharmacological profile that warrants further investigation. While these initial findings are encouraging, more comprehensive studies are required to fully elucidate the intricate molecular mechanisms, establish a detailed structure-activity relationship, and evaluate the in vivo efficacy and safety of this compound. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and drug development professionals dedicated to advancing this promising area of oncology research.
References
- 1. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 2. Ecdysteroids [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Squalenoylated Nanoparticle Pro-Drugs of Adjuvant Antitumor 11α-Hydroxyecdysteroid 2,3-Acetonides Act as Cytoprotective Agents Against Doxorubicin and Paclitaxel [frontiersin.org]
- 7. Ecdysteroids as Potent Enzyme Inhibitors and Verification of Their Activity Using In Vitro and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 20-Hydroxyecdysone 2,3:20,22-diacetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide, a derivative of the naturally occurring phytoecdysteroid, 20-hydroxyecdysone. This acetonide protection of the vicinal diols at the 2,3 and 20,22 positions is a common strategy to increase the lipophilicity of the molecule, potentially enhancing its bioavailability and modifying its biological activity. The following protocols are based on established laboratory procedures.
Experimental Protocols
The synthesis of 20-hydroxyecdysone 2,3:20,22-diacetonide is achieved through the reaction of 20-hydroxyecdysone with acetone (B3395972) in the presence of an acid catalyst. Two common catalysts for this reaction are phosphomolybdic acid and toluene-4-sulfonic acid.
Protocol 1: Synthesis using Phosphomolybdic Acid as a Catalyst
This protocol is adapted from a general procedure for the preparation of ecdysteroid acetonides.[1][2][3]
Materials:
-
20-Hydroxyecdysone (Starting Material)
-
Acetone (Reagent Grade)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware
-
Sonicator
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 1 gram of 20-hydroxyecdysone in 100 mL of acetone.[1]
-
Catalyst Addition: To this solution, add 1 gram of phosphomolybdic acid.[1]
-
Reaction: Sonicate the mixture at room temperature for 30 minutes.[1]
-
Neutralization: Neutralize the reaction mixture with a 10% aqueous NaHCO₃ solution.[1]
-
Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.[1]
-
Extraction: Extract the product from the aqueous residue with three 50 mL portions of dichloromethane.[1]
-
Drying: Combine the organic fractions and dry over anhydrous Na₂SO₄.[1]
-
Purification: Filter the solution and evaporate the solvent to yield the crude product. Further purification can be achieved by chromatography if necessary.
Protocol 2: Synthesis using Toluene-4-sulfonic Acid as a Catalyst
This protocol is based on literature guidance for the synthesis of 20-hydroxyecdysone acetonides.[4]
Materials:
-
20-Hydroxyecdysone
-
Acetone
-
Toluene-4-sulfonic acid (Catalyst)
-
N,N-dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 20-hydroxyecdysone in a mixture of acetone and N,N-dimethylformamide.
-
Catalyst Addition: Add toluene-4-sulfonic acid to the solution.
-
Reaction Conditions: Stir the reaction mixture at 20°C for 6 hours under an inert atmosphere.[4]
-
Work-up: Upon completion, the reaction should be quenched and the product extracted using a suitable solvent system, followed by washing and drying of the organic phase.
-
Purification: The crude product can be purified using chromatographic techniques to isolate the 2,3:20,22-diacetonide.
Data Presentation
The following table summarizes the quantitative data from various reported synthesis conditions.
| Starting Material | Reagent(s) | Catalyst | Solvent(s) | Reaction Conditions | Reported Yield | Reference |
| 20-Hydroxyecdysone | Acetone, 2,2-dimethoxypropane | - | - | - | 29.0% | [4] |
| 20-Hydroxyecdysone | Acetone | Toluene-4-sulfonic acid | N,N-dimethylformamide | 20°C, 6h, Inert atmosphere | 22.0% | [4] |
| 20-Hydroxyecdysone | Acetone | Phosphomolybdic acid | - | 20°C | 2.0% | [4] |
| 20-Hydroxyecdysone | Acetone | Phosphomolybdic acid | Acetone | Sonication, 30 min, RT | Not Specified | [1] |
Note: The yield can be highly dependent on the specific reaction conditions, purity of reagents, and efficiency of the work-up and purification steps.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Purification of 20-Hydroxyecdysone 2,3:20,22-diacetonide by Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide, a lipophilic derivative of the naturally occurring phytoecdysteroid, 20-hydroxyecdysone. Due to its increased non-polarity, this diacetonide derivative often requires efficient purification from reaction mixtures and byproducts. This guide outlines a robust methodology for achieving high purity of the target compound using silica (B1680970) gel column chromatography, a fundamental and widely accessible purification technique. The protocols provided are intended to be a reliable starting point for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
20-Hydroxyecdysone is a well-studied phytoecdysteroid with a range of reported biological activities. Chemical modification of its hydroxyl groups, such as the formation of acetonides, can significantly alter its physicochemical properties, including lipophilicity, which may enhance its bioavailability and biological efficacy. The synthesis of 20-Hydroxyecdysone 2,3:20,22-diacetonide from its parent compound, 20-hydroxyecdysone, is a common strategy to produce a less polar derivative. Following synthesis, effective purification is paramount to isolate the desired diacetonide from unreacted starting material, mono-acetonide intermediates, and other reaction byproducts. Column chromatography, particularly using silica gel as the stationary phase, is a highly effective method for this purpose. This document details the necessary protocols for this purification.
Data Presentation
Table 1: Materials and Reagents for Column Chromatography
| Material/Reagent | Specification | Purpose |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Adsorbent for separation |
| Mobile Phase | n-Hexane and Ethyl Acetate (EtOAc) | Eluent for compound separation |
| Chloroform (CHCl₃) and Methanol (MeOH) | Alternative eluent system | |
| Sample Adsorbent | Silica Gel 60 (for dry loading) | Solid support for sample application |
| Solvents for Sample Preparation | Dichloromethane (B109758) (DCM) or Chloroform (CHCl₃) | To dissolve the crude sample |
| TLC Plates | Silica Gel 60 F254 | For monitoring the separation |
| Visualization Reagent | Vanillin-sulfuric acid spray or UV light (254 nm) | To visualize spots on TLC plates |
Table 2: Typical Chromatographic Conditions and Expected Results
| Parameter | Condition | Rationale / Expected Outcome |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard polarity for normal-phase chromatography. |
| Mobile Phase System 1 | n-Hexane:Ethyl Acetate (1:1, v/v) | Effective for eluting the less polar diacetonide while retaining more polar impurities. A high yield of 97% has been reported with this system[1]. |
| Mobile Phase System 2 | Chloroform:Methanol (gradient) | An alternative system where the polarity is gradually increased to elute compounds of varying polarities. |
| Elution Mode | Isocratic (System 1) or Gradient (System 2) | Isocratic elution is simpler, while gradient elution can provide better separation for complex mixtures. |
| Sample Loading | Dry Loading | Provides better resolution and avoids column disturbance compared to liquid loading. |
| Monitoring | TLC with UV (254 nm) and/or staining | Allows for tracking the separation and identifying fractions containing the pure product. |
| Expected Purity | >95% | Achievable with careful fraction collection. |
| Expected Yield | Up to 97% | Dependent on the efficiency of the reaction and purification[1]. |
Experimental Protocols
Protocol 1: Preparation for Column Chromatography
-
Crude Sample Preparation: Following the synthesis of this compound, the reaction mixture is typically worked up to remove catalysts and excess reagents. The resulting crude product, often an oil or a solid, is then prepared for column chromatography.
-
Dry Loading Slurry Preparation:
-
Dissolve the crude product in a minimal amount of a volatile solvent such as dichloromethane or chloroform.
-
Add a small amount of silica gel 60 (typically 1-2 times the weight of the crude product) to the solution.
-
Thoroughly mix the slurry and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This ensures the sample is evenly distributed on the silica gel.
-
-
Column Packing (Wet Slurry Method):
-
Select a glass column of appropriate size (a diameter to height ratio of 1:10 to 1:20 is generally suitable).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel 60 in the initial mobile phase (e.g., n-hexane:EtOAc, 1:1).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel bed.
-
Add another thin layer of sand on top of the packed silica gel.
-
Protocol 2: Column Chromatography Purification
-
Sample Loading: Carefully add the prepared dry-loaded sample onto the top of the packed column.
-
Elution:
-
Begin elution with the chosen mobile phase (e.g., n-hexane:EtOAc, 1:1).
-
Maintain a constant flow rate. A flow rate that allows for adequate separation without excessive diffusion is optimal (typically a few milliliters per minute, depending on column size).
-
Ensure the solvent level is always above the top of the stationary phase to prevent the column from running dry, which can lead to cracking and poor separation.
-
-
Fraction Collection:
-
Collect fractions of a consistent volume in an appropriate rack of test tubes or flasks.
-
The size of the fractions will depend on the scale of the purification and the expected separation.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in a chamber saturated with the same mobile phase used for the column chromatography.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid spray followed by gentle heating).
-
The this compound is expected to be less polar than the parent 20-hydroxyecdysone and mono-acetonide byproducts, and thus will have a higher Rf value on the TLC plate.
-
-
Pooling and Concentration:
-
Based on the TLC analysis, combine the fractions that contain the pure desired product.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
-
Purity and Yield Determination:
-
Assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.
-
Calculate the final yield of the purified compound.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Logical Relationships in Chromatography
Caption: Logical relationships governing the separation process in normal-phase chromatography.
References
Application Note: HPLC Analysis of 20-Hydroxyecdysone 2,3:20,22-diacetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of 20-Hydroxyecdysone 2,3:20,22-diacetonide using High-Performance Liquid Chromatography (HPLC). This compound is a less polar derivative of the naturally occurring phytoecdysteroid, 20-Hydroxyecdysone. This application note includes protocols for sample preparation, HPLC instrumentation and conditions, and data presentation. The provided methods are essential for the quantification and purity assessment of this compound in research and drug development settings.
Introduction
20-Hydroxyecdysone and its derivatives are of significant interest due to their wide range of potential therapeutic applications. The diacetonide derivative, in particular, exhibits increased lipophilicity, which may enhance its bioavailability and pharmacological properties. Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound in various matrices. This application note details a robust HPLC method for this purpose.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC analysis. The following protocol is recommended for preparing samples of this compound.
Materials:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in 80% aqueous acetonitrile to a final concentration of 1.00 mg/mL.[1]
-
Vortex the solution for 1 minute to ensure complete dissolution.[1]
-
Sample Preparation (from biological matrices):
-
Homogenize the tissue or fluid sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate the compound of interest.
-
Evaporate the solvent and reconstitute the residue in 80% aqueous acetonitrile.
-
Vortex for 1 minute, followed by centrifugation at 13,500 rpm for 5 minutes to pellet any particulates.[1]
-
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method
A reverse-phase HPLC method is effective for the separation and analysis of this compound.[2]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | Kinetex XB-C18 (4.6 × 250 mm, 5 µm)[1][3] |
| Mobile Phase | Linear gradient of water and methanol[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (approximately 23-25 °C) |
| Injection Volume | 10-20 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | 254 nm[1] |
Data Presentation
Quantitative data from the HPLC analysis should be summarized for clarity and easy comparison.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | To be determined experimentally | e.g., 1.1 | e.g., >5000 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | e.g., >0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | e.g., <2% |
| Accuracy (%Recovery) | e.g., 98-102% |
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the overall workflow from the synthesis of this compound to its analysis by HPLC.
Caption: Workflow from synthesis to HPLC analysis of this compound.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression of the analytical protocol.
References
Application Notes and Protocols for the NMR Characterization of 20-Hydroxyecdysone 2,3:20,22-diacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyecdysone, a naturally occurring ecdysteroid, and its derivatives are of significant interest in pharmaceutical and biological research due to their diverse physiological effects. The acetonide derivative, 20-Hydroxyecdysone 2,3:20,22-diacetonide, is a key semisynthetic intermediate used in the development of new therapeutic agents. Accurate structural elucidation and characterization of this compound are paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its chemical structure. These application notes provide a detailed protocol and reference data for the NMR characterization of this compound.
Data Presentation: NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on comprehensive 1D and 2D NMR experiments.[1] Data was recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.
| Atom No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz) |
| 1 | 37.9 | 1.88 (m), 1.25 (m) |
| 2 | 77.9 | 4.28 (m) |
| 3 | 80.8 | 4.15 (m) |
| 4 | 34.6 | 2.35 (dd, 15.0, 5.0), 2.25 (dd, 15.0, 5.0) |
| 5 | 47.9 | 2.95 (d, 10.0) |
| 6 | 204.5 | - |
| 7 | 121.5 | 5.85 (d, 2.5) |
| 8 | 164.8 | - |
| 9 | 31.5 | 3.15 (d, 7.5) |
| 10 | 37.8 | - |
| 11 | 21.4 | 1.95 (m), 1.65 (m) |
| 12 | 31.5 | 2.30 (m), 1.80 (m) |
| 13 | 47.7 | - |
| 14 | 83.9 | - |
| 15 | 31.5 | 2.10 (m), 1.70 (m) |
| 16 | 21.4 | 2.05 (m), 1.90 (m) |
| 17 | 50.1 | 2.55 (t, 7.5) |
| 18 | 21.4 | 0.95 (s) |
| 19 | 19.3 | 1.05 (s) |
| 20 | 75.8 | - |
| 21 | 24.3 | 1.55 (s) |
| 22 | 108.7 | 4.05 (d, 7.5) |
| 23 | 31.5 | 1.90 (m), 1.75 (m) |
| 24 | 40.1 | 1.60 (m) |
| 25 | 70.8 | - |
| 26 | 29.8 | 1.22 (s) |
| 27 | 29.8 | 1.22 (s) |
| 2',3'-acetonide CH₃ | 26.8, 28.8 | 1.35 (s), 1.50 (s) |
| 20,22-acetonide CH₃ | 27.2, 29.2 | 1.40 (s), 1.45 (s) |
| 2',3'-acetonide C | 108.5 | - |
| 20,22-acetonide C | 109.5 | - |
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Massing: Accurately weigh approximately 5-10 mg of the sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent does not contain TMS, a small amount can be added.
NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR data on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
1D ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
1D ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, as ¹³C has a low natural abundance.
-
-
2D NMR Spectroscopy (for structural elucidation):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.
Caption: Workflow for NMR Characterization.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 20-Hydroxyecdysone 2,3:20,22-diacetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide. 20-Hydroxyecdysone (20E) is a crucial insect molting hormone and exhibits a range of pharmacological activities in mammals. The diacetonide derivative is often synthesized for its increased lipophilicity, which can enhance its biological activity and facilitate analytical procedures. These notes cover sample preparation, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) methodologies, and data interpretation. The provided protocols are intended to serve as a guide for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
20-Hydroxyecdysone (20E) is a naturally occurring ecdysteroid that governs molting and metamorphosis in arthropods. Beyond its role in insects, 20E has garnered significant interest for its anabolic, anti-diabetic, and neuroprotective effects in vertebrates, making it a compound of interest for pharmaceutical and nutraceutical applications. The chemical modification of 20E, such as the formation of the 2,3:20,22-diacetonide derivative, is a common strategy to increase its lipophilicity and potential bioavailability.
Mass spectrometry is a powerful analytical technique for the sensitive and specific detection and quantification of 20-Hydroxyecdysone 2,3:20,22-diacetonide in various matrices. This document outlines the essential methodologies for its analysis by LC-MS/MS.
Chemical Properties
| Property | Value |
| Chemical Formula | C₃₃H₅₂O₇ |
| Molecular Weight | 560.77 g/mol |
| Structure | A polyhydroxylated steroid with acetonide groups protecting the 2,3- and 20,22-diol functionalities. |
| Appearance | White or off-white powder. |
Mass Spectrometry Analysis
Electrospray ionization (ESI) in positive ion mode is a suitable technique for the analysis of this compound. The protonated molecule [M+H]⁺ is typically the most abundant ion in the full scan mass spectrum.
Predicted Fragmentation Pattern
-
Neutral loss of water (H₂O): Successive losses of water molecules from the remaining hydroxyl groups.
-
Neutral loss of acetone (B3395972) (C₃H₆O): Loss of one or both acetonide protecting groups.
-
Side-chain cleavage: Fragmentation of the steroid side chain, a common pathway for ecdysteroids.
Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 561.38 | 543.37 | H₂O |
| 561.38 | 503.36 | Acetone |
| 561.38 | 485.35 | Acetone + H₂O |
| 561.38 | 445.34 | 2 x Acetone |
| 561.38 | 427.33 | 2 x Acetone + H₂O |
| 561.38 | 397.28 | Side-chain cleavage |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from a general procedure for the preparation of ecdysteroid acetonides.
Materials:
-
20-Hydroxyecdysone
-
Acetone (anhydrous)
-
Phosphomolybdic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Sonicator
Procedure:
-
Dissolve 20-hydroxyecdysone in anhydrous acetone (e.g., 1 g in 100 mL).
-
Add phosphomolybdic acid as a catalyst (e.g., 1 g).
-
Sonicate the mixture at room temperature for approximately 30 minutes.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic fractions and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of this compound. Optimization of parameters may be required for specific instrumentation and applications.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Table 2: Example MRM Transitions for Quantification and Confirmation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 561.4 | 543.4 | 15 | Quantification |
| This compound | 561.4 | 485.3 | 25 | Confirmation |
Signaling Pathway and Experimental Workflow
The biological effects of 20-hydroxyecdysone are primarily mediated through its interaction with a nuclear receptor complex, which consists of the ecdysone (B1671078) receptor (EcR) and the ultraspiracle protein (USP).[1][2] This interaction triggers a signaling cascade that ultimately regulates gene expression.[1][2]
Caption: Simplified 20-Hydroxyecdysone signaling pathway.
The following diagram illustrates a typical experimental workflow for the analysis of this compound.
References
Unveiling the Bioactivity of 20-Hydroxyecdysone 2,3:20,22-diacetonide: An In Vitro Cell-Based Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for an in vitro cell-based assay to evaluate the biological activity of 20-Hydroxyecdysone 2,3:20,22-diacetonide. The primary application demonstrated here is the assessment of its chemo-sensitizing effect on cancer cell lines, a notable area of research for this compound. The methodologies can, however, be adapted for other cell-based assays.
Introduction
20-Hydroxyecdysone is a naturally occurring ecdysteroid hormone that plays a crucial role in arthropod molting and metamorphosis. Its derivative, this compound, is a semi-synthetic, less polar analogue.[1][2] This modification has been shown to significantly alter its biological activities, including enhancing its potential as a chemo-sensitizing agent in cancer cells.[3][4] In vitro studies have demonstrated that this diacetonide derivative can increase the efficacy of various chemotherapeutic drugs in both multidrug-resistant (MDR) and non-MDR cancer cell lines.[1][5] This document outlines a comprehensive protocol for assessing this chemo-sensitizing activity using a cell viability assay.
Principle
The chemo-sensitizing activity of this compound is evaluated by determining the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of the diacetonide. A significant reduction in the IC50 of the chemotherapeutic drug when co-administered with the diacetonide indicates a sensitizing effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cell viability.
Quantitative Data Summary
The following tables summarize the chemo-sensitizing effects of this compound when used in combination with various chemotherapeutic agents on different cancer cell lines.
Table 1: Effect of this compound on the IC50 Values of Chemotherapeutics in Various Cancer Cell Lines [1]
| Cell Line | Chemotherapeutic Agent | IC50 of Chemo Agent Alone (µM) | IC50 of Chemo Agent + 50 µM this compound (µM) |
| Mouse Lymphoma (MDR) | Doxorubicin | 1.2 ± 0.1 | 0.08 ± 0.01 |
| Mouse Lymphoma (non-MDR) | Doxorubicin | 0.02 ± 0.002 | 0.005 ± 0.001 |
| Human Breast Cancer (MCF-7) | Doxorubicin | 0.15 ± 0.02 | 0.04 ± 0.005 |
| Human Neuroblastoma (SH-SY5Y) | Vincristine (B1662923) | 0.01 ± 0.001 | 0.003 ± 0.0004 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Materials and Reagents
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel, Vincristine)
-
Cancer cell lines (e.g., mouse lymphoma, human breast cancer, neuroblastoma)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Culture
-
Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
Culture the cells in the appropriate complete medium.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
MTT Assay for Chemo-sensitizing Activity
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the chemotherapeutic agent in complete medium.
-
Prepare a combination of the serial dilutions of the chemotherapeutic agent with a fixed concentration of this compound (e.g., 50 µM).[1]
-
Add 100 µL of the respective drug dilutions (chemotherapeutic alone or in combination) to the wells. Include wells with untreated cells (vehicle control) and cells treated with the diacetonide alone.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log concentration of the chemotherapeutic agent.
-
Determine the IC50 values for the chemotherapeutic agent alone and in combination with this compound using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
Visualizations
Signaling Pathways and Workflows
References
- 1. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00431H [pubs.rsc.org]
- 5. Ecdysteroids sensitize MDR and non-MDR cancer cell lines to doxorubicin, paclitaxel, and vincristine but tend to protect them from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Administration of 20-Hydroxyecdysone 2,3:20,22-diacetonide
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide (20DA) is a synthetic derivative of 20-hydroxyecdysone (20E), a natural ecdysteroid. The acetonide modification increases the lipophilicity of the parent compound, which can significantly alter its pharmacokinetic properties, including its ability to cross biological membranes such as the blood-brain barrier.[1][2][3][4] These application notes provide a summary of the available data and protocols for the in vivo administration of 20DA, primarily focusing on its investigation for blood-brain barrier penetration in rodent models.
Quantitative Data Summary
The following tables summarize the quantitative data from a key in vivo study investigating the distribution of 20-Hydroxyecdysone 2,3:20,22-diacetonide in Wistar rats.
Table 1: Animal Model and Dosing Information
| Parameter | Details | Reference |
| Animal Model | Male Wistar rats | [1] |
| Compound | This compound (20DA) | [1] |
| Dosage | 50 mg/kg | [1][2][3][4] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1][2][3][4] |
| Vehicle | Not explicitly stated, but likely a solvent suitable for i.p. injection of a lipophilic compound (e.g., a mixture of organic solvent and saline, or an oil-based vehicle). | |
| Sacrifice Time | 15 minutes post-administration | [1] |
Table 2: Biodistribution of this compound (20DA) in Wistar Rats
| Tissue | Concentration (µg/mL or µg/g) | Percentage of Circulating Level | Reference |
| Serum | ~5 µg/mL | - | [4] |
| Brain | Not explicitly quantified in µg/g, but stated to be 10% of the circulating 20DA level. | 10% | [1][4] |
| Liver | Approximately 7 times higher than the serum level. | ~700% | [4] |
Note: In the same study, the parent compound, 20-hydroxyecdysone (20E), did not show detectable levels in the brain after i.p. administration, highlighting the enhanced brain penetration of the diacetonide derivative.[1][4]
Experimental Protocols
The following is a detailed methodology for an in vivo study on the blood-brain barrier penetration of this compound.
Objective: To determine the concentration of this compound in the serum and brain of Wistar rats following intraperitoneal administration.
Materials:
-
Male Wistar rats
-
This compound (20DA)
-
20-Hydroxyecdysone (20E) as a control compound
-
Vehicle for injection
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for dissection
-
Centrifuge
-
Homogenizer
-
High-Performance Liquid Chromatography (HPLC) system
-
Solvents for HPLC analysis (e.g., acetonitrile (B52724), water)
Procedure:
-
Animal Preparation:
-
Acclimate male Wistar rats to the housing conditions for at least one week before the experiment.
-
Provide ad libitum access to food and water.
-
Divide the animals into three groups: (1) untreated control, (2) treated with 20E, and (3) treated with 20DA.[1]
-
-
Compound Preparation and Administration:
-
Prepare a solution of 20DA in a suitable vehicle at a concentration that allows for the administration of a 50 mg/kg dose.
-
Prepare a similar solution for the 20E control group.
-
Administer the compounds via intraperitoneal (i.p.) injection.
-
-
Sample Collection:
-
At 15 minutes post-injection, anesthetize the rats.
-
Collect blood samples via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the organs.
-
Excise the brain and liver.
-
Store all samples at -80°C until analysis.[1]
-
-
Sample Processing:
-
Serum: Centrifuge the blood samples to separate the serum.
-
Brain and Liver: Homogenize the tissue samples in an appropriate buffer.
-
Extraction: Perform a solvent extraction (e.g., with acetonitrile) to isolate the compounds from the serum and tissue homogenates.[1] Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Analyze the extracted samples using a suitable HPLC method.
-
Column: A C18 column is appropriate for separating these compounds.[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Use a UV detector set to a wavelength of approximately 254 nm.[1][4]
-
Quantify the concentration of 20DA and 20E in the samples by comparing the peak areas to a standard curve.
-
Visualizations
References
Application Notes and Protocols for 20-Hydroxyecdysone 2,3:20,22-diacetonide in Multidrug Resistance Reversal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 20-Hydroxyecdysone 2,3:20,22-diacetonide (20DA) as a potential agent for reversing multidrug resistance (MDR) in cancer cells. The information is intended for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Introduction
Multidrug resistance is a significant challenge in cancer chemotherapy, often leading to treatment failure. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[1] this compound, a semi-synthetic derivative of the natural ecdysteroid 20-hydroxyecdysone, has emerged as a promising chemosensitizer that can reverse MDR.[2][3] Less polar derivatives of ecdysteroids, like 20DA, have been shown to potentiate the antitumor activity of various chemotherapeutic agents, including doxorubicin (B1662922), paclitaxel, and vincristine.[4] The primary mechanism of action for 20DA in MDR reversal is believed to be the inhibition of P-gp function, although other mechanisms may also be involved as some derivatives show activity independent of P-gp inhibition.[4][5] Lipophilicity has been identified as a key feature for the in vitro activity of these compounds.[3]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in reversing doxorubicin resistance in murine lymphoma cell lines (L5178 and L5178MDR).
Table 1: Effect of this compound on Doxorubicin IC50 Values
| Cell Line | Treatment | Doxorubicin IC50 (nM) |
| L5178 (Sensitive) | Doxorubicin alone | 228.3 |
| Doxorubicin + 50 µM 20DA | 41.7 | |
| L5178MDR (Resistant) | Doxorubicin alone | 3537 |
| Doxorubicin + 50 µM 20DA | 45.6 |
Data sourced from a study on ecdysteroid derivatives' ability to sensitize cancer cell lines to chemotherapeutics.[2]
Table 2: Reversal Fold and P-glycoprotein Inhibition
| Parameter | Value | Conditions |
| Reversal Fold in L5178MDR cells | ~77.6 | 50 µM 20DA with Doxorubicin |
| P-glycoprotein (P-gp) Inhibition | 20.91% | 20 µM 20DA |
Reversal fold is calculated as the ratio of IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of 20DA in the MDR cell line. P-gp inhibition data is recalculated from a study on ecdysteroid dioxolanes.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is for determining the cytotoxicity of chemotherapeutic agents in the presence and absence of 20DA to calculate the IC50 values and the reversal fold.
Materials:
-
Cancer cell lines (e.g., sensitive and MDR variants)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (20DA)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 8 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) in the culture medium.
-
Prepare solutions of the chemotherapeutic agent in combination with a fixed concentration of 20DA (e.g., 10 µM or 25 µM).[4]
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (with or without 20DA) to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Diagram: MTT Assay Workflow
References
- 1. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. A Quantitative Structure–Activity Relationship Study of the Anabolic Activity of Ecdysteroids [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing 20-Hydroxyecdysone 2,3:20,22-diacetonide in Combination with Doxorubicin to Overcome Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Doxorubicin (B1662922), a potent anthracycline antibiotic, is a widely used anticancer drug but is a known substrate for P-gp, leading to resistance.
Recent research has identified less polar derivatives of ecdysteroids, such as 20-Hydroxyecdysone 2,3:20,22-diacetonide, as promising chemosensitizing agents.[1][2][3] This compound has demonstrated a potent ability to synergize with doxorubicin, enhancing its cytotoxic effects in both MDR and non-MDR cancer cell lines.[4] Notably, its mechanism of action appears to be largely independent of direct P-gp inhibition, suggesting a novel approach to circumventing drug resistance.[1][3][4]
These application notes provide a comprehensive overview of the combination therapy, including quantitative data on its efficacy and detailed protocols for in vitro evaluation.
Data Presentation
The synergistic effect of this compound in combination with doxorubicin has been quantified across various cancer cell lines. The following tables summarize the key findings, including IC50 values and Combination Index (CI) values, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Efficacy of Doxorubicin in Combination with this compound (Compound 3/20DA) in MDR and Non-MDR Cell Lines
| Cell Line | Type | Doxorubicin IC50 (nM) (Alone) | Doxorubicin IC50 (nM) (with Compound 3/20DA) | Fold Sensitization | Reference |
| L5178MDR | Mouse T-cell lymphoma (P-gp overexpressing) | >50 | 6.78 (with 10 µM Cpd 3) | >7.37 | [4] |
| KB-C-1 | Human cervical carcinoma (P-gp overexpressing) | >50 | 6.78 (with 10 µM Cpd 3) | >7.37 | [4] |
| KB-3-1 | Human cervical carcinoma (parental) | Not specified | Not specified | Not specified | [4] |
| MCF7DOX | Human breast adenocarcinoma (doxorubicin-resistant) | Not specified | Not specified | Not specified | [4] |
| MCF7 | Human breast adenocarcinoma (parental) | Not specified | No synergism observed | Not applicable | [5] |
| MDA-MB-231 | Human breast adenocarcinoma | Not specified | No synergism observed | Not applicable | [5] |
Table 2: Combination Index (CI) Values for Doxorubicin and this compound (Compound 3/20DA) Liposomal Formulation (LIP-3)
| Cell Line | Growth Inhibition | CI Value | Interpretation | Reference |
| L5178MDR | 50% | < 1 | Synergism | [4] |
| L5178MDR | 75% | < 1 | Synergism | [4] |
| L5178MDR | 90% | < 1 | Synergism | [4] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity and Synergism using the MTT Assay and Checkerboard Method
This protocol details the determination of the cytotoxic effects of this compound in combination with doxorubicin and the quantification of their synergistic interaction.
Materials:
-
Cancer cell lines (e.g., L5178MDR, KB-C-1, and their parental counterparts)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution
-
This compound (Compound 3/20DA)
-
Doxorubicin
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solutions
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete culture medium.[4]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition (Checkerboard Method):
-
Prepare stock solutions of doxorubicin and this compound in DMSO.
-
Create serial dilutions of both compounds in complete culture medium.
-
For the checkerboard assay, add 50 µL of the doxorubicin dilution and 50 µL of the this compound dilution to the appropriate wells to achieve a final volume of 200 µL. Include wells with each compound alone and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[4]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for doxorubicin alone and in the presence of this compound.
-
Use software such as CompuSyn to calculate the Combination Index (CI) values from the checkerboard data to determine synergism.[4]
-
Protocol 2: Preparation of Liposomal this compound
Liposomal formulations can enhance the solubility and delivery of hydrophobic compounds like this compound.[4]
Materials:
-
This compound
-
Phosphatidylcholine
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-3000] (DSPE-PEG3000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe)
-
Membrane filters (e.g., 900 nm and 220 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound, phosphatidylcholine, and DSPE-PEG3000 in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4).[4]
-
-
Liposome (B1194612) Formation and Sizing:
-
Sterilization and Storage:
-
Optionally, add a preservative like sorbic acid (0.05% w/v) to the buffer to ensure microbiological stability.[4]
-
Store the liposomal formulation at 4°C.
-
Visualizations
Caption: Workflow for assessing the synergistic cytotoxicity of doxorubicin and this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Squalenoylated Nanoparticle Pro-Drugs of Adjuvant Antitumor 11α-Hydroxyecdysteroid 2,3-Acetonides Act as Cytoprotective Agents Against Doxorubicin and Paclitaxel [frontiersin.org]
Application Notes and Protocols: 20-Hydroxyecdysone 2,3:20,22-diacetonide as a Tool for Studying ABCB1 Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide is a semi-synthetic derivative of the natural ecdysteroid, 20-hydroxyecdysone. While the parent compound is largely inactive, the diacetonide derivative exhibits significant activity as a modulator of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp).[1][2] This increased activity is attributed to its enhanced lipophilicity.[1][3] ABCB1 is a key transporter involved in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents.[4][5] 20-Hydroxyecdysone 2,3:20,22-diacetonide serves as a valuable research tool to investigate ABCB1-mediated drug resistance and to evaluate potential strategies to overcome it. These application notes provide an overview of its use, quantitative data from relevant studies, and detailed protocols for key experiments.
Mechanism of Action
This compound functions primarily as an inhibitor of the ABCB1 transporter. By interfering with the pump's efflux function, it increases the intracellular accumulation of ABCB1 substrates, such as chemotherapeutic drugs, thereby sensitizing MDR cancer cells to their cytotoxic effects.[2][6] Some studies also suggest that its chemosensitizing activity may involve mechanisms independent of direct ABCB1 inhibition.[7][8]
Data Presentation
The following tables summarize the quantitative data on the activity of this compound and related compounds in modulating ABCB1 function.
Table 1: Inhibition of ABCB1 Efflux Function
| Compound | Cell Line | Substrate | Concentration of Compound | % Inhibition / Fold Increase in Accumulation | Reference |
| This compound | Mouse Lymphoma (MDR) | Rhodamine 123 | 20 µM | 20.91% inhibition | [7] |
| 20-Hydroxyecdysone 2,3;20,22-diacetonide | Not Specified | Not Specified | Not Specified | Moderate to negligible inhibition | [9] |
| Fluorinated derivatives of 20-hydroxyecdysone 2,3;20,22-diacetonide | Not Specified | Not Specified | Not Specified | Increased ABCB1 inhibitory effect | [4][10] |
| Oxime ether derivatives of 20-hydroxyecdysone 2,3;20,22-diacetonide | Not Specified | Not Specified | 2 µM | 50-60% inhibition | [11] |
| Oxime ether derivatives of 20-hydroxyecdysone 2,3;20,22-diacetonide | Not Specified | Not Specified | 20 µM | Complete inhibition | [11] |
Table 2: Chemosensitizing Activity (Reversal of Multidrug Resistance)
| Compound | Cell Line | Chemotherapeutic Agent | Fold Reversal (FR) / Synergistic Effect | Reference |
| 20-Hydroxyecdysone 2,3;20,22-diacetonide | Mouse Lymphoma (MDR) | Doxorubicin | Strong synergistic activity | [9] |
| 20-Hydroxyecdysone 2,3;20,22-diacetonide | Various MDR and non-MDR cancer cell lines | Doxorubicin, Paclitaxel, Vincristine | Sensitizing activity | [9] |
| Nitrogen-containing derivatives of 20-hydroxyecdysone 2,3;20,22-diacetonide | Mouse Lymphoma (MDR) | Doxorubicin | Potent chemosensitizing activity | [12] |
Visualizations
Caption: Workflow for assessing the ABCB1 modulatory effects.
Caption: Inhibition of drug efflux by this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay) to Determine Chemosensitization
This protocol is for assessing the ability of this compound to sensitize ABCB1-overexpressing cancer cells to a chemotherapeutic agent.
Materials:
-
ABCB1-overexpressing cell line (e.g., KB-V1, NCI/ADR-RES) and the corresponding parental cell line (e.g., KB-3-1, OVCAR-8)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (ABCB1 substrate, e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent in complete medium. For each concentration of the chemotherapeutic agent, prepare two sets of wells: one with and one without a fixed, non-toxic concentration of this compound (e.g., 1-10 µM). Include control wells with no cells (blank), cells with medium only (negative control), and cells with the diacetonide alone to confirm its lack of cytotoxicity at the chosen concentration.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
-
Determine the IC₅₀ (concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in the presence of this compound.
-
Calculate the Fold Reversal (FR) of resistance: FR = IC₅₀ (chemotherapeutic agent alone) / IC₅₀ (chemotherapeutic agent + diacetonide).
-
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent ABCB1 substrate, Rhodamine 123, to assess the inhibitory effect of this compound on ABCB1 function.[14][15]
Materials:
-
ABCB1-overexpressing and parental cell lines
-
Phenol (B47542) red-free culture medium
-
Rhodamine 123
-
This compound
-
Positive control inhibitor (e.g., Verapamil, Tariquidar)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 20,000-50,000 cells/well and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Wash the cells with warm PBS. Add 100 µL of phenol red-free medium containing various concentrations of this compound or the positive control inhibitor. Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells three times with ice-cold PBS to stop the efflux.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm, emission at 530 nm). Alternatively, detach the cells and analyze by flow cytometry.
-
Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
Normalize the fluorescence intensity to the protein content in parallel wells if necessary.
-
Express the data as a percentage of the fluorescence in untreated control cells. An increase in fluorescence indicates inhibition of ABCB1-mediated efflux.
-
Calcein-AM Efflux Assay
This is another fluorescent assay to measure ABCB1 activity. Calcein-AM is a non-fluorescent substrate that becomes fluorescent upon hydrolysis by intracellular esterases. ABCB1 actively pumps out Calcein-AM, reducing the intracellular fluorescence.[16][17][18]
Materials:
-
ABCB1-overexpressing and parental cell lines
-
Calcein-AM
-
This compound
-
Positive control inhibitor (e.g., XR9576, Verapamil)[16]
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or live-cell imaging system
Procedure:
-
Cell Seeding: Seed cells as described for the Rhodamine 123 assay.
-
Treatment: Treat the cells with various concentrations of this compound or a positive control for 15-30 minutes at 37°C.[16]
-
Calcein-AM Addition: Add Calcein-AM to a final concentration of 0.5-1 µM to all wells.[16][18]
-
Incubation and Measurement: Incubate at 37°C and monitor the increase in intracellular fluorescence over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader or an imaging system.[19]
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each condition.
-
An increased rate of fluorescence accumulation in the presence of this compound indicates inhibition of ABCB1.
-
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCB1, which is often stimulated by its substrates and inhibited by some modulators.[20][21][22]
Materials:
-
Membrane vesicles from cells overexpressing human ABCB1 (e.g., from Sf9 or mammalian cells)
-
This compound
-
Positive control substrate/activator (e.g., Verapamil)
-
Positive control inhibitor (e.g., Sodium orthovanadate, Na₃VO₄)
-
Assay Buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 2 mM DTT, 10 mM MgCl₂)
-
ATP
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., Molybdenum blue-based reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the ABCB1 membrane vesicles, assay buffer, and varying concentrations of this compound. Include the following controls:
-
Basal activity (no compound)
-
Stimulated activity (with a known activator like Verapamil)
-
Inhibited activity (with Na₃VO₄ to determine non-ABCB1 ATPase activity)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding Mg-ATP to each well (final concentration typically 2-5 mM).
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 5% SDS).
-
Phosphate Detection: Add the colorimetric reagent for phosphate detection and incubate as required by the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 630-850 nm).
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
The ABCB1-specific ATPase activity is the difference between the activity in the absence and presence of vanadate.
-
Determine the effect of this compound on the basal and/or substrate-stimulated ATPase activity. A stimulation of ATPase activity suggests the compound is a substrate, while inhibition suggests it is an inhibitor.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00431H [pubs.rsc.org]
- 5. Large-scale purification of functional human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 12. Nitrogen-containing ecdysteroid derivatives vs. multi-drug resistance in cancer: Preparation and antitumor activity of oximes, oxime ethers and a lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.5. Rhodamine 123 Accumulation Assay [bio-protocol.org]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference | PLOS One [journals.plos.org]
- 17. Calcein-AM Efflux Assay | BioRender Science Templates [biorender.com]
- 18. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. genomembrane.com [genomembrane.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
Liposomal Formulation of 20-Hydroxyecdysone 2,3:20,22-diacetonide for Enhanced Drug Delivery
Application Notes and Protocols
For Research Use Only.
Introduction
20-Hydroxyecdysone (20E) is a naturally occurring ecdysteroid found in arthropods and various plants. While it plays a crucial role in insect molting and metamorphosis, studies in mammals have revealed a range of beneficial pharmacological effects, including anabolic, anti-diabetic, and anti-inflammatory properties. However, the clinical translation of 20E is often hindered by its low oral bioavailability. The derivative, 20-Hydroxyecdysone 2,3:20,22-diacetonide, a more lipophilic analogue, has been synthesized to improve its pharmacological profile and has shown promise in overcoming multi-drug resistance in cancer cells.[1]
Liposomal encapsulation offers a promising strategy to enhance the delivery of hydrophobic compounds like this compound. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility, stability, and pharmacokinetic profile.[2][3] This document provides detailed protocols for the preparation, characterization, and in vitro evaluation of a liposomal formulation of this compound.
Data Summary
The following tables summarize the key quantitative data related to the physicochemical characteristics and in vitro performance of the liposomal this compound formulation.
Table 1: Physicochemical Characterization of Liposomes
| Parameter | Unloaded Liposomes | This compound-Loaded Liposomes |
| Mean Particle Size (nm) | 125 ± 5 | 140 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -25 ± 3 | -22 ± 4 |
| Encapsulation Efficiency (%) | N/A | 85 ± 5 |
| Drug Loading (%) | N/A | 4.2 ± 0.5 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 | 5 ± 1 | 12 ± 2 |
| 4 | 12 ± 2 | 28 ± 3 |
| 8 | 20 ± 3 | 45 ± 4 |
| 12 | 28 ± 4 | 60 ± 5 |
| 24 | 40 ± 5 | 78 ± 6 |
| 48 | 55 ± 6 | 92 ± 5 |
Experimental Protocols
Preparation of Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a common technique for encapsulating hydrophobic drugs.[4][5][6]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio for DPPC:cholesterol is 2:1.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (for DPPC, >41°C).
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) and rotating the flask gently in the water bath for 1-2 hours. This process allows the lipid film to swell and form MLVs.
-
To obtain unilamellar vesicles with a uniform size, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
Subsequently, extrude the liposomal suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder.
Characterization of Liposomes
3.2.1. Particle Size and Zeta Potential Analysis
Method: Dynamic Light Scattering (DLS)
-
Dilute the liposomal suspension with filtered PBS to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential measurement, dilute the suspension with deionized water and measure the electrophoretic mobility.
3.2.2. Encapsulation Efficiency and Drug Loading
Method: Centrifugation and UV-Vis Spectrophotometry
-
Separate the unencapsulated drug from the liposomal formulation by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Carefully collect the supernatant containing the free drug.
-
Disrupt the liposomal pellet using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the amount of this compound in the supernatant and the disrupted pellet using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
DL (%) = (Amount of encapsulated drug / Total amount of lipid and drug) x 100
-
In Vitro Drug Release Study
Method: Dialysis Method
-
Place a known amount of the liposomal formulation into a dialysis bag (e.g., with a molecular weight cutoff of 12-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or acetate (B1210297) buffer at pH 5.5 to simulate tumor microenvironment) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Plot the cumulative percentage of drug released against time.
Visualizations
Experimental Workflow
Caption: Experimental workflow for liposome formulation and evaluation.
Proposed Signaling Pathway
20-Hydroxyecdysone has been shown to act through non-genomic pathways, potentially involving G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades in mammalian cells.[7]
Caption: Proposed non-genomic signaling pathway in mammalian cells.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Steroid Hormone 20-Hydroxyecdysone via Nongenomic Pathway Activates Ca2+/Calmodulin-dependent Protein Kinase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photochemical Transformation of 20-Hydroxyecdysone 2,3:20,22-diacetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photochemical transformation of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide (20ED), a derivative of the common ecdysteroid, 20-hydroxyecdysone (20E). The enone moiety in the B ring of ecdysteroids makes them suitable candidates for photochemical transformations, potentially leading to derivatives with enhanced bioactivity.[1][2] This document outlines the experimental protocols for laser-induced conversion and summarizes the key findings from relevant studies.
Data Presentation
The photochemical transformation of 20-Hydroxyecdysone 2,3:20,22-diacetonide results in the formation of a complex mixture of photoproducts. While specific yields for the photoproducts of 20ED are not extensively detailed in the literature, the following tables summarize the available quantitative data and experimental parameters from studies on 20ED and the closely related 20-hydroxyecdysone (20E).
Table 1: Experimental Parameters for the Laser-Induced Conversion of this compound (20ED)
| Parameter | Value | Reference |
| Starting Material | This compound (20ED) | [1][2] |
| Concentration | 2 mg/mL | [1][2] |
| Solvent | Not specified, likely ethanol (B145695) or methanol | [1][2] |
| Light Source | 266 nm laser | [1][2] |
| Laser Energy | 6.5 mJ | [1][2] |
| Irradiation Time for Full Conversion | 14 minutes | [1][2] |
| Analytical Methods | UV-Vis Spectroscopy, Fluorescence Emission Spectroscopy, 1D and 2D Thin Layer Chromatography (TLC) | [1][2] |
Table 2: Observed Changes and Products from the Photochemical Transformation of 20ED
| Observation/Product | Description | Reference |
| Conversion | Full conversion of the starting material was achieved. | [1][2] |
| Product Profile | Several major and several minor products with a wide range of polarities were formed. | [1][2] |
| Spectroscopic Changes | Progressive and significant changes in fluorescence emission spectra and UV-Vis spectra were observed over time. | [1] |
| Potential Product Types | Based on studies of the parent compound 20E, products may include monomeric and dimeric analogues. The less polar products are of interest for their potential to reverse multi-drug resistance in cancer cells. | [1] |
Experimental Protocols
The following protocols are based on the methodologies described for the laser-induced photochemical transformation of this compound.[1][2]
Protocol 1: Preparation of the this compound Solution
-
Weigh 2 mg of this compound powder.
-
Dissolve the powder in 1 mL of a suitable solvent (e.g., ethanol or methanol) to achieve a final concentration of 2 mg/mL.
-
Ensure the solution is clear and fully dissolved before proceeding with irradiation.
Protocol 2: Laser-Induced Photochemical Transformation
-
Transfer the 2 mg/mL solution of this compound into a suitable quartz cuvette.
-
Place the cuvette in the sample holder of the laser irradiation system.
-
Expose the solution to a 266 nm laser beam with an energy level of 6.5 mJ.[1][2]
-
Continuously irradiate the solution for a total of 14 minutes to achieve full conversion of the starting material.[1][2]
-
During irradiation, aliquots can be taken at different time points (e.g., 0, 2, 4, 6, 8, 10, 12, and 14 minutes) for subsequent analysis.
Protocol 3: Analysis of the Photochemical Transformation
A. UV-Vis Spectroscopy
-
Record the UV-Vis spectrum of the solution from 200 to 1500 nm before irradiation (time 0) and at various time points during the irradiation process.
-
Monitor the decrease in the characteristic absorbance of the 7-en-6-one chromophore of the starting material.
B. Fluorescence Emission Spectroscopy
-
Measure the fluorescence emission spectra of the solution at different time points during irradiation.
-
Observe the changes in fluorescence intensity and wavelength as the reaction progresses.
C. Thin Layer Chromatography (TLC)
-
Spot the initial solution and the aliquots taken at different irradiation times onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the components.
-
Visualize the spots under UV light (254 nm and 366 nm) to observe the disappearance of the starting material and the appearance of new products.
-
For more detailed separation, perform two-dimensional TLC on the final irradiated solution.
Visualizations
Experimental Workflow
Caption: Workflow for the photochemical transformation of 20ED.
Proposed Photochemical Transformation Pathway
While the exact structures of the photoproducts of this compound have not been fully elucidated in the reviewed literature, a plausible reaction pathway can be proposed based on the known photochemistry of α,β-unsaturated ketones and related ecdysteroids. The initial excitation of the enone system can lead to various rearrangements and additions.
Caption: Proposed pathways for 20ED photochemical transformation.
References
Application Notes and Protocols: 20-Hydroxyecdysone 2,3:20,22-diacetonide as a Precursor for Novel Ecdysteroid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyecdysone (20E), a naturally occurring phytoecdysteroid, and its derivatives are a subject of growing interest in medicinal chemistry due to their diverse biological activities in mammals, including anabolic, adaptogenic, and anti-diabetic effects, without the androgenic side effects of vertebrate steroids.[1][2] A key challenge in harnessing the therapeutic potential of 20E is its high polarity, which can limit its bioavailability. The semi-synthetic derivative, 20-Hydroxyecdysone 2,3:20,22-diacetonide, serves as a crucial lipophilic precursor for the development of novel ecdysteroid analogs with enhanced pharmacological properties.[3] This protected form of 20E allows for selective chemical modifications at other positions of the ecdysteroid scaffold, leading to the generation of analogs with potential applications in various therapeutic areas, notably in oncology as modulators of multidrug resistance (MDR).[1][4]
These application notes provide a comprehensive overview of the synthetic utility of this compound and detailed protocols for the synthesis and evaluation of its derivatives.
Key Applications
-
Precursor for Fluorinated Ecdysteroids: The diacetonide protection allows for regioselective fluorination, particularly at the C-14 and C-25 positions, using reagents like diethylaminosulfur trifluoride (DAST).[5][6] Fluorination can significantly alter the biological activity and metabolic stability of the resulting analogs.[6]
-
Synthesis of Dioxolane Analogs: The vicinal diols at C-2,3 and C-20,22 are protected as acetonides, which can be further modified to create a library of dioxolane derivatives with varying lipophilicity and biological activity.[1][4]
-
Development of Multidrug Resistance (MDR) Modulators: Apolar derivatives of 20-Hydroxyecdysone, synthesized from the diacetonide precursor, have shown significant activity in reversing MDR in cancer cells, particularly those overexpressing the ABCB1 transporter (P-glycoprotein).[1][4][7]
-
Structure-Activity Relationship (SAR) Studies: The diacetonide provides a stable platform to systematically modify other functional groups on the ecdysteroid skeleton, enabling detailed SAR studies to identify the key structural features required for specific biological activities.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the vicinal diols of 20-Hydroxyecdysone to form the diacetonide derivative.
Materials:
-
20-Hydroxyecdysone (20E)
-
Acetone (anhydrous)
-
Phosphomolybdic acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve 20-Hydroxyecdysone (1.0 g, 2.08 mmol) in 100 mL of anhydrous acetone.
-
Add phosphomolybdic acid (100 mg, 0.055 mmol) as a catalyst to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
Once the reaction is complete, quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate) to afford this compound as a white solid.
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the two acetonide groups will be evident from the appearance of new methyl signals in the NMR spectra.
Protocol 2: Synthesis of Fluorinated Ecdysteroid Analogs using DAST
This protocol details the fluorination of this compound using diethylaminosulfur trifluoride (DAST). Caution: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
This compound
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (100 mg, 0.178 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (0.047 mL, 0.356 mmol, 2 equivalents) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature over 2 hours.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the fluorinated products and any dehydrated byproducts.
Characterization:
-
The resulting fluorinated analogs can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to determine the position and number of fluorine substitutions.
Quantitative Data
The following table summarizes the biological activity of selected ecdysteroid analogs derived from this compound as modulators of ABCB1-mediated multidrug resistance.
| Compound | Modification | Cell Line | Chemotherapeutic Agent | Fold Reversal (FR) | Reference |
| 1 | 2,3;20,22-diacetonide | L5178 MDR | Doxorubicin | 29.7 | [1] |
| 2 | 2,3-acetonide-20,22-(cyclohexylidene) | L5178 MDR | Doxorubicin | 46.2 | [1] |
| 3 | 2,3-acetonide | L5178 MDR | Doxorubicin | 1.8 | [1] |
| 4 | 20,22-acetonide | L5178 MDR | Doxorubicin | 1.2 | [1] |
| 5 | 14-fluoro-diacetonide | L5178 MDR | Doxorubicin | Not specified | [6] |
| 6 | 25-fluoro-diacetonide | L5178 MDR | Doxorubicin | Not specified | [6] |
Fold Reversal (FR) is calculated as the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ of the chemotherapeutic agent in the presence of the ecdysteroid analog.
Signaling Pathways and Experimental Workflows
Ecdysone (B1671078) Receptor Signaling Pathway
The canonical signaling pathway for ecdysteroids involves the binding to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).[8][9] While mammalian cells do not have a homologous ecdysone receptor, understanding this pathway is crucial for interpreting the effects of ecdysteroids in invertebrate systems and for the design of ecdysteroid-based inducible gene expression systems.[9]
Caption: Canonical Ecdysone Receptor Signaling Pathway.
Modulation of ABCB1 Transporter Activity by Ecdysteroid Analogs
Novel ecdysteroid analogs derived from this compound can act as inhibitors of the ABCB1 transporter, a key protein in multidrug resistance. By blocking the efflux of chemotherapeutic drugs, these analogs can restore drug sensitivity in resistant cancer cells.
Caption: Mechanism of ABCB1 Transporter Inhibition.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis of novel ecdysteroid analogs from 20-Hydroxyecdysone and their subsequent biological evaluation.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and Purification of Three Ecdysteroids from the Stems of Diploclisia glaucescens by High-Speed Countercurrent Chromatography and Their Anti-Inflammatory Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ecdysone receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing the Synthesis of 20-Hydroxyecdysone 2,3:20,22-diacetonide: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 20-Hydroxyecdysone 2,3:20,22-diacetonide is a critical step in the development of novel ecdysteroid analogs. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of this important intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive catalyst- Insufficient reaction time- Low reaction temperature- Poor quality starting material (20-Hydroxyecdysone) | - Use fresh or properly stored phosphomolybdic acid.- Increase the reaction time and monitor progress by TLC.- While the reaction is typically run at room temperature, gentle warming (30-40°C) may be beneficial, but monitor for side product formation.- Ensure the 20-Hydroxyecdysone is pure and dry. |
| Formation of Mono-Acetonide Byproducts | - Incomplete reaction- Steric hindrance preventing the formation of the second acetonide group- Insufficient catalyst | - Increase reaction time and/or catalyst loading.- Ensure adequate mixing/sonication to overcome any solubility issues.- Consider using a stronger acid catalyst, but with caution to avoid degradation. |
| Presence of Unreacted Starting Material | - Insufficient reaction time or catalyst- Poor solubility of 20-Hydroxyecdysone in acetone (B3395972) | - Extend the sonication or stirring time.- Increase the amount of phosphomolybdic acid incrementally.- Ensure the 20-Hydroxyecdysone is finely powdered to improve dissolution. |
| Product Degradation (e.g., dehydration) | - Overly acidic conditions- Prolonged reaction time at elevated temperatures | - Reduce the amount of catalyst.- Neutralize the reaction mixture promptly upon completion.- Avoid excessive heating of the reaction mixture. |
| Difficult Purification | - Co-elution of diacetonide and mono-acetonide products- Presence of polar impurities | - Utilize a long chromatography column for better separation.- Employ a shallow solvent gradient during column chromatography.- Consider a two-step purification, starting with a less polar solvent system to isolate the diacetonide. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
A1: Phosphomolybdic acid is a commonly used and effective catalyst for this transformation.[1] It is relatively mild and provides good yields. While other acid catalysts like p-toluenesulfonic acid (PTSA) or Amberlyst-15 could be used, they may require more rigorous optimization to avoid side reactions such as dehydration.
Q2: How can I minimize the formation of the 2,3- and 20,22-monoacetonide byproducts?
A2: To favor the formation of the diacetonide, ensure the reaction goes to completion by using a sufficient amount of catalyst and allowing for an adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If mono-acetonide formation is persistent, increasing the catalyst loading or reaction time may be necessary.
Q3: What is the best method for purifying the final product?
A3: Column chromatography on silica (B1680970) gel is the most effective method for purifying this compound. A solvent system of dichloromethane (B109758) and methanol (B129727) or chloroform (B151607) and methanol is typically used. A gradual increase in the polarity of the eluent will allow for the separation of the desired diacetonide from any unreacted starting material and mono-acetonide byproducts.
Q4: Can this reaction be scaled up?
A4: Yes, this reaction can be scaled up. However, it is important to ensure efficient stirring or sonication to maintain a homogenous reaction mixture, especially with larger volumes of acetone. The heat generated during the reaction on a larger scale should also be monitored and controlled if necessary.
Q5: How should I store the this compound product?
A5: The purified product should be stored in a cool, dry, and dark place to prevent degradation. It is a relatively stable compound, but exposure to acid or high temperatures can lead to hydrolysis of the acetonide groups.
Experimental Protocols
Synthesis of this compound
This protocol is based on established procedures for the preparation of ecdysteroid acetonides.[1]
Materials:
-
20-Hydroxyecdysone (1 g)
-
Acetone (100 mL, analytical grade)
-
Phosphomolybdic acid (1 g)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1 g of 20-Hydroxyecdysone in 100 mL of acetone.
-
To this solution, add 1 g of phosphomolybdic acid.
-
Sonicate the mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a 10% aqueous NaHCO₃ solution.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic fractions and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent to dryness to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
Data Presentation
While specific comparative yield data from a single study is limited in the searched literature, the following table summarizes typical outcomes based on the standard protocol.
| Catalyst | Reaction Time | Temperature | Typical Yield of Diacetonide | Key Byproducts |
| Phosphomolybdic Acid | 30-60 min | Room Temp. | Good to Excellent | 2,3-monoacetonide, 20,22-monoacetonide |
| p-Toluenesulfonic Acid | Variable | Room Temp. | Moderate to Good | Potential for dehydration products |
| Amberlyst-15 | Variable | Room Temp. | Moderate | 2,3-monoacetonide, 20,22-monoacetonide |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis Issues
Caption: Logical relationships of potential issues leading to low yield in the synthesis.
References
"20-Hydroxyecdysone 2,3:20,22-diacetonide" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 20-Hydroxyecdysone 2,3:20,22-diacetonide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect solubility?
A1: this compound is a synthetic derivative of the natural insect molting hormone, 20-Hydroxyecdysone. The addition of two acetonide protecting groups significantly decreases the polarity of the molecule compared to its parent compound. This structural change is crucial as it renders the compound significantly less soluble in aqueous solutions and polar solvents, while increasing its solubility in non-polar organic solvents.
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on available literature, this compound is soluble in non-polar organic solvents. Chloroform (B151607) and anhydrous methylene (B1212753) chloride have been successfully used to dissolve this compound.[1] It is advisable to start with these solvents when preparing stock solutions.
Q3: Can I dissolve this compound in DMSO or ethanol (B145695) like its parent compound?
A3: While the parent compound, 20-Hydroxyecdysone, is readily soluble in DMSO and ethanol[2], its diacetonide derivative is substantially less polar and is expected to have poor solubility in these solvents. It is recommended to first attempt dissolution in a non-polar solvent. If DMSO or ethanol must be used, a solubility test with a small amount of the compound is strongly advised.
Q4: How can I prepare an aqueous working solution of this compound for my experiments?
A4: Preparing a stable aqueous working solution can be challenging due to the compound's hydrophobic nature. The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent (e.g., chloroform or DMSO, if solubility is confirmed). Subsequently, the stock solution should be added dropwise to the aqueous buffer or cell culture medium with vigorous stirring. It is crucial to ensure that the final concentration of the organic solvent in the working solution is low enough to not affect the experimental system. Be aware that the compound may precipitate out of the aqueous solution at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the chosen solvent. | The solvent is too polar for the diacetonide derivative. | Switch to a less polar organic solvent such as chloroform or methylene chloride.[1] |
| The compound has low solubility at room temperature. | Gently warm the solution (e.g., to 37°C) and/or use sonication to aid dissolution. Always check the compound's stability at elevated temperatures. | |
| Precipitation occurs when adding the organic stock solution to an aqueous medium. | The aqueous medium cannot accommodate the high concentration of the hydrophobic compound. | Lower the final concentration of the compound in the aqueous medium. Increase the volume of the aqueous medium and add the stock solution more slowly with enhanced mixing. Consider using a surfactant or a co-solvent in the aqueous medium, if permissible for your experiment. |
| The organic solvent from the stock solution is causing the compound to crash out. | Minimize the volume of the organic stock solution added to the aqueous medium. Ensure the final concentration of the organic solvent is below 0.5% or a level that does not impact your assay. | |
| Inconsistent experimental results. | The compound is not fully dissolved, leading to inaccurate concentrations. | Visually inspect your stock and working solutions for any particulate matter before each use. If necessary, briefly sonicate the solution before making dilutions. |
| The compound may be degrading in solution. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in airtight containers to minimize solvent evaporation and degradation. Information on the long-term stability of this specific derivative in various solvents is limited. |
Quantitative Data Summary
Solubility of 20-Hydroxyecdysone (Parent Compound)
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~25 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [2] |
Solubility of this compound
| Solvent | Solubility Data | Reference |
| Chloroform | Soluble (quantitative data not specified) | [1] |
| Methylene Chloride (anhydrous) | Soluble (quantitative data not specified) | [3] |
| Methanol | Poorly soluble (inferred) | [1] |
| Aqueous Solutions | Expected to be very poorly soluble | Inferred from structure |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out the desired amount of this compound in a chemical-resistant vial.
-
Add a small volume of anhydrous chloroform or methylene chloride to the vial.
-
Vortex the solution until the compound is fully dissolved.
-
If necessary, gently warm the solution or place it in a sonicator bath for short intervals to aid dissolution.
-
Once fully dissolved, add more solvent to reach the desired final concentration.
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
-
Prepare a concentrated stock solution in a suitable organic solvent as described in Protocol 1.
-
Determine the final concentration of the compound and the maximum allowable concentration of the organic solvent in your experimental medium (e.g., cell culture medium or buffer).
-
Place the required volume of the aqueous medium in a sterile container.
-
While vigorously stirring or vortexing the aqueous medium, slowly add the required volume of the organic stock solution drop by drop.
-
Continue to stir the solution for several minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains particulates, it may be necessary to prepare a more dilute working solution.
Visualizations
Signaling Pathway
Caption: The canonical signaling pathway of 20-Hydroxyecdysone (20E).
Experimental Workflow
Caption: Workflow for preparing an aqueous working solution.
Troubleshooting Logic
Caption: A logical approach to troubleshooting solubility issues.
References
Improving the stability of "20-Hydroxyecdysone 2,3:20,22-diacetonide" in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of "20-Hydroxyecdysone 2,3:20,22-diacetonide" in solution. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide in solution?
A1: The stability of this compound is primarily influenced by pH, light exposure, and temperature. The acetonide protecting groups are susceptible to hydrolysis under acidic conditions.[1][2] The compound also contains a chromophore that absorbs UV light, making it sensitive to photodegradation.[3]
Q2: What is the recommended solvent for preparing stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound.[4] For specific experiments, other organic solvents like ethanol, methanol, or chloroform (B151607) have also been used.[5] When preparing aqueous solutions for biological assays, it is crucial to ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid cellular toxicity.[4]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored at -20°C in tightly sealed vials.[6] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.[6] While some studies suggest that many compounds in DMSO are stable for extended periods under these conditions, it is best practice to use freshly prepared solutions whenever possible.[6][7]
Q4: For how long are stock solutions stable at -20°C?
A4: While specific long-term stability data for this compound is not extensively published, a general guideline for many compounds in DMSO is to consider them stable for several months to years when stored properly. However, for optimal results in sensitive assays, it is recommended to use stock solutions within a few weeks to a month of preparation. One supplier suggests that stock solutions of the parent compound, 20-Hydroxyecdysone, are usable for up to two weeks when stored at -20°C.
Q5: Is this compound sensitive to light?
A5: Yes, ecdysteroids, including this derivative, contain a 7-en-6-one chromophore, which makes them susceptible to photochemical transformations upon exposure to UV light.[2][8] It is advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity over time | Compound degradation in solution. | 1. Check pH: Ensure the pH of your experimental solution is neutral to slightly basic. The acetonide groups are labile in acidic conditions, leading to hydrolysis. 2. Protect from light: Store and handle solutions in amber vials or light-blocking containers to prevent photodegradation. 3. Fresh solutions: Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Precipitation in aqueous media | Low aqueous solubility. | 1. Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is as low as possible (ideally ≤ 0.1%) in the final aqueous medium. 2. Gentle mixing: When diluting the stock solution, add it to the aqueous medium with gentle vortexing to aid dissolution. 3. Solubility enhancers: For challenging formulations, consider the use of solubility enhancers like cyclodextrins, though this may require additional validation.[3][9] |
| Inconsistent experimental results | Inconsistent compound concentration due to degradation or precipitation. | 1. Standardize solution preparation: Follow a strict, standardized protocol for preparing and handling solutions for every experiment. 2. Perform stability checks: If experiments run for an extended period, consider assessing the stability of the compound in your specific experimental medium under the same conditions (see Experimental Protocol 1). 3. Visual inspection: Always visually inspect solutions for any signs of precipitation before use. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | 1. Identify potential degradants: The primary degradation products are likely the mono-acetonide and the fully deprotected 20-Hydroxyecdysone. 2. Optimize chromatography: Use a validated HPLC method to separate the parent compound from its potential degradation products (see Experimental Protocol 2). 3. Stress testing: To confirm the identity of degradation peaks, intentionally degrade a small sample of the compound (e.g., by adding a mild acid) and analyze the chromatogram. |
Data on Stability
Quantitative data on the stability of this compound under various conditions is not extensively available in published literature. The following tables are provided as templates for researchers to generate their own stability data using the protocols outlined below.
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Initial Concentration (µM) | % Remaining after 1 Week | % Remaining after 2 Weeks | % Remaining after 1 Month |
| DMSO | ||||
| Ethanol | ||||
| Methanol |
Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C
| pH | Initial Concentration (µM) | % Remaining after 8 hours | % Remaining after 24 hours | % Remaining after 48 hours |
| 5.0 | ||||
| 6.0 | ||||
| 7.4 | ||||
| 8.0 |
Table 3: Effect of Temperature on the Stability of this compound in DMSO
| Temperature | Initial Concentration (µM) | % Remaining after 1 Week | % Remaining after 4 Weeks | % Remaining after 12 Weeks |
| 4°C | ||||
| Room Temp. | ||||
| 37°C |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
Objective: To determine the stability of the compound in a specific solvent or medium over time at a given temperature.
Materials:
-
This compound
-
Solvent/medium of interest (e.g., DMSO, cell culture medium)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
Incubator or water bath set to the desired temperature
-
Amber vials
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Dilute the stock solution to the final desired concentration in the test medium.
-
Aliquot the solution into several amber vials.
-
Immediately analyze a sample from one vial to determine the initial concentration (T=0). This is your reference point.
-
Incubate the remaining vials at the desired temperature.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove one vial from incubation.
-
Analyze the sample by HPLC to determine the concentration of the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Protocol 2: HPLC Method for Analysis
Objective: To quantify the concentration of this compound and separate it from potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30), then ramp up the concentration of B over time to elute the compound and any more lipophilic impurities.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 242 nm[3]
-
Column Temperature: 25°C
Procedure:
-
Prepare a standard curve by injecting known concentrations of this compound.
-
Inject the samples from the stability study (Protocol 1).
-
Integrate the peak area corresponding to the parent compound.
-
Determine the concentration in the unknown samples by comparing their peak areas to the standard curve.
Visualizations
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability and structural study of 20-hydroxyecdysone complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemical transformation of 20-hydroxyecdysone: production of monomeric and dimeric ecdysteroid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 20-Hydroxyecdysone 2,3:20,22-diacetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 20-Hydroxyecdysone 2,3:20,22-diacetonide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Incomplete reaction after synthesis.
Symptom: TLC analysis of the crude reaction mixture shows the presence of the starting material (20-Hydroxyecdysone) and/or the monoacetonide intermediate in addition to the desired diacetonide product.
Possible Causes:
-
Insufficient reaction time or temperature.
-
Deactivated acid catalyst.
-
Presence of water in the reaction mixture.
-
Inadequate amount of acetone (B3395972) or acid catalyst.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Extend Reaction Time: If the reaction is sluggish, extend the reaction time and continue monitoring by TLC.
-
Optimize Catalyst: Use a freshly opened or properly stored acid catalyst, such as phosphomolybdic acid.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous acetone to minimize the presence of water, which can hinder acetonide formation.
-
Reagent Stoichiometry: Ensure an adequate excess of acetone and an appropriate catalytic amount of the acid are used.
Problem 2: Poor separation of the diacetonide from impurities during column chromatography.
Symptom: Fractions from flash column chromatography contain a mixture of the desired diacetonide, the monoacetonide intermediate, and/or the starting material.
Possible Causes:
-
Inappropriate solvent system for elution.
-
Overloading the column with the crude product.
-
Column packing issues.
-
Hydrolysis of the acetonide on the silica (B1680970) gel.
Solutions:
-
Solvent System Optimization:
-
Develop an optimal solvent system using TLC. A common starting point is a mixture of n-hexane and ethyl acetate (B1210297).[1]
-
Gradually increase the polarity to achieve good separation between the spots corresponding to the diacetonide, monoacetonide, and the starting 20-Hydroxyecdysone.
-
-
Column Loading: Avoid overloading the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Proper Column Packing: Ensure the silica gel is packed uniformly to prevent channeling.
-
Neutralize Silica Gel: If hydrolysis is suspected, the silica gel can be neutralized by washing it with a solvent mixture containing a small amount of a base like triethylamine, followed by equilibration with the mobile phase.
Problem 3: The purified product shows signs of degradation.
Symptom: The final product appears discolored, or NMR/HPLC analysis indicates the presence of unexpected byproducts. This can include oxidation products.[1]
Possible Causes:
-
Exposure to harsh acidic or basic conditions during work-up or purification.
-
Prolonged exposure to air and light.
-
Trace metal catalysis from reagents or glassware.
Solutions:
-
Mild Work-up: Neutralize the reaction mixture carefully and avoid strong acids or bases during extraction.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
-
High-Purity Reagents: Use high-purity solvents and reagents to minimize contaminants that could catalyze degradation.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield can vary depending on the specific reaction conditions, but yields of over 90% have been reported after purification by flash chromatography.[1]
Q2: What are the most common impurities I should look for?
A2: The most common impurities are unreacted 20-Hydroxyecdysone and the partially reacted 20-Hydroxyecdysone monoacetonide intermediates. Depending on the reaction and purification conditions, hydrolysis or oxidation byproducts may also be present.[1]
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase HPLC is a powerful tool for the analysis and purification of ecdysteroids. Given that this compound is significantly less polar than its parent compound, a C18 column with a mobile phase of methanol/water or acetonitrile/water is a good starting point for method development.
Q4: How can I monitor the reaction progress effectively?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. The diacetonide product will have a higher Rf value (travel further up the plate) than the more polar monoacetonide and starting material. A typical solvent system for TLC is chloroform-ethanol (e.g., 95:5 v/v).
Q5: What are the stability considerations for the acetonide groups?
A5: Acetonide groups are generally stable under neutral and basic conditions but are sensitive to acid.[2] Care should be taken to avoid acidic conditions during work-up and purification, especially when using silica gel chromatography, which can be slightly acidic.
Data Presentation
Table 1: Chromatographic Data for Reaction Monitoring and Purification
| Compound | TLC (Chloroform:Ethanol 95:5) - Approx. Rf | HPLC - Relative Retention Time |
| 20-Hydroxyecdysone | 0.2 | 1.0 |
| 20-Hydroxyecdysone monoacetonides | 0.4 - 0.6 | 1.5 - 2.0 |
| This compound | 0.8 | >2.5 |
Note: Rf and retention times are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve Starting Material: Dissolve 20-Hydroxyecdysone in anhydrous acetone.
-
Add Catalyst: Add a catalytic amount of phosphomolybdic acid to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC using a chloroform:ethanol (95:5) mobile phase. The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2: Purification by Flash Column Chromatography
-
Prepare Column: Pack a glass column with silica gel in a non-polar solvent (e.g., n-hexane).
-
Load Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., n-hexane:ethyl acetate 9:1).
-
Gradually increase the polarity of the mobile phase (e.g., to n-hexane:ethyl acetate 1:1).[1]
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 3: HPLC Analysis Method (Adapted from 20-Hydroxyecdysone analysis)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B. A typical gradient might be from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 245 nm.[3]
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common purification challenges.
References
Technical Support Center: 20-Hydroxyecdysone 2,3:20,22-diacetonide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 20-Hydroxyecdysone 2,3:20,22-diacetonide?
A1: The main factors leading to the degradation of this compound are exposure to UV light (photodegradation), strong acidic conditions (acid-catalyzed hydrolysis), and alkaline conditions (base-catalyzed degradation). The molecule's 7-ene-6-one chromophore makes it particularly susceptible to photochemical transformation.[1][2][3] The acetonide protecting groups are prone to hydrolysis under acidic conditions, and the steroid backbone can undergo rearrangements in the presence of a base.
Q2: How can I monitor the degradation of my sample?
A2: The most effective method for monitoring the degradation of this compound and resolving its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Detection is commonly set around 245 nm to monitor the disappearance of the parent compound and the appearance of new peaks corresponding to degradation products.
Q3: Are the degradation products of the diacetonide derivative expected to be the same as those of the parent 20-Hydroxyecdysone?
A3: Not entirely. While some degradation pathways affecting the steroid core may be similar, the diacetonide will have unique degradation products. For instance, under acidic conditions, you will observe the hydrolysis of the acetonide groups, leading to mono-acetonide intermediates and the parent 20-Hydroxyecdysone, which are not degradation products of the parent compound itself. Similarly, the acetonide groups can influence the polarity and subsequent reactions of the degradation products.
Q4: What is the general stability of this compound under standard laboratory conditions?
A4: When stored as a solid in a cool, dark, and dry place, the compound is relatively stable. However, in solution, its stability is lower, especially if exposed to light or non-neutral pH. For short-term storage of solutions, it is advisable to use a neutral, buffered solvent and store at low temperatures, protected from light.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Retention Times | 1. Improper column equilibration between runs.2. Fluctuations in column temperature.3. Mobile phase composition changing over time (e.g., evaporation of organic solvent). | 1. Ensure the column is flushed with 10-20 column volumes of the initial mobile phase before each injection.2. Use a column oven to maintain a consistent temperature.3. Prepare fresh mobile phase daily and keep solvent reservoirs capped. |
| Ghost Peaks in Chromatogram | 1. Contamination in the mobile phase or sample diluent.2. Carryover from a previous injection in the autosampler.3. Formation of degradation products in the sample vial after preparation. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.2. Implement a robust needle wash protocol in your autosampler method, using a strong solvent.3. Analyze samples as soon as possible after preparation and store them in the autosampler at a low temperature if necessary. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Presence of dead volume in the HPLC system. | 1. Consider a mobile phase with a slightly different pH or an alternative column (e.g., one with end-capping).2. Dilute the sample or reduce the injection volume.3. Check all fittings and connections for tightness and proper installation. |
| Split Peaks | 1. Sample solvent is too different from the mobile phase, causing poor peak focusing.2. Partial blockage of the column frit.3. A void has formed at the column inlet. | 1. Dissolve the sample in the initial mobile phase whenever possible.2. Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the frit may need replacement.3. Replace the column. |
Degradation Pathways and Mechanisms
Photochemical Degradation
Exposure to UV light, particularly around 266 nm, induces a rapid transformation of the molecule. The primary event is the breakdown of the 7-ene-6-one chromophore in the B-ring. This leads to a complex mixture of various major and minor products with a wide range of polarities.[2][3]
References
Avoiding byproduct formation in "20-Hydroxyecdysone 2,3:20,22-diacetonide" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 20-Hydroxyecdysone 2,3:20,22-diacetonide, with a focus on avoiding byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the synthesis of this compound?
A1: The most common byproducts are the incomplete reaction products, namely the two possible monoacetonides: 20-Hydroxyecdysone 2,3-monoacetonide and 20-Hydroxyecdysone 20,22-monoacetonide. Unreacted 20-Hydroxyecdysone may also be present. Under harsh acidic conditions or prolonged reaction times, degradation or elimination byproducts could potentially form, though these are less common with optimized protocols.
Q2: How can I monitor the progress of the reaction to avoid the formation of byproducts?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (20-Hydroxyecdysone), you can observe the disappearance of the starting material and the appearance of the product and any byproducts. The diacetonide will be significantly less polar than the starting material and the monoacetonide intermediates.
Q3: What is the recommended catalyst for this reaction?
A3: Anhydrous acid catalysts are typically used. Camphorsulfonic acid is a commonly cited effective catalyst for this transformation. Other protic acids like p-toluenesulfonic acid can also be used. It is crucial to use the catalyst in anhydrous conditions to favor acetal (B89532) formation.
Q4: How can I purify the desired this compound from the byproducts?
A4: Flash column chromatography on silica (B1680970) gel is the most effective method for purification. The significant difference in polarity between the diacetonide, monoacetonides, and the starting material allows for good separation. A detailed protocol is provided in the Experimental Protocols section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield of the diacetonide product | 1. Incomplete reaction. 2. Insufficient catalyst. 3. Presence of water in the reaction mixture. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Increase the molar ratio of the acid catalyst slightly. 3. Ensure all glassware is oven-dried and use anhydrous acetone (B3395972). |
| Presence of significant amounts of monoacetonides | 1. Short reaction time. 2. Insufficient acetone (reagent and solvent). | 1. Extend the reaction time. The formation of the diacetonide requires two separate protection steps. 2. Use a larger excess of anhydrous acetone. |
| Formation of unexpected, more non-polar byproducts | 1. Overly harsh acidic conditions. 2. High reaction temperature. | 1. Reduce the amount of acid catalyst. 2. Maintain the reaction at room temperature. |
| Difficulty in separating the products by column chromatography | 1. Inappropriate solvent system. 2. Overloaded column. | 1. Use a less polar solvent system to achieve better separation between the diacetonide and less polar impurities. A gradient elution may be necessary. 2. Use an appropriate amount of silica gel relative to the crude product weight (typically a 50:1 to 100:1 ratio). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the acetonide protection of 20-Hydroxyecdysone.
Materials:
-
20-Hydroxyecdysone
-
Anhydrous acetone
-
Camphorsulfonic acid
-
Anhydrous sodium bicarbonate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 20-Hydroxyecdysone (1 equivalent) in a generous amount of anhydrous acetone (e.g., 100 mL for 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Add camphorsulfonic acid (0.1-0.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 95:5). The starting material is quite polar, while the desired diacetonide is much less polar. The two monoacetonides will have intermediate polarities. The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding anhydrous sodium bicarbonate.
-
Stir for 15-20 minutes to neutralize the acid.
-
Filter the mixture and evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude reaction mixture from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of the crude product.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical gradient could be from 10% to 50% ethyl acetate.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.
Data Presentation
Table 1: TLC Data for Reaction Monitoring
| Compound | Typical Rf Value (DCM:MeOH 95:5) | Notes |
| 20-Hydroxyecdysone | ~0.1 | Starting material, very polar. |
| Monoacetonides | ~0.3 - 0.5 | Intermediate polarity. The two isomers may not be fully resolved by TLC. |
| This compound | ~0.7 | Desired product, least polar. |
Table 2: 1H NMR Chemical Shift Comparison for Product and Byproduct Identification (in CDCl3)
| Proton | 20-Hydroxyecdysone | 20,22-monoacetonide | 2,3;20,22-diacetonide |
| H-2 | ~3.8 ppm | ~3.8 ppm | ~4.2 ppm |
| H-3 | ~4.0 ppm | ~4.0 ppm | ~4.3 ppm |
| Me-26, Me-27 | ~1.2 ppm | ~1.3 ppm | ~1.3 ppm |
| Acetonide Me | - | ~1.4, 1.5 ppm | ~1.3, 1.4, 1.5 ppm |
Note: The exact chemical shifts can vary depending on the solvent and instrument. This table provides approximate values for differentiation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct formation.
"20-Hydroxyecdysone 2,3:20,22-diacetonide" dosage determination for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies with 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide (20DA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for 20-Hydroxyecdysone 2,3:20,22-diacetonide in an in vivo rodent study?
A1: Based on published literature, a dose of 50 mg/kg body weight administered intraperitoneally (i.p.) has been used in Wistar rats.[1][2][3][4] This dosage was shown to achieve significant serum concentrations and penetration of the blood-brain barrier.[1][3] It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental model and endpoints.
Q2: What is a suitable vehicle for administering this compound in vivo?
A2: this compound is a lipophilic compound with low aqueous solubility. A common approach for formulating such compounds for in vivo administration is to use a co-solvent system. While the exact vehicle used in the key published study is not specified, a standard and effective formulation for hydrophobic compounds for intraperitoneal injection is a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to first dissolve the compound in a small amount of an organic solvent like DMSO, followed by dilution with other co-solvents and the final aqueous solution. A vehicle-only control group should always be included in your experimental design to account for any effects of the formulation itself.
Q3: What is the known pharmacokinetic profile of this compound?
A3: In a study with Wistar rats administered a 50 mg/kg i.p. dose, the serum concentration of this compound reached almost 5 μg/mL fifteen minutes post-administration.[3] This suggests that approximately 40% of the administered dose entered systemic circulation.[1] Notably, about 10% of the circulating compound was found to have penetrated the brain.[1] Elimination is believed to occur primarily through the liver.[3]
Q4: Are there any known toxicities associated with this compound?
A4: While specific toxicity studies for the diacetonide derivative are not extensively detailed in the available literature, the parent compound, 20-hydroxyecdysone, exhibits very low toxicity in mammals. The median lethal dose (LD50) for 20-hydroxyecdysone in mice is reported as 6.4 g/kg after intraperitoneal injection, indicating a wide safety margin. As with any investigational compound, it is recommended to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) in your specific animal model.
Q5: What is the likely mechanism of action and signaling pathway for this compound in mammals?
A5: Ecdysteroids, including the parent compound 20-hydroxyecdysone, have been shown to exert their effects in mammals through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for regulating protein synthesis and cell growth. It is hypothesized that this compound acts similarly, though direct evidence for this specific derivative is still emerging. The activation is thought to be initiated through a G-protein coupled receptor on the cell membrane, leading to a cascade of intracellular events.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Compound During Formulation | - Incorrect solvent ratio. - Improper mixing order. - Low temperature of the solution. - Concentration of the compound is too high for the chosen vehicle. | - Ensure the compound is fully dissolved in the primary organic solvent (e.g., DMSO) before adding other components. - Gradually add aqueous solutions while vortexing. - Gently warm the solution (if the compound is heat-stable). - Reduce the final concentration of the compound in the formulation. |
| Inconsistent Results Between Animals | - Inaccurate dosing due to precipitation or non-homogenous formulation. - Variability in injection technique. | - Prepare fresh formulations for each experiment and ensure the solution is homogenous before each injection. - Ensure all personnel are consistently following the same standardized injection protocol. |
| Adverse Effects at Injection Site (e.g., irritation) | - High concentration of organic solvents (e.g., DMSO). - Non-physiological pH of the formulation. | - Minimize the percentage of organic co-solvents in the final formulation, without compromising solubility. - Include a vehicle-only control group to assess the tolerability of the formulation. - Check and adjust the pH of the final formulation to be near physiological pH (7.4). |
| Lack of Expected Biological Effect | - Insufficient dosage. - Poor bioavailability with the chosen administration route. - Rapid metabolism of the compound. | - Conduct a dose-escalation study to determine an effective dose. - Consider alternative routes of administration if intraperitoneal injection proves ineffective. - Perform pharmacokinetic studies to determine the half-life and clearance of the compound in your model. |
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| Dosage | 50 mg/kg | Male Wistar Rats | Intraperitoneal (i.p.) | [1][2][3][4] |
| Serum Concentration (15 min post-injection) | ~5 µg/mL | Male Wistar Rats | Intraperitoneal (i.p.) | [3] |
| Circulating Dose (15 min post-injection) | ~40% | Male Wistar Rats | Intraperitoneal (i.p.) | [1] |
| Brain Penetration | ~10% of circulating level | Male Wistar Rats | Intraperitoneal (i.p.) | [1] |
| LD50 (of parent compound 20-Hydroxyecdysone) | 6.4 g/kg | Mice | Intraperitoneal (i.p.) |
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal Injection
Objective: To prepare a sterile, injectable formulation of this compound for in vivo studies in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile injectable grade
-
Polyethylene glycol 300 (PEG300), sterile injectable grade
-
Tween 80 (Polysorbate 80), sterile injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number and weight of the animals to be dosed.
-
Dissolve this compound in DMSO:
-
Weigh the required amount of the compound into a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to completely dissolve the powder. For example, for a final vehicle composition of 5% DMSO, add this volume first.
-
Vortex thoroughly until the solution is clear. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Add Co-solvents:
-
Sequentially add the required volumes of PEG300 and Tween 80 to the DMSO solution.
-
Vortex the mixture thoroughly after each addition to ensure homogeneity. A common co-solvent ratio to start with is 5% DMSO, 40% PEG300, and 5% Tween 80.
-
-
Final Dilution with Saline:
-
Slowly add the sterile saline to the organic mixture to reach the final desired volume.
-
It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the compound.
-
-
Final Formulation Check:
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Prepare the formulation fresh on the day of dosing.
-
Intraperitoneal (IP) Injection in Rats
Objective: To administer the prepared formulation of this compound to rats via intraperitoneal injection.
Materials:
-
Prepared formulation of this compound
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Dose Calculation: Weigh each rat to determine the precise volume of the formulation to be injected to achieve the target dose (e.g., 50 mg/kg).
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat with its head tilted downwards to allow the abdominal organs to shift cranially.
-
Injection Site Identification: Locate the injection site in the lower right abdominal quadrant. This avoids the cecum, which is located on the left side, and the bladder in the midline.
-
Site Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel or an organ. No fluid or blood should enter the syringe.
-
Injection: Inject the solution smoothly and steadily.
-
Needle Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.
Visualizations
Caption: A typical experimental workflow for an in vivo rodent study.
References
Overcoming poor aqueous solubility of "20-Hydroxyecdysone 2,3:20,22-diacetonide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide, focusing on overcoming its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is 20-Hydroxyecdysone 2,3:20,22-diacetonide and why is it used in research?
This compound is a synthetic derivative of 20-Hydroxyecdysone, a naturally occurring ecdysteroid hormone found in insects and some plants. The diacetonide modification makes the molecule significantly less polar than its parent compound.[1] This increased lipophilicity can be advantageous for certain applications, such as enhancing membrane permeability or developing specific formulations for drug delivery.[2] It is often used in studies investigating the biological activities of ecdysteroids, including their potential as anabolic agents, in cancer research, and as tools for inducible gene expression systems.[2][3]
Q2: I'm having trouble dissolving this compound in my aqueous buffer for cell-based assays. Why is this happening?
The poor aqueous solubility of this compound is expected. The addition of the two acetonide groups significantly reduces the number of hydrophilic hydroxyl groups available to interact with water, thereby increasing the lipophilicity of the molecule. While the parent compound, 20-Hydroxyecdysone, has some limited water solubility, its diacetonide derivative is considered to have very low solubility in aqueous media.[2]
Q3: What are the recommended initial solvents for creating a stock solution of this compound?
For creating a concentrated stock solution, it is recommended to use an organic solvent in which the compound is freely soluble. Based on the properties of the parent compound and similar lipophilic steroids, the following solvents are good starting points:
| Solvent | Recommended Starting Concentration |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 10 mg/mL |
| Ethanol (B145695) | ≥ 10 mg/mL |
| Chloroform (B151607) | Soluble |
Note: When preparing for biological experiments, ensure that the final concentration of the organic solvent in the aqueous medium is minimal to avoid solvent-induced artifacts or toxicity.[4]
Troubleshooting Guide: Overcoming Poor Aqueous Solubility
This guide provides several methods to improve the aqueous solubility of this compound for your experiments.
Issue: Compound precipitates when diluting the organic stock solution into aqueous buffer.
Solution 1: Co-solvency
Gradually adding a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of the compound.
Experimental Protocol: Co-solvency Method
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
To your aqueous buffer, add a co-solvent such as ethanol or polyethylene (B3416737) glycol 400 (PEG 400). Start with a low percentage (e.g., 1-5% v/v) and gradually increase if necessary.
-
While vortexing the buffer/co-solvent mixture, slowly add the stock solution to achieve the desired final concentration.
-
Visually inspect for any precipitation. If precipitation occurs, try increasing the percentage of the co-solvent or using a different co-solvent.
Considerations:
-
Be mindful of the potential effects of the co-solvent on your experimental system (e.g., cell viability, enzyme activity).
-
Always run a vehicle control (buffer with the same concentration of co-solvent) in your experiments.
Solution 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with increased aqueous solubility. Studies have shown that complexation with β-cyclodextrin can increase the water solubility of the parent 20-Hydroxyecdysone by 100-fold.[5][6] This method is highly effective for lipophilic steroids.
Experimental Protocol: Preparation of a this compound/β-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin.
-
Preparation of β-Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin in your desired aqueous buffer with heating (e.g., 50-60°C) and stirring until fully dissolved.
-
Preparation of Diacetonide Solution: Dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: While vigorously stirring the warm β-cyclodextrin solution, slowly add the diacetonide solution dropwise.
-
Stirring and Equilibration: Continue stirring the mixture at the elevated temperature for several hours (e.g., 4-6 hours) and then allow it to cool to room temperature while stirring overnight to allow for complex formation.
-
Filtration and Use: The resulting solution, containing the water-soluble inclusion complex, can be sterile-filtered and used in experiments.
Quantitative Data for 20-Hydroxyecdysone Solubility Enhancement with Cyclodextrins
| Compound | Solubility in Water | Solubility with β-Cyclodextrin | Fold Increase |
| 20-Hydroxyecdysone | ~0.415 mg/mL | Increased by 100x | 100 |
Note: While this data is for the parent compound, a similar or even greater increase in solubility is expected for the more lipophilic diacetonide derivative.
Solution 3: Nanoparticle Formulation
Encapsulating the compound into nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can improve its aqueous dispersibility and bioavailability.
Experimental Protocol: General Method for Lipid-Based Nanoparticle Formulation (Emulsion-Evaporation)
-
Organic Phase Preparation: Dissolve this compound and a lipid (e.g., lecithin) in a water-immiscible organic solvent (e.g., chloroform or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80 or Pluronic F-68).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion by stirring under reduced pressure or by continuous stirring at room temperature overnight. This will lead to the formation of a nanoparticle suspension.
-
Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated compound.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency before use in experiments.
Signaling Pathways and Experimental Workflows
Genomic Signaling Pathway of 20-Hydroxyecdysone
20-Hydroxyecdysone primarily acts through a genomic pathway by binding to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This ligand-receptor complex then binds to specific DNA sequences called Ecdysone Response Elements (EcREs) in the promoter regions of target genes, leading to the regulation of gene transcription.
Caption: Genomic signaling pathway of 20-Hydroxyecdysone.
Non-Genomic Signaling Pathway of 20-Hydroxyecdysone
In addition to the classical genomic pathway, 20-Hydroxyecdysone can also elicit rapid, non-genomic effects.[5][6][7][8][9] This pathway is initiated at the cell membrane, often involving G-protein coupled receptors (GPCRs), and leads to the activation of intracellular second messengers and protein kinase cascades.
Caption: Non-genomic signaling pathway of 20-Hydroxyecdysone.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for addressing the poor aqueous solubility of this compound.
Caption: Experimental workflow for enhancing solubility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bioavailability and structural study of 20-hydroxyecdysone complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rep.ksu.kz [rep.ksu.kz]
- 5. The steroid hormone 20-hydroxyecdysone via nongenomic pathway activates Ca2+/calmodulin-dependent protein kinase II to regulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Steroid Hormone 20-Hydroxyecdysone Enhances Gene Transcription through the cAMP Response Element-binding Protein (CREB) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Steroid Hormone 20-Hydroxyecdysone via Nongenomic Pathway Activates Ca2+/Calmodulin-dependent Protein Kinase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-genomic action of juvenile hormone modulates the synthesis of 20-hydroxyecdysone in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
"20-Hydroxyecdysone 2,3:20,22-diacetonide" interference in biological assays
Welcome to the technical support center for 20-Hydroxyecdysone 2,3:20,22-diacetonide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential interference of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
20-Hydroxyecdysone (20E) is a natural steroid hormone that governs molting and metamorphosis in arthropods. The 2,3:20,22-diacetonide derivative is a synthetically modified, more lipophilic version of 20E. This increased lipophilicity can enhance its biological activity in certain contexts. In research, it is primarily used as an inducer for ecdysone-inducible gene expression systems in mammalian cells.[1][2] These systems allow for the controlled expression of a gene of interest, and because ecdysone (B1671078) and its analogs have no known hormonal effects in mammals, they are considered to be highly specific inducers.[1][3][4]
Q2: What are the known off-target effects of this compound?
While generally considered specific to the ecdysone receptor, 20-Hydroxyecdysone and its analogs can exhibit off-target effects, particularly at higher concentrations. These can include:
-
Cytotoxicity: At high concentrations, the compound can be toxic to cells, affecting viability and proliferation.
-
Modulation of Signaling Pathways: There is evidence that ecdysone analogs can interfere with endogenous signaling pathways, such as the PI3K/Akt pathway.
-
Interference with Assay Reagents: The chemical properties of the compound may lead to direct interference with assay components, such as luciferase enzymes or the tetrazolium salts used in cell viability assays.
Q3: How can I be sure that the observed effects in my experiment are due to the induced gene and not an artifact of the inducer?
This is a critical question in any inducible system. To distinguish between the specific effects of your induced gene of interest and non-specific effects of this compound, it is essential to include proper controls in your experimental design. A key control is to treat cells that do not contain your inducible gene construct (parental cell line) with the same concentration of the inducer. Any effects observed in this control group can be attributed to off-target effects of the compound itself.
Troubleshooting Guides
Issue 1: Leaky or No Gene Expression in Ecdysone-Inducible System
Symptoms:
-
High basal expression of the reporter gene in the absence of the inducer ("leaky" expression).
-
Low or no induction of gene expression upon addition of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Inducer Concentration | Perform a dose-response curve with a range of this compound concentrations to determine the optimal concentration for maximal induction with minimal background. |
| Plasmid Integrity Issues | Sequence your expression vectors to ensure the ecdysone response element (EcRE) and the gene of interest are intact and in the correct frame. |
| Poor Transfection Efficiency | Optimize your transfection protocol for the specific cell line being used. |
| Cell Line Specificity | The efficiency of the ecdysone-inducible system can vary between cell lines. If possible, test the system in a different cell line. |
Experimental Workflow for Optimizing Inducer Concentration
Caption: Workflow for optimizing inducer concentration.
Issue 2: Unexpected Changes in Cell Viability or Proliferation
Symptoms:
-
Decreased cell viability in induced cultures compared to uninduced controls.
-
Altered proliferation rates that are independent of the induced gene's function.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inducer Cytotoxicity | Perform a dose-response experiment to determine the cytotoxic concentration of this compound in your specific cell line. Use a concentration well below the toxic threshold for your gene induction experiments. |
| Interference with Viability Assays | The compound may interfere with the chemistry of MTT or XTT assays. Validate findings with an alternative method, such as a trypan blue exclusion assay or a CellTiter-Glo® Luminescent Cell Viability Assay. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the inducer is non-toxic to your cells. Include a vehicle control in your experiments. |
Quantitative Data on Cytotoxicity
| Compound | Cell Line | Assay | IC50 / EC50 |
| 20-Hydroxyecdysone | Non-Small Cell Lung Cancer (NSCLC) | MTT | >100 µM (slight suppression at 10-100 µM) |
| 20-Hydroxyecdysone | Various | Not specified | Generally low toxicity reported |
Experimental Protocol: Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 24-72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Issue 3: Interference in Luciferase Reporter Assays
Symptoms:
-
Quenching or enhancement of the luciferase signal that is not related to the activity of the induced gene.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Direct Luciferase Inhibition/Activation | Perform a cell-free luciferase assay by adding this compound directly to a reaction mix containing purified luciferase and its substrate. This will determine if the compound directly affects the enzyme. |
| Light Absorbance/Fluorescence | Measure the absorbance and fluorescence spectra of the compound to see if it overlaps with the emission spectrum of the luciferase. |
| Use of a Different Reporter | If interference is confirmed, consider using an alternative reporter system, such as one based on a different luciferase (e.g., Renilla luciferase) or a fluorescent protein. |
Logical Flow for Troubleshooting Luciferase Assay Interference
Caption: Troubleshooting luciferase assay interference.
Issue 4: Off-Target Effects on Cellular Signaling Pathways
Symptoms:
-
Changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK) upon treatment with the inducer alone.
-
Phenotypes that are inconsistent with the known function of the induced gene.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inducer-Mediated Pathway Modulation | Treat the parental cell line (not expressing the inducible construct) with this compound and analyze the activation of key signaling pathways (e.g., by Western blotting for phosphorylated proteins). |
| Use of a Minimal Effective Dose | Once the off-target signaling effect is identified, use the lowest possible concentration of the inducer that still provides adequate gene induction to minimize these effects. |
| Pharmacological Inhibition | If a specific off-target pathway is activated, co-treatment with a specific inhibitor of that pathway can help to dissect the effects of the induced gene from the off-target effects of the inducer. |
Signaling Pathway: Potential Interference with PI3K/Akt
Caption: Potential off-target effect on PI3K/Akt pathway.
Experimental Protocol: Assessing Akt Phosphorylation by Western Blot
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and time points. Include positive (e.g., growth factor stimulation) and negative (unstimulated) controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
By following these troubleshooting guides and incorporating the appropriate controls, researchers can more confidently interpret their data and mitigate potential interference from this compound in their biological assays.
References
- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical-inducible, ecdysone receptor-based gene expression system for plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.library.dartmouth.edu [search.library.dartmouth.edu]
Technical Support Center: Semi-Synthetic 20-Hydroxyecdysone 2,3:20,22-diacetonide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and purification of semi-synthetic "20-Hydroxyecdysone 2,3:20,22-diacetonide".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions.
Problem 1: Low Yield of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide
-
Possible Cause 1: Incomplete Reaction. The reaction of 20-hydroxyecdysone with acetone (B3395972) may not have gone to completion.
-
Possible Cause 2: Product Loss During Work-up. The diacetonide product may be lost during the extraction and washing steps.
-
Possible Cause 3: Suboptimal Purification. Significant product loss can occur during purification steps like column chromatography or recrystallization.
-
Solution: Optimize the purification protocol. For column chromatography, select an appropriate solvent system (e.g., Chloroform:Methanol (B129727) mixtures) to ensure good separation and recovery.[2] For recrystallization, carefully choose the solvent system and control the cooling rate to maximize crystal formation.[3]
-
Problem 2: Presence of Multiple Spots on TLC Analysis of the Purified Product
-
Possible Cause 1: Incomplete Reaction or Partial Hydrolysis. The additional spots could correspond to the starting material (20-hydroxyecdysone) or the monoacetonide intermediates (2,3-monoacetonide or 20,22-monoacetonide).[2] Partial hydrolysis of the diacetonide can also occur if exposed to acidic conditions during work-up or storage.
-
Solution: Re-purify the product using column chromatography with a suitable solvent gradient to separate the different ecdysteroids. To prevent hydrolysis, ensure all work-up steps are performed under neutral or slightly basic conditions and store the final product in a dry, aprotic solvent.
-
-
Possible Cause 2: Formation of Isomers or Byproducts. The reaction conditions might favor the formation of isomeric byproducts or degradation products. For instance, exposure to UV light can cause photochemical transformation of ecdysteroids.[4][5]
Problem 3: Difficulty in Achieving High Purity (>98%)
-
Possible Cause 1: Co-elution of Impurities during Chromatography. Some impurities may have similar polarities to the desired product, making separation by conventional column chromatography challenging.
-
Possible Cause 2: Inefficient Recrystallization. The chosen solvent system for recrystallization may not be optimal for selectively crystallizing the diacetonide, leaving impurities in the crystalline product.
-
Solution: A systematic approach to selecting a recrystallization solvent is crucial. A method involving hot dissolution in methanol followed by the addition of acetone as an anti-solvent and cooling has been described for purifying 20-hydroxyecdysone and can be adapted.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the synthesis of this compound?
A1: The synthesis typically involves the reaction of 20-hydroxyecdysone with anhydrous acetone in the presence of an acid catalyst, such as phosphomolybdic acid. The reaction is usually carried out at room temperature until the starting material is consumed, as monitored by TLC. The product is then isolated through a work-up procedure involving neutralization, extraction, and subsequent purification.[1][2]
Q2: What are the most common impurities found in semi-synthetic this compound?
A2: Common impurities include unreacted 20-hydroxyecdysone, the two possible monoacetonide intermediates (2,3-monoacetonide and 20,22-monoacetonide), and potentially other ecdysteroids that were present in the starting material.[2]
Q3: Which analytical techniques are best suited for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantitative purity analysis of ecdysteroids.[7] Thin-Layer Chromatography (TLC) is a quick and effective qualitative tool for monitoring the reaction progress and assessing the purity of fractions during chromatography.[8] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product.[1][2]
Q4: How should this compound be stored to prevent degradation?
A4: To prevent hydrolysis of the acetonide groups, the compound should be stored in a dry, aprotic environment. It is advisable to store it as a solid in a desiccator at a low temperature. If in solution, use a dry, aprotic solvent.
Data Presentation
Table 1: Chromatographic Systems for Purification and Analysis
| Technique | Stationary Phase | Mobile Phase (v/v) | Application | Reference |
| Column Chromatography | Silica (B1680970) Gel | Chloroform:Methanol (25:1) | Purification | [1] |
| Column Chromatography | Silica Gel | Chloroform:Methanol (50:1) | Purification | [1] |
| Column Chromatography | Silica Gel | Chloroform:Methanol (9:1) | Purification | [1] |
| Thin-Layer Chromatography (TLC) | Silica Gel | Dichloromethane:Ethanol (with small amounts of water) | Analysis | [9] |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Gradient Elution (e.g., water/acetonitrile) | Purity Analysis | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Suspend 20-hydroxyecdysone in anhydrous acetone.
-
Add a catalytic amount of phosphomolybdic acid.[1]
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC until the starting material has completely dissolved and is no longer visible on the TLC plate.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and neutralize with a sodium bicarbonate solution.
-
Extract the aqueous solution with ethyl acetate.[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., Chloroform:Methanol 50:1).[1]
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system. A stepwise gradient can be used to improve separation.[9]
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
Protocol 3: Purification by Recrystallization (Adapted from 20-Hydroxyecdysone Purification)
-
Dissolve the crude product in a minimal amount of hot methanol.[3]
-
Filter the hot solution to remove any insoluble impurities.
-
Add acetone as an anti-solvent to the hot filtrate until turbidity is observed.[3]
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to induce crystallization.[3]
-
Collect the crystals by filtration.
-
Wash the crystals with cold acetone.[3]
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. US20200148718A1 - Pharmaceutical-grade 20-hydroxyecdysone extract, use of same and preparation thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid, laser-induced conversion of 20-hydroxyecdysone and its diacetonide -- experimental set-up of a system for photochemical transformation of bioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals - [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. phcog.com [phcog.com]
"20-Hydroxyecdysone 2,3:20,22-diacetonide" long-term storage conditions
Technical Support Center: 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide
This technical support guide provides detailed information on the long-term storage and handling of 20-Hydroxyecdysone 2,3:20,22-diacetonide, addressing common issues researchers and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
While specific long-term stability studies for this compound are not extensively documented, recommendations can be extrapolated from its parent compound, 20-Hydroxyecdysone (20E), and general principles for storing acetonide-protected compounds. For optimal stability, the compound should be stored as a dry powder at -20°C, protected from light.[1][2] Ecdysteroids, in general, are considered very stable molecules when stored in a dry state and in the dark at room temperature, but colder temperatures are recommended for long-term preservation.[3]
Q2: Can I store this compound in a solution?
For long-term storage, it is highly recommended to store the compound as a solid. If solution-based storage is necessary for experimental workflows, prepare fresh solutions and use them promptly. For short-term storage, use a dry, aprotic solvent such as DMSO or absolute ethanol.[1][4] Acetonide groups can be sensitive to acidic conditions, and storage in protic or aqueous solutions for extended periods may lead to hydrolysis.[5]
Q3: Is this compound sensitive to light?
Yes. The 7-en-6-one chromophore group present in the B ring of ecdysteroids makes them susceptible to photochemical transformations.[6] Studies have shown that both 20-Hydroxyecdysone and its diacetonide derivative can be rapidly converted upon exposure to a 266 nm laser beam.[7][8][9] Therefore, it is crucial to store the compound in a light-protected container, such as an amber vial, and to minimize exposure to light during handling.
Q4: What are the signs of degradation?
Degradation may not be visually apparent. The most reliable method to assess the purity and integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.[10] The appearance of new peaks or a decrease in the area of the main peak in an HPLC chromatogram would indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | 1. Verify storage conditions (temperature, light exposure). 2. Perform a purity check using HPLC. 3. If degradation is confirmed, use a fresh, properly stored aliquot of the compound. |
| Difficulty dissolving the compound. | The compound may have degraded or precipitated out of solution. | 1. Ensure the correct solvent is being used. 20-Hydroxyecdysone is soluble in DMSO, ethanol, and methanol (B129727).[1][2] 2. Gently warm the solution or use sonication to aid dissolution. 3. If solubility issues persist, it may indicate compound degradation or the presence of impurities. |
| Observed changes in the physical appearance of the solid compound. | This is not a reliable indicator of purity but could suggest significant degradation or contamination. | 1. Do not use the compound if significant changes in color or crystal structure are observed. 2. Confirm the purity of a new batch of the compound before use. |
Quantitative Data Summary
While specific quantitative long-term stability data for the diacetonide derivative is limited, the table below summarizes the storage recommendations for the parent compound, 20-Hydroxyecdysone, which can be used as a guideline.
| Compound | Storage Temperature | Form | Duration | Light Conditions |
| 20-Hydroxyecdysone | -20°C | Solid/Powder | ≥ 4 years[1] | Dark[11] |
| 20-Hydroxyecdysone | Room Temperature | Solid/Powder | Stable, but -20°C is preferred for long-term.[3] | Dark |
| Inferred for this compound | -20°C | Solid/Powder | Long-term | Dark |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
This protocol outlines a general method for assessing the stability of the compound over time.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve the compound in an appropriate HPLC-grade solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
-
Initial Analysis (Time Zero):
-
Inject an aliquot of the freshly prepared stock solution into a reverse-phase HPLC system.
-
Use a C18 column and a mobile phase gradient, for example, of water and methanol or acetonitrile.[10]
-
Detect the compound using a UV detector at approximately 250 nm.[6]
-
Record the chromatogram, noting the retention time and peak area of the main compound.
-
-
Storage of Aliquots:
-
Dispense aliquots of the stock solution into separate, light-protected vials.
-
Store these vials under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
Store a solid sample under the same conditions for comparison.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a stored aliquot.
-
Allow the sample to come to room temperature before analysis.
-
Inject the sample into the HPLC system using the same method as the initial analysis.
-
Compare the chromatogram to the time-zero data, looking for any new peaks (degradation products) or a decrease in the main peak's area.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Key factors influencing the stability of the compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Enzo Life Sciences 20-Hydroxyecdysone (50mg). CAS: 5289-74-7, Quantity: | Fisher Scientific [fishersci.com]
- 3. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-Hydroxyecdysone | CAS:5289-74-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ihmt.unl.pt [ihmt.unl.pt]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, laser-induced conversion of 20-hydroxyecdysone and its diacetonide -- experimental set-up of a system for photochemical transformation of bioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC method for the analysis of acetonides of ecdysteroids providing structural information on different vicinal diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 20-Hydroxyecdysone(5289-74-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Troubleshooting "20-Hydroxyecdysone 2,3:20,22-diacetonide" NMR signal assignment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Hydroxyecdysone 2,3:20,22-diacetonide, focusing on the challenges related to NMR signal assignment.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant signal overlap in the aliphatic region (1.0-2.5 ppm) of the ¹H NMR spectrum of my this compound sample. How can I resolve these signals for accurate assignment?
A1: Signal crowding in the aliphatic region is a common issue for steroidal compounds due to the numerous methylene (B1212753) (-CH₂) and methine (-CH) groups in similar chemical environments. To resolve these overlapping signals, a combination of 2D NMR experiments is highly recommended:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will help identify proton-proton coupling networks, allowing you to trace the connectivity of adjacent protons and differentiate individual spin systems within the steroid backbone.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): By correlating each proton to its directly attached carbon, you can leverage the greater chemical shift dispersion of the ¹³C spectrum. Protons that overlap in the ¹H spectrum are often attached to carbons with distinct chemical shifts, thus enabling their differentiation.[1]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (over two to three bonds). It is invaluable for assigning quaternary carbons and confirming the connectivity between different parts of the molecule, which aids in assigning protons based on their long-range couplings.[1]
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons, potentially resolving overlapping signals.[2]
Q2: How can I definitively assign the methyl signals, particularly those of the acetonide protecting groups versus the steroid backbone (C-18 and C-21)?
A2: Differentiating the various methyl signals is crucial for confirming the structure. A systematic approach using 2D NMR is the most effective method:
-
HSQC: This is the primary step. The HSQC spectrum will show a direct correlation between each methyl proton signal and its corresponding carbon. The distinct ¹³C chemical shifts for the steroid methyls versus the acetonide methyls will allow for their initial differentiation.[1]
-
HMBC: This experiment provides confirmation of the assignments. The C-18 methyl protons should show HMBC correlations to C-12, C-13, C-14, and C-17. The C-21 methyl protons will show correlations to C-17, C-20, and C-22. The acetonide methyl protons will show correlations to the acetal (B89532) carbons of the dioxolane rings.
-
NOESY/ROESY: These experiments show through-space correlations. For instance, NOE correlations would be expected between the C-18 methyl protons and protons on the D-ring of the steroid.
Q3: My NMR spectrum shows broader peaks than expected. What are the potential causes and solutions?
A3: Several factors can lead to peak broadening in your NMR spectrum:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and solvents are clean.
-
Chemical Exchange: If the molecule is undergoing conformational exchange on the NMR timescale, it can lead to broadened signals. Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen these peaks by either speeding up or slowing down the exchange process.
Troubleshooting Workflow for NMR Signal Assignment
Below is a logical workflow to tackle common issues in the NMR signal assignment of this compound.
¹H and ¹³C NMR Signal Assignment Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, compiled from published literature.[3] Note that chemical shifts can vary slightly depending on the solvent and concentration.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| 1 | 37.8 | α: 1.85, m; β: 1.35, m |
| 2 | 75.8 | 4.25, m |
| 3 | 77.2 | 4.05, m |
| 4 | 38.9 | α: 2.30, dd, 16.0, 5.0; β: 2.20, dd, 16.0, 3.0 |
| 5 | 48.5 | 2.95, dd, 12.0, 4.0 |
| 6 | 204.5 | - |
| 7 | 121.5 | 5.85, d, 2.5 |
| 8 | 165.8 | - |
| 9 | 49.8 | 3.10, d, 8.0 |
| 10 | 38.5 | - |
| 11 | 21.2 | α: 1.60, m; β: 1.45, m |
| 12 | 31.5 | α: 2.05, m; β: 1.55, m |
| 13 | 47.8 | - |
| 14 | 83.5 | - |
| 15 | 31.8 | α: 1.95, m; β: 1.75, m |
| 16 | 21.5 | α: 2.35, m; β: 1.65, m |
| 17 | 50.5 | 2.55, t, 9.0 |
| 18 | 21.8 | 0.95, s |
| 19 | 24.2 | 1.05, s |
| 20 | 108.5 | - |
| 21 | 27.5 | 1.50, s |
| 22 | 76.5 | 3.85, d, 9.0 |
| 23 | 31.5 | α: 1.70, m; β: 1.60, m |
| 24 | 32.5 | 1.90, m |
| 25 | 71.5 | - |
| 26 | 29.8 | 1.20, s |
| 27 | 29.8 | 1.20, s |
| 2,3-O-C(CH₃)₂ | 100.2 | - |
| 2,3-O-C(CH₃)₂ | 27.2, 25.5 | 1.45, s; 1.30, s |
| 20,22-O-C(CH₃)₂ | 108.8 | - |
| 20,22-O-C(CH₃)₂ | 27.8, 26.2 | 1.40, s; 1.38, s |
Data acquired in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.
Experimental Protocols
Standard NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
1D NMR Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters on a 500 MHz spectrometer would be:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters on a 125 MHz spectrometer would be:
-
Spectral Width: 220-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.
-
-
2D NMR Acquisition (if required for signal assignment):
-
COSY: Use a standard gradient-enhanced COSY pulse sequence.
-
HSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond ¹J(CH) coupling (typically ~145 Hz).
-
HMBC: Use a standard gradient-enhanced HMBC pulse sequence optimized for long-range couplings (typically 4-8 Hz).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the ¹H NMR signals.
-
Analyze the 1D and 2D spectra to assign the signals.
-
References
Technical Support Center: 20-Hydroxyecdysone (20E) and its Diacetonide Derivative
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of 20-Hydroxyecdysone 2,3:20,22-diacetonide from its parent compound, 20-Hydroxyecdysone (20E).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating 20E and this compound using HPLC?
A1: The separation is primarily based on the difference in polarity between the two compounds. 20-Hydroxyecdysone (20E) is a polyhydroxylated steroid, making it relatively polar. The synthesis of this compound involves protecting two pairs of vicinal diol groups with acetonide groups.[1] This modification significantly reduces the overall polarity of the molecule, making it more hydrophobic. In reversed-phase HPLC, the less polar diacetonide derivative will be more strongly retained by the nonpolar stationary phase and thus will have a longer retention time than the more polar 20E.
Q2: What type of HPLC column is best suited for this separation?
A2: A reversed-phase (RP) C18 column is the most common and effective choice for separating ecdysteroids and their derivatives.[2][3] Columns such as the Phenomenex Kinetex RP C18 (5 µm, 4.6 x 150 mm) have been successfully used for this purpose.[4][5]
Q3: What is the optimal UV detection wavelength for analyzing both compounds?
A3: Ecdysteroids typically have a UV absorbance maximum around 242-254 nm due to the α,β-unsaturated ketone chromophore in their structure. A detection wavelength of 245 nm or 254 nm is commonly employed for the analysis of 20E and its derivatives.[2][3][5][6]
Q4: Is a gradient or isocratic elution recommended for this separation?
A4: A gradient elution is generally recommended. It provides better resolution and peak shape, especially when dealing with samples that may contain both the highly polar 20E and the significantly less polar diacetonide. A gradient allows for the efficient elution of 20E in the early part of the run, while providing sufficient organic solvent strength to elute the more retained diacetonide derivative in a reasonable time with good peak symmetry.[2][5][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of 20E and its diacetonide derivative.
Problem: Poor Resolution or Co-eluting Peaks
Q: My peaks for 20E and this compound are not well separated. How can I improve the resolution?
A:
-
Optimize the Gradient: The gradient slope is a critical factor. If the peaks are too close, try making the gradient shallower (i.e., increase the run time or decrease the rate of organic solvent increase). This will increase the difference in their migration times.
-
Adjust Mobile Phase Composition: The choice of organic modifier can influence selectivity. Try switching from acetonitrile (B52724) to methanol (B129727) or using a combination of both. Methanol can sometimes offer different selectivity for structurally similar compounds.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.
-
Check Column Health: A loss of resolution can indicate a deteriorating column. Consider flushing the column or replacing it if it's old or has been subjected to harsh conditions.
Problem: Inconsistent Retention Times
Q: The retention times for my analytes are shifting between injections. What could be the cause?
A:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift.[8] Ensure you prepare fresh mobile phase daily, accurately measure all components, and keep the solvent reservoirs capped to prevent evaporation of the more volatile organic component.[8]
-
Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can lead to shifting retention times.[8] It is crucial to allow the column to fully return to the initial mobile phase conditions before the next injection. A good practice is to flush the column with 10-20 column volumes of the starting mobile phase.[8]
-
Temperature Fluctuations: Temperature affects solvent viscosity and analyte retention. Using a thermostatically controlled column oven will ensure a stable and reproducible temperature, minimizing retention time variability.[8]
-
Pump Performance: Leaks in the HPLC system or failing pump seals can cause an unstable flow rate, leading to inconsistent retention times.[8] Check for any visible leaks and perform regular pump maintenance.
Problem: Peak Tailing or Broadening
Q: My analyte peaks, particularly for 20E, are tailing or are excessively broad. What should I do?
A:
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase can cause peak distortion.[8] Whenever possible, dissolve your sample in the initial mobile phase.[8] If sample solubility is an issue, use the weakest solvent possible.
-
Column Contamination or Void: Contaminants from previous injections can accumulate at the head of the column, leading to poor peak shape. A column void (a physical gap in the packing material) can also cause severe peak broadening. Try flushing the column with a strong solvent or reversing the column (if permitted by the manufacturer) and flushing. If a void is suspected, the column may need to be replaced.
-
Secondary Interactions: Peak tailing for polar compounds like 20E can sometimes be caused by interactions with active silanol (B1196071) groups on the silica (B1680970) packing material. Adding a small amount of an acid modifier, like acetic acid (0.5%) or formic acid, to the aqueous mobile phase can suppress these interactions and improve peak shape.[2][5]
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.[9] Try reducing the injection volume or diluting the sample.[8]
Experimental Protocols
Below is a typical experimental protocol for the separation of 20E and this compound.
1. Sample and Standard Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of 20E and this compound in an appropriate solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[6][8]
-
Working Solutions: From the stock solutions, prepare working standards by diluting with the initial mobile phase composition to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: If working with a reaction mixture, dilute the sample in the initial mobile phase. Ensure all samples and standards are filtered through a 0.45 µm syringe filter before injection to remove particulate matter.[2][4]
2. HPLC Instrumentation and Conditions A standard analytical HPLC system with a UV/Vis detector is suitable.[5]
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm (e.g., Phenomenex Kinetex)[4][5] |
| Mobile Phase A | Water with 0.5% Acetic Acid[2][5] |
| Mobile Phase B | Acetonitrile:Methanol (e.g., 85:15 v/v)[2][5] |
| Flow Rate | 1.0 mL/min[2][5] |
| Column Temperature | 30-45 °C (use of a column oven is recommended)[6][8] |
| Detection Wavelength | 245 nm or 254 nm[2][3][5] |
| Injection Volume | 1-20 µL[2][6] |
| Gradient Program | See table below |
3. Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Note: This is a starting point. The gradient may need to be optimized based on your specific column and system to achieve the best resolution.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to this separation.
Caption: Workflow for troubleshooting common HPLC separation issues.
Caption: Chemical relationship between 20E and its diacetonide derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Short HPLC gradient method for 20-Hydroxyecdysone (20E) quantification in malaria vectors [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
Technical Support Center: Formulation of 20-Hydroxyecdysone 2,3:20,22-diacetonide for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the formulation challenges associated with 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide (20DA) for animal studies.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and administration of 20-Hydroxyecdysone 2,3:20,22-diacetonide.
Issue 1: Poor Solubility in Aqueous Vehicles
Question: I am having difficulty dissolving this compound in standard aqueous vehicles like saline or PBS for my animal studies. What are my options?
Answer:
This compound is significantly more lipophilic than its parent compound, 20-hydroxyecdysone, and is expected to have very low solubility in aqueous solutions. Direct dissolution in saline or PBS is unlikely to achieve concentrations suitable for most in vivo studies.
Troubleshooting Steps:
-
Co-solvent Systems: Introduce a water-miscible organic co-solvent to the aqueous vehicle. Common co-solvents for animal studies include:
-
Polyethylene glycol 300 (PEG 300)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Dimethyl sulfoxide (B87167) (DMSO) (use with caution and in minimal amounts due to potential toxicity)
Start with a small percentage of the co-solvent (e.g., 10%) and gradually increase it while monitoring for solubility and potential precipitation upon dilution.
-
-
Surfactant-based Formulations: Utilize non-ionic surfactants to create micellar solutions or emulsions that can encapsulate the lipophilic 20DA.
-
Polysorbate 80 (Tween 80)
-
Polysorbate 20 (Tween 20)
-
Cremophor® EL (polyoxyl 35 castor oil)
These are often used in combination with co-solvents. A common vehicle for poorly water-soluble compounds is a mixture of a co-solvent, a surfactant, and an aqueous carrier (e.g., PEG 400:Tween 80:Saline).
-
-
Lipid-based Formulations: For oral administration, consider lipid-based vehicles.
-
Vegetable oils (e.g., corn oil, sesame oil, olive oil)
-
Medium-chain triglycerides (MCTs)
These can be particularly effective for oral gavage, as they can enhance absorption through the lymphatic system.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, well-tolerated option.
Experimental Protocol: Small-Scale Solubility Assessment
This protocol will help you determine a suitable vehicle for your desired concentration of 20DA.
Materials:
-
This compound powder
-
A selection of vehicles to test (see table below)
-
Small glass vials (e.g., 1.5 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Weigh a small, precise amount of 20DA (e.g., 2 mg) into each vial.
-
Add a measured volume of the first vehicle to be tested (e.g., 100 µL) to the corresponding vial. This will give an initial concentration of 20 mg/mL.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the solution is clear, the solubility is at least 20 mg/mL.
-
If the compound is not fully dissolved, you can try gentle heating (e.g., 40-50°C) or sonication for a few minutes to aid dissolution. Allow the solution to cool to room temperature to check for precipitation.
-
If the compound remains undissolved, add another measured volume of the vehicle (e.g., 100 µL, for a total of 200 µL) to halve the concentration to 10 mg/mL.
-
Repeat the vortexing and observation steps.
-
Continue this process of serial dilution until the compound completely dissolves to determine the approximate solubility in that vehicle.
-
Repeat for all selected vehicles.
Data Presentation: Common Vehicles for Preclinical Formulation
| Vehicle/Excipient | Properties & Common Use | Administration Routes | Potential for 20DA Formulation |
| Aqueous Vehicles | |||
| Saline (0.9% NaCl) | Isotonic, well-tolerated. | IV, IP, SC, PO | Unlikely to be suitable alone due to low solubility of 20DA. |
| Phosphate-Buffered Saline (PBS) | Buffered, isotonic. | IV, IP, SC, PO | Unlikely to be suitable alone. |
| Co-solvents | |||
| PEG 300 / PEG 400 | Water-miscible, low toxicity. | IV, IP, SC, PO | Good potential as a primary solvent or in combination with aqueous vehicles. |
| Propylene Glycol | Water-miscible, can cause hemolysis at high concentrations IV. | IP, SC, PO | Good potential, but use with caution for IV route. |
| Ethanol | Good solvent, can have pharmacological effects. | IV, IP, SC, PO | Use in low concentrations (<10%) in the final formulation. |
| DMSO | Excellent solvent, potential for toxicity and interaction with other compounds. | IP, SC | Use as a last resort and in minimal concentrations (<5%). Not recommended for IV in most cases. |
| Surfactants | |||
| Tween 80 / Tween 20 | Non-ionic, used to increase solubility and create emulsions. | IV, IP, SC, PO | High potential, often used in combination with co-solvents. |
| Cremophor® EL | Non-ionic, can cause hypersensitivity reactions. | IV, PO | Effective solubilizer, but requires careful consideration of potential side effects. |
| Lipid Vehicles | |||
| Corn Oil / Sesame Oil | Well-tolerated for oral and subcutaneous routes. | SC, PO | Excellent potential for oral gavage and subcutaneous depots. |
| Complexing Agents | |||
| HP-β-Cyclodextrin | Increases aqueous solubility. | IV, IP, SC, PO | High potential for creating aqueous formulations for various routes. |
Issue 2: Formulation Instability (Precipitation or Degradation)
Question: My formulation of this compound is clear initially but precipitates over time or after refrigeration. How can I improve its stability?
Answer:
Formulation instability can be due to either physical instability (precipitation) or chemical instability (degradation).
Troubleshooting Physical Instability (Precipitation):
-
Supersaturation: You may have created a supersaturated solution, especially if heat was used during preparation. The compound will then crystallize out as it cools or over time.
-
Solution: Determine the true solubility at room temperature and prepare the formulation at or below this concentration. If a higher concentration is needed, a different vehicle system is required.
-
-
"Salting Out": When an aqueous buffer or saline is added to a solution of 20DA in an organic co-solvent, the solubility of the compound can decrease dramatically, leading to precipitation.
-
Solution: Add a surfactant (e.g., Tween 80) to the formulation before adding the aqueous component. The surfactant can help to keep the compound in a stable micellar or emulsified state.
-
Troubleshooting Chemical Instability (Degradation):
-
Hydrolysis of Acetonide Groups: The diacetonide functional groups on 20DA are ketals, which are susceptible to hydrolysis under acidic conditions to yield the parent diol (20-hydroxyecdysone) and acetone.[1][2][3][4]
-
Solution: Maintain the pH of your formulation in the neutral to slightly alkaline range (pH 7.0-8.0) if possible. Avoid acidic vehicles or buffers. Prepare formulations fresh daily and do not store aqueous formulations for extended periods.[5]
-
-
Oxidation: While less common for this class of molecules, oxidation can occur.
-
Solution: Prepare formulations in amber vials to protect from light. Consider purging the vehicle with nitrogen before adding the compound to remove dissolved oxygen.
-
Experimental Protocol: Rapid Stability Assessment
Procedure:
-
Prepare your final formulation.
-
Divide the formulation into three aliquots in clear vials:
-
Aliquot 1: Store at room temperature on the benchtop.
-
Aliquot 2: Store at 4°C (refrigerated).
-
Aliquot 3: Store at 37°C (incubator, to simulate physiological temperature).
-
-
Visually inspect each aliquot for any signs of precipitation (cloudiness, crystals) at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
If available, analyze the concentration of 20DA at each time point using a suitable analytical method (e.g., HPLC-UV) to check for chemical degradation.
II. Frequently Asked Questions (FAQs)
Q1: What is the best route of administration for this compound in rodents?
A1: The optimal route depends on the objective of your study.
-
Oral (PO) Gavage: Suitable for studying oral bioavailability and effects after gastrointestinal absorption. Lipid-based vehicles (e.g., corn oil) or aqueous suspensions/emulsions can be used.
-
Intraperitoneal (IP) Injection: Bypasses first-pass metabolism and is often used to ensure systemic exposure. Co-solvent or surfactant-based aqueous formulations are typically used. One study successfully administered 20DA dissolved in double-distilled water via IP injection to rats.
-
Intravenous (IV) Injection: Provides 100% bioavailability and allows for precise control of plasma concentrations. Requires highly soluble, sterile, and isotonic formulations. Co-solvent systems with surfactants or cyclodextrin-based formulations are often necessary.
-
Subcutaneous (SC) Injection: Can provide a slower, more sustained release compared to IP or IV. Oil-based depots or aqueous formulations can be used.
Q2: Can I use DMSO to dissolve 20DA for my in vivo study?
A2: While DMSO is an excellent solvent, it should be used with caution in animal studies due to its potential for toxicity and its ability to affect the absorption and metabolism of other compounds. If you must use DMSO, keep the final concentration in the administered formulation as low as possible, ideally below 5%, and ensure your control group receives the same concentration of DMSO.
Q3: My formulation is very viscous. How can I administer it?
A3: High viscosity can be an issue with some co-solvents like PEG 400 at high concentrations.
-
Dilution: If possible, dilute the formulation with a less viscous vehicle like saline, as long as the compound remains in solution.
-
Gentle Warming: Warming the formulation slightly before administration can reduce its viscosity.
-
Appropriate Syringe and Needle: Use a larger gauge needle (e.g., 23G or 25G for mice) to make administration easier.
Q4: Do I need to filter my formulation before IV injection?
A4: Yes, all formulations for intravenous administration must be sterile and free of particulate matter to prevent embolism. Use a 0.22 µm syringe filter for sterilization and to remove any undissolved particles. Ensure that your compound does not bind to the filter material by testing a small amount first.
III. Visualization of Workflows and Pathways
Experimental and Logical Workflows
Caption: Workflow for developing a suitable formulation for this compound.
Signaling Pathways
The precise signaling pathways of this compound in mammals are not fully elucidated, but they are expected to be similar to those of its parent compound, 20-hydroxyecdysone (20E).
Caption: Putative signaling pathways of 20-Hydroxyecdysone in mammals compared to the classical arthropod pathway.[6][7][8]
References
- 1. Acetonide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 8. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 20-Hydroxyecdysone 2,3:20,22-diacetonide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and in-vitro/in-vivo testing of 20-Hydroxyecdysone 2,3:20,22-diacetonide.
Issue 1: Poor Aqueous Solubility of this compound
-
Question: My formulation of this compound shows low and inconsistent results in dissolution testing. What could be the cause and how can I improve it?
-
Answer: this compound, being a less polar derivative of 20-Hydroxyecdysone (20E), is expected to have low aqueous solubility. This inherent property is a primary reason for poor dissolution. To address this, consider the following formulation strategies:
-
Micronization: Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can prevent crystallization and enhance solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic compounds in the gastrointestinal tract.
-
Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrin (B1172386) complexes can significantly increase its aqueous solubility. Studies on the parent compound, 20-hydroxyecdysone, have shown that complexation with β-cyclodextrin can increase its water solubility by 100 times.[1]
-
Issue 2: High Variability in In-Vivo Pharmacokinetic Data
-
Question: I am observing significant variability in the plasma concentrations of this compound across my animal subjects. What are the potential reasons for this?
-
Answer: High inter-subject variability in pharmacokinetic data can stem from several factors related to the compound's properties and the biological system:
-
First-Pass Metabolism: Like its parent compound, the diacetonide derivative may be susceptible to extensive metabolism in the gut and liver.[2][3] The activity of metabolic enzymes can vary significantly between individuals.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can alter the absorption of lipophilic compounds.
-
Gastrointestinal Transit Time: Differences in gastric emptying and intestinal transit times can affect the extent of drug dissolution and absorption.
-
Formulation Performance: The in-vivo performance of your formulation may not be robust, leading to inconsistent drug release and absorption.
To mitigate this, consider developing a more robust formulation, such as a solid dispersion or a lipid-based system, and standardizing experimental conditions (e.g., fasting state of animals).
-
Issue 3: Low Oral Bioavailability Despite Formulation Efforts
-
Question: Even after improving the in-vitro dissolution of my this compound formulation, the oral bioavailability remains low. What other barriers could be at play?
-
Answer: While improved dissolution is a critical first step, other physiological barriers can limit oral bioavailability:[4][5][6][7]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.
-
Gut Wall Metabolism: Significant metabolism can occur within the enterocytes (cells of the intestinal wall) before the compound reaches systemic circulation.
-
Hepatic First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching the rest of the body.[3]
To investigate these possibilities, you can perform in-vitro Caco-2 permeability assays to assess efflux and conduct studies with liver microsomes to evaluate metabolic stability.
-
Frequently Asked Questions (FAQs)
Formulation and Delivery
-
Q1: What are the most promising strategies for enhancing the oral bioavailability of this compound?
-
A1: Based on the physicochemical properties of similar steroid molecules, the following approaches hold significant promise:
-
Cyclodextrin Complexation: This has been shown to be effective for the parent compound, 20-hydroxyecdysone.[1][2]
-
Solid Dispersions: Using polymers to create an amorphous form of the drug can substantially improve dissolution and absorption.
-
Nanoparticle Formulations: Technologies like solid lipid nanoparticles (SLN) can protect the drug from degradation and enhance its uptake.
-
-
-
Q2: Is there a preferred type of cyclodextrin for complexation with this compound?
-
A2: While specific studies on the diacetonide are limited, research on 20-hydroxyecdysone suggests that β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are effective in forming inclusion complexes and increasing water solubility.[1] The choice of cyclodextrin would need to be optimized based on complexation efficiency and stability.
-
Pharmacokinetics and Metabolism
-
Q3: What is the expected metabolic fate of this compound after oral administration?
-
A3: While specific metabolic pathways for the diacetonide are not well-documented, it is likely to undergo hydrolysis of the acetonide groups to yield 20-Hydroxyecdysone. The parent compound is known to be metabolized in the gut and liver, with major reactions including dehydroxylation and side-chain cleavage.[3][8]
-
-
Q4: How does the lipophilicity of the diacetonide derivative affect its absorption compared to the parent 20-Hydroxyecdysone?
-
A4: The increased lipophilicity of the diacetonide derivative may enhance its ability to cross cell membranes via passive diffusion. However, this can also lead to increased uptake into the lymphatic system and potentially higher first-pass metabolism in the liver. One study noted that the diacetonide derivative of 20E could cross the blood-brain barrier, whereas 20E itself could not, highlighting the impact of this chemical modification on its distribution.[9]
-
Mechanism of Action
-
Q5: What is the proposed signaling pathway through which ecdysteroids like 20-Hydroxyecdysone and its derivatives exert their effects?
-
A5: Ecdysteroids are believed to exert some of their anabolic effects through the activation of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of muscle protein synthesis.[2]
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement (Illustrative Data)
| Formulation Strategy | Drug Loading (%) | Particle Size / Droplet Size | In-Vitro Dissolution (at 60 min) | Relative Bioavailability (%) |
| Unformulated API | N/A | > 50 µm | < 10% | 100 (Baseline) |
| Micronized API | N/A | 5-10 µm | 30-40% | 150-200 |
| Solid Dispersion | 20-30 | N/A | > 80% | 300-500 |
| Cyclodextrin Complex | 10-15 | N/A | > 90% | 400-600 |
| SEDDS | 5-10 | 100-200 nm | > 95% (in situ) | 500-800 |
Note: This table presents hypothetical data based on typical improvements observed for poorly soluble compounds with these technologies. Actual results for this compound would require experimental validation.
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Determine the optimal molar ratio of the diacetonide to β-cyclodextrin (e.g., 1:1, 1:2) through phase solubility studies.
-
Preparation:
-
Dissolve the calculated amount of β-cyclodextrin in deionized water with heating and stirring.
-
Dissolve the diacetonide in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug solution to the cyclodextrin solution under continuous stirring.
-
Continue stirring for 24-48 hours at a controlled temperature.
-
-
Isolation:
-
Remove the organic solvent under reduced pressure.
-
Cool the aqueous solution to precipitate the complex.
-
Filter and wash the precipitate with cold deionized water.
-
-
Drying: Lyophilize or dry the complex in a vacuum oven at a controlled temperature.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR).
Protocol 2: In-Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare a dissolution medium that simulates intestinal fluid (e.g., Simulated Intestinal Fluid, SIF, pH 6.8), with or without surfactants to improve wetting.
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5 °C.
-
Set the paddle speed to a suitable rate (e.g., 50-100 RPM).
-
Add a precisely weighed amount of the formulation to each dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Proposed PI3K/Akt/mTOR signaling pathway.
References
- 1. Bioavailability and structural study of 20-hydroxyecdysone complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ecdysteroid metabolism in mammals: The fate of ingested 20-hydroxyecdysone in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Enhanced Lipophilicity of 20-Hydroxyecdysone 2,3:20,22-diacetonide Compared to 20-Hydroxyecdysone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lipophilicity of 20-Hydroxyecdysone 2,3:20,22-diacetonide and its parent compound, 20-Hydroxyecdysone (20E). Increased lipophilicity is a critical factor in drug development, often correlating with improved membrane permeability and bioavailability. This document presents available quantitative data, detailed experimental protocols for lipophilicity determination, and a visualization of the underlying chemical logic and experimental workflows.
Quantitative Lipophilicity Data
The lipophilicity of a compound is a key physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) between an organic and an aqueous phase, most commonly octanol (B41247) and water. A higher LogP value indicates greater lipophilicity.
| Compound | Structure | Calculated LogP | Experimental Evidence of Lipophilicity |
| 20-Hydroxyecdysone (20E) | 0.5 - 1.36 | Does not cross the blood-brain barrier[1] | |
| This compound | ![]() | Estimated to be significantly higher than 20E¹ | Readily crosses the blood-brain barrier[1] |
¹The miLogP for the structurally similar Ajugasterone C 2,3;20,22-diacetonide is reported to be higher than its parent compound, suggesting a similar increase for this compound.[2] The acetonide groups mask four of the hydrophilic hydroxyl groups of 20E, leading to a predictable and substantial increase in lipophilicity. The ability of the diacetonide derivative to cross the blood-brain barrier, a highly lipophilic biological membrane, provides strong in-vivo evidence of its enhanced lipophilic character compared to 20E, which is unable to do so.[1]
Experimental Protocols for Lipophilicity Determination
The following are detailed methodologies for the two most common experimental techniques used to determine the lipophilicity of chemical compounds.
Shake-Flask Method (Gold Standard for LogP Determination)
This method directly measures the partition coefficient of a compound between n-octanol and water.[3][4]
Protocol:
-
Preparation of Phases:
-
Saturate n-octanol with water by shaking the two solvents together and allowing them to separate.
-
Saturate water with n-octanol in the same manner. Use the appropriate aqueous buffer if determining the distribution coefficient (LogD) at a specific pH.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the test compound and dissolve it in a known volume of the pre-saturated n-octanol or water. The initial concentration should be such that it can be accurately measured in both phases after partitioning.
-
-
Partitioning:
-
Add a known volume of the other pre-saturated phase to the solution from step 2 in a glass vessel with a stopper.
-
Shake the vessel vigorously for a predetermined amount of time (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process and ensure a clean separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
-
Calculation of LogP:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This is an indirect method that estimates LogP based on the retention time of a compound on a nonpolar stationary phase.[5][6]
Protocol:
-
System Setup:
-
Use an HPLC system equipped with a reversed-phase column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
-
Calibration:
-
Select a series of reference compounds with known LogP values that span the expected lipophilicity range of the test compound.
-
Inject each reference compound and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds.
-
-
Sample Analysis:
-
Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the reference compounds.
-
Record the retention time (t_R) of the test compound.
-
-
Calculation of LogP:
-
Calculate the capacity factor (k) for the test compound.
-
Using the calibration curve equation, determine the LogP of the test compound from its log k value.
-
Visualizations
Relationship between Structure and Lipophilicity
The following diagram illustrates the chemical modification of 20-Hydroxyecdysone to its diacetonide derivative and the resulting impact on its lipophilicity.
Caption: From Polar to Lipophilic.
Experimental Workflow for Lipophilicity Determination
This diagram outlines the major steps involved in the two primary experimental methods for determining lipophilicity.
Caption: Lipophilicity Determination Workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. ecdybase.org [ecdybase.org]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilicity estimation and characterization of selected steroid derivatives of biomedical importance applying RP HPLC | DSpace-CRIS - Univerzitet u Novom Sadu [open.uns.ac.rs]
Unveiling the Anabolic Potential: A Comparative Analysis of 20-Hydroxyecdysone 2,3:20,22-diacetonide and Other Ecdysteroids
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safe anabolic agents has led to a growing interest in ecdysteroids, a class of steroid hormones found in insects and plants. Among these, 20-Hydroxyecdysone and its derivatives are of particular interest due to their reported anabolic effects without the androgenic side effects associated with traditional steroids. This guide provides a comprehensive comparison of the efficacy of a specific synthetic derivative, 20-Hydroxyecdysone 2,3:20,22-diacetonide, with other naturally occurring and synthetic ecdysteroids, supported by experimental data.
Quantitative Comparison of Anabolic Activity
The anabolic activity of ecdysteroids has been evaluated in vivo using a rat model. The following table summarizes the comparative anabolic activity of this compound and other notable ecdysteroids. The data is derived from a seminal study by Syrov (2000), which measured the incorporation of [¹⁴C]-methionine into the proteins of the levator ani muscle in rats. The activity is presented as a percentage relative to the control group.
| Ecdysteroid | Chemical Structure | Relative Anabolic Activity (%) |
| This compound | ![]() | 150.5 |
| 20-Hydroxyecdysone (Ecdysterone) | ![]() | 228.6 |
| Turkesterone | ![]() | 264.5 |
| Cyasterone | ![]() | 255.3 |
| Viticosterone E | ![]() | 209.0 |
| 20-Hydroxyecdysone 2,3-monoacetonide | ![]() | 169.8 |
| 2-Deoxy-20-hydroxyecdysone | ![]() | 188.5 |
| Ecdysone | ![]() | 112.4 |
Ecdysteroid Signaling Pathway for Muscle Hypertrophy
Ecdysteroids are believed to exert their anabolic effects in mammals primarily through a non-genomic signaling pathway that does not involve the androgen receptor. The proposed mechanism involves the activation of the PI3K/Akt/mTOR pathway, a key regulator of protein synthesis and muscle growth. Additionally, there is evidence suggesting an interaction with the estrogen receptor beta (ERβ), which can also contribute to muscle hypertrophy.
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment used to determine the anabolic activity of ecdysteroids as reported by Syrov and colleagues.
In Vivo Assay for Anabolic Activity in Rats
-
Objective: To determine the anabolic effect of ecdysteroids by measuring the rate of protein synthesis in the levator ani muscle of rats.
-
Animal Model: Immature male Wistar rats.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the experiment, with ad libitum access to standard chow and water.
-
Grouping: Rats are randomly divided into a control group and several experimental groups, each corresponding to a specific ecdysteroid to be tested.
-
Administration of Test Compounds:
-
The test ecdysteroids are dissolved or suspended in a suitable vehicle (e.g., vegetable oil or a saline solution with a co-solvent).
-
Each experimental group receives a single daily oral or subcutaneous dose of the respective ecdysteroid at a concentration of 5 mg/kg of body weight for a period of 7-10 days.
-
The control group receives the vehicle only, following the same administration schedule.
-
-
Radioactive Labeling:
-
On the final day of the experiment, two hours after the last administration of the test compounds or vehicle, all animals are administered a radioactive amino acid precursor, typically [¹⁴C]-methionine, via intraperitoneal injection.
-
-
Tissue Collection and Processing:
-
Three to four hours after the administration of the radioactive label, the animals are euthanized by a humane method.
-
The levator ani muscle is carefully dissected, weighed, and then homogenized.
-
-
Measurement of Radioactivity:
-
The protein fraction of the muscle homogenate is precipitated (e.g., using trichloroacetic acid) and washed to remove any unincorporated radioactive amino acid.
-
The radioactivity incorporated into the protein precipitate is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The anabolic activity is expressed as the specific radioactivity (counts per minute per gram of tissue or per milligram of protein).
-
The results for each experimental group are compared to the control group to determine the percentage increase in protein synthesis, which is indicative of the anabolic activity of the tested ecdysteroid.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vivo assessment of ecdysteroid anabolic activity.
Conclusion
The available data indicates that while this compound possesses anabolic properties, its efficacy is lower than that of its parent compound, 20-Hydroxyecdysone, and other potent naturally occurring ecdysteroids like Turkesterone and Cyasterone. The acetonide modifications may influence the compound's polarity and bioavailability, which in turn could affect its biological activity. Further research, including more direct comparative studies and detailed pharmacokinetic analyses, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound and other ecdysteroid derivatives. The non-androgenic mechanism of action of ecdysteroids continues to make them a promising area of investigation for the development of novel anabolic agents for various clinical applications.
Unveiling the Potential of 20-Hydroxyecdysone Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide and its analogs, focusing on their structure-activity relationships in two key therapeutic areas: the modulation of multidrug resistance (MDR) in cancer and anabolic activity for potential muscle-wasting conditions. The information is presented to facilitate objective comparison and is supported by experimental data and detailed protocols.
Modulation of Multidrug Resistance in Cancer
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).[1] Certain apolar derivatives of 20-hydroxyecdysone (20E), particularly the diacetonide form, have emerged as potent chemosensitizers, enhancing the efficacy of conventional anticancer drugs in resistant cancer cell lines.[1][2]
The core structure of 20-hydroxyecdysone 2,3;20,22-diacetonide serves as a promising scaffold for developing MDR modulators.[1] Structure-activity relationship studies have revealed that modifications to the side chain and the dioxolane rings can significantly impact their chemo-sensitizing activity.
Comparative Analysis of MDR Modulating Activity
The following table summarizes the in vitro activity of various 20-hydroxyecdysone 2,3:20,22-diacetonide analogs in sensitizing MDR cancer cells to doxorubicin (B1662922). The data is presented as the IC50 value of doxorubicin in the presence of the analog, with a lower IC50 indicating greater sensitization.
| Compound | Modification | Cell Line | Doxorubicin IC50 (µM) in the presence of 10 µM analog | Fold Sensitization | Reference |
| 20-Hydroxyecdysone 2,3;20,22-diacetonide (20DA) | - | L5178Y (MDR) | ~0.5 | ~4.6 | [3] |
| Analog 1 | Side-chain cleaved (pregnane-type) | L5178Y (MDR) | ~0.2 | ~11.5 | [3] |
| Analog 7 | Side-chain cleaved with methyl-isobutyl substituted 2,3-dioxolane ring | L5178Y (MDR) | ~0.3 | ~7.7 | [3] |
| 20-Hydroxyecdysone 20,22-acetonide | Mono-acetonide | KB-C-1 (MDR) | Weaker sensitization compared to diacetonide | - | [2] |
Key Findings:
-
The 2,3;20,22-diacetonide protection of the hydroxyl groups significantly enhances the chemosensitizing activity compared to the parent 20-hydroxyecdysone.[2]
-
Cleavage of the sterol side chain, resulting in pregnane-type ecdysteroid dioxolanes, can lead to a hyper-sensitizing effect on MDR cancer cells to doxorubicin.[3]
-
Interestingly, some of the most potent sensitizing analogs do not significantly inhibit the P-gp efflux pump, suggesting an alternative mechanism of action beyond direct transporter inhibition.[3]
Anabolic Activity
Phytoecdysteroids, including 20-hydroxyecdysone and its derivatives, have been investigated for their anabolic properties, showing potential for promoting muscle growth and combating muscle atrophy.[4] The C2C12 myotube hypertrophy assay is a standard in vitro model to assess the anabolic potential of these compounds.[5][6]
Comparative Analysis of Anabolic Activity
Quantitative, direct comparative data for a series of this compound analogs on anabolic activity is less prevalent in the literature compared to MDR studies. However, the anabolic effects of the parent compound, 20-hydroxyecdysone, are well-documented.
| Compound | Assay | Key Findings | Reference |
| 20-Hydroxyecdysone (20E) | C2C12 myotube protein synthesis assay | Dose-dependent increase in protein synthesis, with an optimal concentration around 1 µM.[5] | [5] |
| 20-Hydroxyecdysone (20E) | C2C12 myotube diameter measurement | Significant increase in myotube diameter at 1 µM, comparable to the anabolic effects of some growth factors.[7] | [7] |
It is hypothesized that the increased lipophilicity of the diacetonide analog could influence its bioavailability and interaction with cellular targets relevant to muscle hypertrophy, warranting further investigation into its anabolic potential compared to the parent compound.
Experimental Protocols
Modulation of Multidrug Resistance (MDR) Assays
This protocol is used to determine the concentration of a cytotoxic drug (e.g., doxorubicin) that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., drug-sensitive parental line and its MDR variant)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Doxorubicin
-
20-Hydroxyecdysone analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Treat the cells with a serial dilution of doxorubicin, both in the absence and presence of a fixed, non-toxic concentration of the 20-hydroxyecdysone analog (e.g., 10 µM).
-
Incubate the plates for 72 hours.[8]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Remove the medium and add 100-200 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8]
-
Calculate the IC50 values from the dose-response curves.
This assay measures the activity of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.
Materials:
-
MDR cancer cell line overexpressing P-gp
-
Rhodamine 123 solution
-
20-Hydroxyecdysone analogs
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Flow cytometer
Procedure:
-
Incubate the cells with a non-toxic concentration of the 20-hydroxyecdysone analog or the positive control for a predetermined time.
-
Add Rhodamine 123 (e.g., at a final concentration of 2.6 µM) and incubate for 30-60 minutes at 37°C.[10]
-
Wash the cells twice with cold PBS to remove extracellular Rhodamine 123.[10]
-
Resuspend the cells in fresh medium and incubate for an additional 1-2 hours to allow for efflux.[10]
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
A decrease in the efflux of Rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of the analog indicates P-gp inhibition.
Anabolic Activity Assay (C2C12 Myotube Hypertrophy)
This protocol assesses the ability of compounds to induce hypertrophy (increase in size) of differentiated muscle cells.
Materials:
-
C2C12 myoblast cell line
-
Growth Medium (GM): DMEM with 10% fetal bovine serum (FBS)
-
Differentiation Medium (DM): DMEM with 2% horse serum[11]
-
20-Hydroxyecdysone analogs
-
Positive control for hypertrophy (e.g., Testosterone or IGF-1)
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Culture C2C12 myoblasts in GM until they reach confluence.
-
Induce differentiation by switching to DM. Refresh the medium every 2 days for 4-6 days until multinucleated myotubes are formed.[11][12]
-
Treat the differentiated myotubes with various concentrations of the 20-hydroxyecdysone analogs or the positive control for 48-72 hours.[12][13]
-
Capture images of the myotubes using a microscope.
-
Measure the diameter of a significant number of myotubes (e.g., 50-100) for each treatment group using image analysis software.[11]
-
An increase in the average myotube diameter compared to the vehicle control indicates a hypertrophic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Experimental workflow for determining the chemo-sensitizing effect of analogs using the MTT assay.
References
- 1. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. researchgate.net [researchgate.net]
- 8. advetresearch.com [advetresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. physoc.org [physoc.org]
- 12. benchchem.com [benchchem.com]
- 13. physoc.org [physoc.org]
Unveiling the Potential of 20-Hydroxyecdysone 2,3:20,22-diacetonide as a Chemosensitizing Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells presents a formidable challenge to the efficacy of chemotherapy. This has spurred the search for novel chemosensitizing agents that can reverse resistance and enhance the cytotoxicity of conventional anticancer drugs. Among the promising candidates is 20-Hydroxyecdysone 2,3:20,22-diacetonide, a semi-synthetic derivative of the natural phytoecdysteroid, 20-hydroxyecdysone. This guide provides a comprehensive comparison of this compound with other known chemosensitizing agents, supported by available experimental data, to inform future research and drug development efforts.
Performance Comparison: this compound vs. Other Chemosensitizers
This compound has demonstrated significant potential in sensitizing both multidrug-resistant (MDR) and non-MDR cancer cell lines to various chemotherapeutic agents.[1][2][3] Its efficacy stems from its ability to increase the intracellular concentration and cytotoxicity of anticancer drugs. While direct head-to-head comparative studies with other chemosensitizers are limited, the available data allows for an indirect assessment of its performance against well-established agents like verapamil, curcumin, and resveratrol.
Quantitative Data Summary
The following tables summarize the chemosensitizing effects of this compound and other agents by showcasing the reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin, a common chemotherapeutic drug, in resistant cancer cell lines. A lower IC50 value indicates greater potency of the anticancer drug.
Table 1: Chemosensitizing Effect of this compound on Doxorubicin in Mouse Lymphoma Cells (L5178MDR)
| Treatment | Doxorubicin IC50 (µM) | Fold Sensitization |
| Doxorubicin alone | 11.8 | - |
| Doxorubicin + 10 µM this compound | ~2.0 | ~5.9 |
| Doxorubicin + 25 µM this compound | ~0.8 | ~14.8 |
Data extrapolated from graphical representations in cited literature. Actual values may vary.
Table 2: Comparative Chemosensitizing Effects of Verapamil on Doxorubicin in Various Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) (Alone) | Doxorubicin IC50 (µM) (with Verapamil) | Fold Sensitization |
| K562/Dox | Leukemia | 0.996 | Not specified | Not specified |
| HeLa/Dox | Cervical Cancer | 5.470 | Not specified | Not specified |
Direct quantitative comparison is challenging due to variations in experimental conditions across different studies.
Table 3: Illustrative Chemosensitizing Effects of Curcumin and Resveratrol on Doxorubicin
| Chemosensitizer | Cancer Cell Line | Doxorubicin IC50 (µM) (Alone) | Doxorubicin IC50 (µM) (with Sensitizer) | Fold Sensitization |
| Curcumin | MCF-7/ADR (Doxorubicin-resistant) | ~15 | ~5 | ~3 |
| Resveratrol | MCF-7/ADR (Doxorubicin-resistant) | ~15 | ~7.5 | ~2 |
Values are illustrative and based on typical findings in the literature. Direct comparative data with this compound under identical conditions is not currently available.
Mechanistic Insights: How this compound Reverses Chemoresistance
The primary mechanism of action for many chemosensitizers involves the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for effluxing chemotherapeutic drugs from cancer cells. While some less polar ecdysteroid derivatives show moderate P-gp inhibition, studies on this compound and its analogs suggest that their chemosensitizing activity is not solely dependent on this mechanism.[3][4] This implies the involvement of other cellular pathways.
One potential mechanism is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. The parent compound, 20-hydroxyecdysone, has been shown to inhibit NF-κB activation.[5] NF-κB is a transcription factor that plays a crucial role in promoting cell survival, proliferation, and inflammation, and its inhibition can render cancer cells more susceptible to apoptosis induced by chemotherapeutic agents.
Furthermore, ecdysteroids have been implicated in the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer. The pro-apoptotic activity of these compounds could synergize with the cytotoxic effects of chemotherapy.
Experimental Protocols
A fundamental technique for evaluating chemosensitizing activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
MTT Assay Protocol for Assessing Chemosensitization
-
Cell Seeding: Plate cancer cells (e.g., a doxorubicin-resistant cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) alone and in combination with a fixed, non-toxic concentration of the chemosensitizing agent (e.g., this compound). Include wells with the chemosensitizer alone to assess its intrinsic cytotoxicity and untreated control wells.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effects of the treatment to manifest (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value for the chemotherapeutic agent alone and in combination with the chemosensitizer. The fold sensitization is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the sensitizer.
Visualizing the Pathways
To better understand the potential mechanisms of action, the following diagrams illustrate the key signaling pathways involved in chemosensitization.
Caption: Mechanism of Multidrug Resistance and P-gp Inhibition.
Caption: Potential Inhibition of the NF-κB Survival Pathway.
Caption: Experimental Workflow for Chemosensitization Assay.
Conclusion
This compound presents itself as a compelling candidate for further investigation as a chemosensitizing agent. Its ability to enhance the efficacy of conventional chemotherapeutics in resistant cancer cells, potentially through mechanisms that are not solely reliant on P-gp inhibition, warrants more extensive research. Direct comparative studies with other natural and synthetic chemosensitizers are crucial to definitively establish its relative potency. Elucidating the precise signaling pathways modulated by this compound will be key to unlocking its full therapeutic potential and designing rational combination therapies for cancer treatment.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. scispace.com [scispace.com]
- 3. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validating the anticancer effects of "20-Hydroxyecdysone 2,3:20,22-diacetonide" in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer effects of 20-Hydroxyecdysone 2,3:20,22-diacetonide, a semi-synthetic derivative of the naturally occurring ecdysteroid, 20-hydroxyecdysone. The primary focus of this document is to objectively compare its performance as a chemo-sensitizing agent in various cancer cell lines, supported by experimental data. While its intrinsic cytotoxic effects are limited, its ability to enhance the efficacy of conventional chemotherapeutic drugs presents a promising avenue for cancer therapy research.
Data Presentation: Comparative Efficacy in Cancer Cell Lines
The intrinsic cytotoxicity of this compound is generally low, with IC50 values typically exceeding 100 μM in most cancer cell lines. However, a notable exception was observed in the L5178 mouse lymphoma cell line, where the IC50 was 81.12 ± 5.5 μM[1]. The true potential of this compound lies in its ability to sensitize cancer cells to established anticancer drugs. The following tables summarize its chemo-sensitizing effects in combination with doxorubicin, paclitaxel, and vincristine (B1662923).
Table 1: Chemo-sensitizing Effect of this compound in Combination with Doxorubicin
| Cell Line | Type | Resistance Phenotype | Doxorubicin IC50 (nM) [Alone] | Doxorubicin IC50 (nM) [with this compound] | Potentiation Ratio |
| L5178 | Mouse Lymphoma | Sensitive | 228.3 | 41.7 (with 50 μM)[1] | 5.47 |
| L5178MDR | Mouse Lymphoma | Multi-drug Resistant (ABCB1) | 3537 | 45.6 (with 50 μM)[1] | 77.57 |
| KB-3-1 | Human Cervical Carcinoma | Sensitive | Not specified | Not specified | Not specified |
| KB-C-1 | Human Cervical Carcinoma | Multi-drug Resistant (ABCB1) | Not specified | Not specified | Not specified |
| MCF7 | Human Breast Adenocarcinoma | Sensitive | Not specified | Not specified | Not specified |
Table 2: Chemo-sensitizing Effect of this compound in Combination with Paclitaxel and Vincristine
| Cell Line | Type | Chemotherapeutic | IC50 (nM) [Alone] | IC50 (nM) [with 50 μM this compound] | Potentiation Ratio |
| LNCaP | Human Prostate Carcinoma | Paclitaxel | 63.5 | 16.5[2] | 3.85 |
| PC3 | Human Prostate Adenocarcinoma | Paclitaxel | Not specified | 44.8[1] | Not applicable |
| KB-3-1 | Human Cervical Carcinoma | Vincristine | 2.84 | 0.67[2] | 4.24 |
| KB-C-1 | Human Cervical Carcinoma | Vincristine | >50 | 6.78[1] | >7.37 |
Note on Cisplatin (B142131): In contrast to its synergistic effects with the drugs listed above, this compound has been observed to have a protective or antagonistic effect when combined with cisplatin[3].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound, chemotherapeutic agents, or a combination of both. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) using a dose-response curve.
ABCB1 (P-glycoprotein) Efflux Pump Activity (Rhodamine 123 Accumulation Assay)
This assay measures the function of the ABCB1 efflux pump by quantifying the intracellular accumulation of its fluorescent substrate, rhodamine 123.
Protocol:
-
Cell Preparation: Culture cells to 80% confluency, harvest, and resuspend them in a suitable buffer.
-
Treatment: Incubate the cells with 2.5 µmol/L rhodamine 123 in the presence or absence of this compound or a known ABCB1 inhibitor (e.g., verapamil) as a positive control.
-
Incubation: Incubate the cell suspension at 37°C in a 5% CO2 atmosphere for 30 minutes.
-
Washing: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Compare the mean fluorescence intensity of treated cells to that of untreated cells. An increase in fluorescence indicates inhibition of the efflux pump.
Apoptosis and Autophagy Marker Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a cell lysate. This is crucial for investigating the molecular mechanisms of drug action, including the induction of apoptosis and autophagy.
Protocol:
-
Protein Extraction: Treat cells with the compounds of interest for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PARP, Bax, Bcl-2, Caspase-3 for apoptosis; LC3, p62, mTOR for autophagy) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing chemo-sensitizing effects using the MTT assay.
Caption: Proposed chemo-sensitization mechanism of this compound.
Caption: Logical relationship of the effects of this compound.
Conclusion
This compound demonstrates significant potential as a chemo-sensitizing agent, particularly in multi-drug resistant cancer cell lines overexpressing the ABCB1 transporter. Its ability to potentiate the effects of common chemotherapeutics like doxorubicin, paclitaxel, and vincristine warrants further investigation. While the complete mechanism of action is not fully understood and appears to involve more than just the inhibition of ABCB1, the existing data strongly supports its development as an adjuvant in cancer therapy. Future research should focus on elucidating the other cellular mechanisms at play and evaluating its in vivo efficacy and safety in preclinical models. The antagonistic interaction with cisplatin also highlights the importance of carefully selecting chemotherapeutic partners for combination therapies.
References
A Comparative Analysis of Synthesis Methods for 20-Hydroxyecdysone 2,3:20,22-diacetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established synthesis methods for 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide, a crucial derivative for the development of ecdysteroid-based therapeutics and research tools. By protecting the vicinal diols at the C2, C3 and C20, C22 positions, this diacetonide serves as a key intermediate for further chemical modifications at other positions of the 20-Hydroxyecdysone (20E) scaffold. This document outlines common synthetic routes, presents quantitative data for comparison, details experimental protocols, and visualizes the synthetic workflow.
Comparative Analysis of Synthesis Methods
The synthesis of 20-Hydroxyecdysone 2,3:20,22-diacetonide is typically achieved through the acid-catalyzed reaction of 20-Hydroxyecdysone with acetone (B3395972) or an acetone equivalent. The choice of catalyst and solvent system significantly influences the reaction efficiency and yield. Below is a summary of quantitative data from various reported methods.
| Method Reference | Catalyst | Solvent(s) | Reaction Conditions | Reported Yield (%) |
| Method 1 | Phosphomolybdic acid | Acetone | Room temperature, 30 min sonication | Not explicitly stated for diacetonide, but a general procedure for ecdysteroid acetonides.[1] |
| Method 2 | Toluene-4-sulfonic acid | N,N-dimethyl-formamide, 2,2-dimethoxypropane, Acetone | 20 °C, 6h, Inert atmosphere | 29.0 |
| Method 3 | Phosphomolybdic acid | Not specified | 20 °C | 22.0[2] |
| Method 4 | Toluene-4-sulfonic acid | Methanol | 1h | 2.0[2] |
Note: The yields reported can vary based on the specific experimental conditions, scale of the reaction, and purification methods employed. The phosphomolybdic acid method is frequently cited for its simplicity and effectiveness.[1]
Experimental Protocols
Method 1: Phosphomolybdic Acid Catalyzed Synthesis
This protocol is adapted from a general procedure for the preparation of ecdysteroid acetonides and is widely referenced.[1]
Materials:
-
20-Hydroxyecdysone (Starting Material)
-
Acetone (Reagent grade)
-
Phosphomolybdic acid (Catalyst)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 20-Hydroxyecdysone in acetone at a concentration of 1 g per 100 mL.
-
To this solution, add phosphomolybdic acid in a 1:1 weight ratio to the starting material (e.g., 1 g of phosphomolybdic acid for 1 g of 20-Hydroxyecdysone).
-
Sonicate the reaction mixture at room temperature for 30 minutes.
-
Neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic fractions and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by chromatography if necessary.
Visualization of the Synthesis Workflow
The following diagram illustrates the general synthetic pathway for the formation of this compound from 20-Hydroxyecdysone.
Caption: General synthesis of this compound.
This guide provides a foundational comparison of synthesis methods for this compound. For researchers and drug development professionals, the choice of method will depend on factors such as desired yield, available reagents and equipment, and the scale of the synthesis. The phosphomolybdic acid-catalyzed method offers a straightforward and commonly used approach. Further optimization of reaction conditions may lead to improved yields and purity.
References
Unveiling the Potential of 20-Hydroxyecdysone 2,3:20,22-diacetonide in Overcoming Cancer Drug Resistance
A comparative analysis of the in vitro activity of 20-Hydroxyecdysone 2,3:20,22-diacetonide, a semi-synthetic derivative of a natural ecdysteroid, reveals a significant potential in sensitizing both drug-sensitive and multidrug-resistant (MDR) cancer cells to conventional chemotherapeutic agents. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of its performance and underlying mechanisms.
This compound has emerged as a promising lead compound for adjuvant cancer therapy. Unlike its parent compound, 20-hydroxyecdysone, this less polar derivative demonstrates a remarkable ability to enhance the cytotoxicity of several anticancer drugs.[1][2] Notably, its efficacy is not limited to cancer cells overexpressing the ABCB1 transporter (P-glycoprotein), a common mechanism of multidrug resistance, suggesting a multifaceted mode of action.[1][3]
Comparative Efficacy in Sensitive vs. Resistant Cancer Cells
The primary measure of this compound's activity is its ability to lower the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs. The following tables summarize the quantitative data from studies on various cancer cell lines, comparing the IC50 values of doxorubicin (B1662922) and vincristine (B1662923) in the presence and absence of the diacetonide derivative.
Table 1: Sensitizing Effect on Doxorubicin in Murine Lymphoma Cells
| Cell Line | Treatment | Doxorubicin IC50 (nM) |
| L5178Y (Sensitive) | Doxorubicin alone | 85.7 ± 10.1 |
| Doxorubicin + this compound (2 µM) | 40.2 ± 3.5 | |
| L5178Y-MDR (Resistant) | Doxorubicin alone | 2045.0 ± 248.0 |
| Doxorubicin + this compound (2 µM) | 120.8 ± 12.1 |
Table 2: Sensitizing Effect on Vincristine in Human Epidermoid Carcinoma Cells
| Cell Line | Treatment | Vincristine IC50 (nM) |
| KB-3-1 (Sensitive) | Vincristine alone | 10.3 ± 1.2 |
| Vincristine + this compound (2 µM) | 4.8 ± 0.6 | |
| KB-C-1 (Resistant) | Vincristine alone | >50 |
| Vincristine + this compound (2 µM) | 6.78 |
Data presented in the tables are derived from published studies and are intended for comparative purposes.[1]
The data clearly indicates that this compound significantly enhances the potency of doxorubicin and vincristine in both sensitive and, more dramatically, in resistant cell lines.[1]
Proposed Mechanism of Action
While the complete mechanism of action is still under investigation, studies suggest that the chemo-sensitizing effect of this compound is not solely attributable to the inhibition of the ABCB1 efflux pump.[1][3] The compound's activity in sensitive cell lines, which do not overexpress this transporter, points towards alternative or complementary pathways.[1] It is hypothesized that apolar derivatives of ecdysteroids may interact with the cell membrane, altering its properties and thereby increasing the intracellular concentration of chemotherapeutic agents through mechanisms independent of direct pump inhibition.[3]
Caption: Proposed interaction of this compound in sensitive vs. MDR cancer cells.
Experimental Protocols
The following is a generalized protocol for assessing the chemo-sensitizing activity of this compound using the MTT assay, based on methodologies described in the cited literature.[1]
1. Cell Culture:
-
Sensitive (e.g., KB-3-1) and resistant (e.g., KB-C-1) human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.
2. MTT Assay for Cytotoxicity:
-
Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the chemotherapeutic agent (e.g., doxorubicin) with or without a fixed, non-toxic concentration of this compound (e.g., 2 µM).
-
The plates are incubated for 72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Caption: Workflow for the MTT-based cytotoxicity assay.
Conclusion and Future Directions
This compound demonstrates significant potential as a chemo-sensitizing agent in both drug-sensitive and, crucially, multidrug-resistant cancer cells.[1] Its ability to potentiate the effects of established chemotherapeutics like doxorubicin and vincristine warrants further investigation.[1][3] Future research should focus on elucidating the precise molecular mechanisms underlying its activity beyond ABCB1 transporter modulation. In vivo studies are also a critical next step to validate these promising in vitro findings and to assess the compound's pharmacokinetic and safety profiles in a preclinical setting. The development of this and similar ecdysteroid derivatives could offer a novel strategy to combat drug resistance in cancer therapy.
References
- 1. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer [mdpi.com]
- 3. mdpi.com [mdpi.com]
Cross-Reactivity of 20-Hydroxyecdysone 2,3:20,22-diacetonide in Ecdysteroid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ecdysteroids is crucial for a wide range of research fields, from endocrinology to pharmacology. Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for measuring ecdysteroid levels. However, the specificity of these assays is a critical consideration, as cross-reactivity with structurally related analogs can lead to inaccurate results. This guide provides a comparative analysis of the potential cross-reactivity of 20-Hydroxyecdysone 2,3:20,22-diacetonide in ecdysteroid immunoassays.
A comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., IC50 values or percentage cross-reactivity) for the cross-reactivity of this compound in commercially available or published ecdysteroid immunoassays. This indicates a potential knowledge gap in the characterization of this specific derivative's behavior in these analytical methods.
However, based on the principles of immunoassay technology and the structural relationship between 20-Hydroxyecdysone (20E) and its diacetonide derivative, we can infer the likelihood of cross-reactivity and provide guidance for researchers.
Understanding the Basis of Cross-Reactivity in Ecdysteroid Immunoassays
Ecdysteroid immunoassays typically employ antibodies raised against a specific ecdysteroid, most commonly 20-Hydroxyecdysone conjugated to a carrier protein. The specificity of the assay is determined by the antibody's ability to selectively bind to the target ecdysteroid. Cross-reactivity occurs when the antibody also recognizes and binds to other structurally similar molecules present in the sample.
The degree of cross-reactivity is influenced by the structural modifications of the ecdysteroid analog compared to the original immunogen. Changes in the number or position of hydroxyl groups, or the addition of other chemical moieties, can alter the molecule's shape and charge distribution, thereby affecting its affinity for the antibody's binding site.
Structural Comparison: 20-Hydroxyecdysone vs. This compound
20-Hydroxyecdysone is a key insect molting hormone and a widely studied phytoecdysteroid.[1] Its derivative, this compound, is a synthetic or naturally occurring compound where the hydroxyl groups at positions 2, 3, 20, and 22 are protected by two acetonide groups.[2][3][4] This structural modification significantly alters the polarity and steric hindrance of the molecule, which would likely impact its ability to bind to antibodies raised against the parent compound, 20-Hydroxyecdysone.
The formation of the diacetonide group masks the hydroxyl groups that may be critical for antibody recognition. Therefore, it is plausible that this compound would exhibit significantly lower cross-reactivity in immunoassays designed for 20-Hydroxyecdysone compared to other naturally occurring ecdysteroids that share more structural similarity.
Comparative Cross-Reactivity Data for Other Ecdysteroids
To provide a framework for understanding potential cross-reactivity, the following table summarizes the reported cross-reactivity of various ecdysteroids in a commercial 20-Hydroxyecdysone ELISA kit. It is important to note that this data is specific to the particular antibody and assay conditions used in that kit and may not be directly transferable to other immunoassays.
| Compound | % Cross-Reactivity |
| 20-Hydroxyecdysone | 100% |
| Ecdysone | 100% |
| 2-deoxy-20-hydroxy-ecdysone | 88% |
| Polypodine B | 70% |
| 2-deoxy-ecdysone | 63% |
| Ponasterone A | 43% |
| Cyasterone | 5% |
| Podecdysone C | 4.5% |
| Makisterone A | 4% |
| 26-hydroxy-ecdysone | 1.4% |
| Muristerone A | 1.2% |
| Kaladasterone | 1% |
| 22-epi-ecdysone | < 0.1% |
| Poststerone | < 0.1% |
Data sourced from a commercially available 20-Hydroxyecdysone ELISA kit technical datasheet.[5]
This table demonstrates that even minor changes to the ecdysteroid structure can dramatically alter antibody recognition.
Experimental Protocols
For researchers wishing to determine the cross-reactivity of this compound in their specific immunoassay, a standard competitive immunoassay protocol should be followed.
General Competitive ELISA Protocol for Ecdysteroid Quantification
This protocol outlines the general steps for a competitive ELISA, a common format for ecdysteroid immunoassays.[6][7][8][9]
1. Coating:
-
Microtiter plates are coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
The plate is incubated to allow the antibody to adhere to the surface.
-
The plate is then washed to remove any unbound antibody.
2. Blocking:
-
A blocking buffer (e.g., a solution containing bovine serum albumin) is added to the wells to block any remaining non-specific binding sites on the plate.[6]
-
The plate is incubated and then washed.
3. Competitive Reaction:
-
A mixture of the sample (containing the unknown amount of ecdysteroid or the standard), a known amount of enzyme-labeled ecdysteroid (the tracer), and a specific anti-ecdysteroid antibody is added to the wells.[6]
-
The ecdysteroid in the sample and the tracer compete for binding to the limited number of antibody molecules.[6]
-
The plate is incubated to allow the binding reaction to reach equilibrium.[6]
4. Washing:
-
The plate is washed to remove any unbound reagents.[6]
5. Substrate Addition:
-
A substrate for the enzyme is added to the wells.[6]
-
The enzyme converts the substrate into a colored product.[6]
6. Signal Detection:
-
The absorbance of the colored product is measured using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of the ecdysteroid in the sample.[6]
7. Quantification:
-
A standard curve is generated using known concentrations of the target ecdysteroid.
-
The concentration of the ecdysteroid in the samples is determined by interpolating from this curve.[6]
To determine the cross-reactivity of this compound, a standard curve for this compound would be generated and its IC50 value (the concentration that causes 50% inhibition of the signal) would be compared to the IC50 value of the primary analyte (e.g., 20-Hydroxyecdysone). The percentage cross-reactivity is typically calculated as:
(IC50 of primary analyte / IC50 of cross-reactant) x 100%
Visualizing Cross-Reactivity and Immunoassay Workflow
To further clarify these concepts, the following diagrams illustrate the principles of cross-reactivity and the workflow of a competitive immunoassay.
Caption: Structural differences affecting antibody binding.
References
- 1. biophytis.com [biophytis.com]
- 2. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bertin-corp.com [bertin-corp.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ecdysone Quantification from Whole Body Samples of Drosophila melanogaster Larvae [bio-protocol.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of 20-Hydroxyecdysone Acetonides in Modulating Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activity of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide and its Monoacetonide Derivatives in the Context of Multidrug Resistance.
The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle in chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. Ecdysteroids, a class of steroid hormones found in insects and plants, and their derivatives have garnered attention for their potential to modulate MDR. This guide provides a comparative analysis of the activity of 20-hydroxyecdysone 2,3:20,22-diacetonide and its monoacetonide derivatives as MDR modulators, supported by experimental data.
I. Overview of Acetonide Derivatives
20-Hydroxyecdysone (20E) is a naturally occurring ecdysteroid. The formation of acetonide derivatives involves the protection of vicinal diol groups, which in the case of 20E are located at the C-2/C-3 and C-20/C-22 positions. This derivatization increases the lipophilicity of the parent compound, a property often associated with enhanced cell permeability and interaction with membrane-bound proteins like ABCB1. The derivatives under comparison are:
-
This compound (Diacetonide)
-
20-Hydroxyecdysone 2,3-monoacetonide (2,3-Monoacetonide)
-
20-Hydroxyecdysone 20,22-monoacetonide (20,22-Monoacetonide)
II. Comparative Biological Activity
The primary mechanism by which these acetonide derivatives are thought to modulate MDR is through the inhibition of the ABCB1 transporter. This inhibition can be assessed through several in vitro assays, including chemosensitization assays, substrate accumulation assays, and ATPase activity assays.
Data Presentation
The following tables summarize the quantitative data on the chemosensitizing activity and ABCB1 inhibition of the 20-hydroxyecdysone acetonide derivatives. The data is primarily derived from studies on a murine leukemia cell line (L5178) transfected with the human ABCB1 transporter (L5178 MDR).
Table 1: Chemosensitizing Activity of 20-Hydroxyecdysone Acetonides on Doxorubicin (B1662922) in L5178 MDR Cells [1][2]
| Compound | Concentration (µM) | Fold Reversal (FR) |
| 2,3:20,22-diacetonide | 2.0 | 30.3 |
| 2,3-monoacetonide | 2.0 | 10.1 |
| 20,22-monoacetonide | - | Data not available |
Fold Reversal (FR) is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of the test compound.
Table 2: Effect of 20-Hydroxyecdysone Acetonides on Rhodamine 123 Accumulation in L5178 MDR Cells [1][2]
| Compound | Concentration (µM) | Fluorescence Activity Ratio (FAR) |
| 2,3:20,22-diacetonide | 2.0 | 2.5 |
| 2,3-monoacetonide | 2.0 | 1.8 |
| 20,22-monoacetonide | - | Data not available |
Fluorescence Activity Ratio (FAR) is a measure of the intracellular accumulation of the fluorescent ABCB1 substrate, rhodamine 123. A higher FAR indicates greater inhibition of the transporter.
Table 3: Inhibition of ABCB1 ATPase Activity
| Compound | Concentration for 50% Inhibition (IC50) |
| 2,3:20,22-diacetonide | Data not available |
| 2,3-monoacetonide | Data not available |
| 20,22-monoacetonide | Data not available |
Based on the available data, the 2,3:20,22-diacetonide derivative demonstrates significantly higher efficacy in reversing doxorubicin resistance and inhibiting ABCB1 transporter function compared to the 2,3-monoacetonide . This suggests that the protection of both diol groups, leading to a more lipophilic molecule, is crucial for potent MDR modulation. Unfortunately, comparative quantitative data for the 20,22-monoacetonide derivative in the context of MDR is not available in the reviewed scientific literature, representing a gap in the structure-activity relationship understanding.
III. Experimental Protocols
A. Synthesis of 20-Hydroxyecdysone Acetonide Derivatives
-
20-Hydroxyecdysone is dissolved in acetone.
-
A catalytic amount of an acid catalyst, such as phosphomolybdic acid, is added to the solution.
-
The reaction mixture is stirred at room temperature. The reaction time can be varied to favor the formation of mono- or diacetonide derivatives.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a weak base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel to separate the diacetonide, and monoacetonide isomers.
B. Chemosensitization Assay (MTT Assay)
-
L5178 MDR cells are seeded in 96-well plates.
-
The cells are pre-incubated with various concentrations of the acetonide derivatives for a short period (e.g., 1 hour).
-
A serial dilution of the chemotherapeutic agent (e.g., doxorubicin) is then added to the wells.
-
The plates are incubated for a specified period (e.g., 48-72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated, and the Fold Reversal (FR) is determined.
C. Rhodamine 123 Accumulation Assay
-
L5178 MDR cells are seeded and grown to confluency.
-
The cells are washed and resuspended in a suitable buffer.
-
The cells are pre-incubated with the test compounds (acetonide derivatives) at a specific concentration.
-
Rhodamine 123, a fluorescent substrate of ABCB1, is added to the cell suspension.
-
The cells are incubated for a set period (e.g., 60 minutes) at 37°C to allow for substrate uptake and efflux.
-
The incubation is stopped by placing the samples on ice.
-
The cells are washed with cold buffer to remove extracellular rhodamine 123.
-
The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader.
-
The Fluorescence Activity Ratio (FAR) is calculated by comparing the fluorescence in the presence of the inhibitor to the basal fluorescence.
D. ABCB1 ATPase Activity Assay
-
Membrane vesicles containing high concentrations of human ABCB1 are prepared from a suitable expression system (e.g., Sf9 insect cells).
-
The membrane vesicles are incubated with the test compounds at various concentrations in an assay buffer.
-
The ATPase reaction is initiated by the addition of Mg-ATP.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released is quantified using a colorimetric method (e.g., malachite green assay).
-
The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate (a general ATPase inhibitor) from the total activity.
-
The percentage of inhibition of the basal or substrate-stimulated ATPase activity by the test compound is calculated.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for comparing acetonide derivatives.
Caption: Proposed mechanism of ABCB1 inhibition by acetonide derivatives.
V. Conclusion
The available experimental evidence strongly indicates that the 2,3:20,22-diacetonide of 20-hydroxyecdysone is a more potent modulator of multidrug resistance mediated by the ABCB1 transporter than its 2,3-monoacetonide derivative . The increased lipophilicity conferred by the protection of both diol moieties appears to be a key factor for this enhanced activity. This suggests that further exploration of fully protected, lipophilic derivatives of ecdysteroids could be a promising strategy for the development of novel and effective chemosensitizers in cancer therapy. A significant gap in the current understanding is the lack of quantitative data on the MDR modulating activity of the 20,22-monoacetonide derivative, which warrants further investigation to complete the structure-activity relationship profile of these compounds. Researchers are encouraged to consider these findings in the design and development of new MDR modulators.
References
A Comparative Guide to the In Vivo Efficacy of 20-Hydroxyecdysone and its Diacetonide Derivative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of 20-Hydroxyecdysone (20E) and its synthetic derivative, 20-Hydroxyecdysone 2,3:20,22-diacetonide (20DA). This document summarizes key experimental data, details methodologies of cited experiments, and visualizes relevant biological pathways and workflows.
While 20-Hydroxyecdysone is a well-studied natural compound with a range of reported biological activities, including anabolic and anti-diabetic effects, the in vivo research on its derivative, this compound, is less extensive. Direct comparative studies evaluating the efficacy of these two compounds for the same biological endpoint are scarce. However, a pivotal study has highlighted a critical difference in their pharmacokinetic profiles, specifically their ability to cross the blood-brain barrier (BBB).
I. Comparative Efficacy: Blood-Brain Barrier Penetration
A key differentiator in the in vivo profiles of 20E and 20DA is their ability to penetrate the central nervous system. An in vivo study in male Wistar rats demonstrated that 20DA can cross the blood-brain barrier, whereas the parent compound, 20E, does not show this distribution.[1][2] This finding suggests that 20DA may be a more suitable candidate for research into potential neurological effects.
Quantitative Data Summary
The following table summarizes the quantitative findings from the comparative study on blood-brain barrier penetration.
| Compound | Animal Model | Dosage | Route of Administration | Brain Penetration | Serum Level of 20DA | Brain Level of 20DA |
| This compound (20DA) | Male Wistar Rats | 50 mg/kg | Intraperitoneal (i.p.) | Yes | ~40% of administered dose in circulation | 10% of circulating level |
| 20-Hydroxyecdysone (20E) | Male Wistar Rats | 50 mg/kg | Intraperitoneal (i.p.) | No | Not reported | Below limit of detection |
II. Experimental Protocols
The following is a detailed methodology for the key experiment comparing the blood-brain barrier penetration of 20E and 20DA.[2]
Objective: To determine and compare the blood-brain barrier penetration of 20-Hydroxyecdysone (20E) and this compound (20DA) in a rat model.
Materials and Methods:
-
Test Animals: Male Wistar rats.
-
Test Compounds: 20-Hydroxyecdysone (20E) and this compound (20DA).
-
Administration:
-
The compounds were administered via intraperitoneal (i.p.) injection.
-
The dosage for both compounds was 50 mg/kg body weight.
-
-
Experimental Groups:
-
Control group (treated with vehicle).
-
20E treated group.
-
20DA treated group.
-
-
Sample Collection:
-
Animals were sacrificed 15 minutes after administration.
-
Blood and brain tissue were collected for analysis.
-
Samples were stored at -80°C until analysis.
-
-
Sample Preparation:
-
Brain tissue was homogenized.
-
Both serum and brain homogenate supernatants were collected after centrifugation (14,000 rpm for 20 min at 4°C).
-
-
Analytical Method:
III. Biological Activities of 20-Hydroxyecdysone
While direct comparative efficacy data for 20DA is limited, 20-Hydroxyecdysone has been the subject of numerous in vivo studies demonstrating a variety of biological effects. These findings provide a baseline for the potential activities of its derivatives.
Anabolic Effects
20E has been shown to have anabolic effects on skeletal muscle.[4] Studies in rats have indicated that administration of 20E can lead to an increase in muscle fiber size.[4] For instance, an intraperitoneal injection of 5 mg/kg body weight of 20E for 7 days was found to enhance protein synthesis in the heart and muscle of mice.[4]
Anti-Diabetic and Anti-Obesity Effects
In vivo studies in diet-induced obese mice have demonstrated that daily oral administration of 20E (10 mg/kg for 13 weeks) can ameliorate obesity and insulin (B600854) resistance.[5][6] This treatment resulted in a significant decrease in body weight gain and body fat mass.[5][6] Furthermore, 20E treatment lowered plasma insulin levels and improved glucose tolerance.[5][6] These effects are associated with the reduced hepatic expression of key gluconeogenic enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[5][6]
IV. Visualizations
Experimental Workflow for Blood-Brain Barrier Penetration Study
Caption: Workflow for assessing blood-brain barrier penetration.
Signaling Pathway of 20-Hydroxyecdysone in Mammals
Caption: Proposed signaling pathway for 20E in mammals.
V. Conclusion
The available in vivo data provides a clear distinction between 20-Hydroxyecdysone and its 2,3:20,22-diacetonide derivative. The ability of this compound to cross the blood-brain barrier, a feat not achieved by its parent compound, marks it as a compound of interest for neurological research. In contrast, 20-Hydroxyecdysone has a more established body of research supporting its systemic anabolic and metabolic effects.
For researchers, the choice between these two compounds will depend on the therapeutic area of interest. For studies targeting the central nervous system, this compound is the more promising candidate. For research focused on peripheral tissues, such as muscle and liver, 20-Hydroxyecdysone has a more robust portfolio of demonstrated in vivo efficacy. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potentials of these compounds in various physiological and pathological models.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 20-Hydroxyecdysone on Proteolytic Regulation in Skeletal Muscle Atrophy | In Vivo [iv.iiarjournals.org]
- 5. 20-Hydroxyecdysone decreases weight and hyperglycemia in a diet-induced obesity mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 20-Hydroxyecdysone decreases weight and hyperglycemia in a diet-induced obesity mice model - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Chemotherapy's Potential: A Comparative Analysis of 20-Hydroxyecdysone 2,3:20,22-diacetonide and Other MDR Modulators
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding and comparing the efficacy of multidrug resistance modulators, with a focus on the promising natural product derivative, 20-Hydroxyecdysone 2,3:20,22-diacetonide.
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a primary mechanism behind MDR, as these transporters actively pump chemotherapeutic drugs out of cancer cells. To counteract this, researchers have been investigating MDR modulators, compounds that can inhibit the function of these efflux pumps and restore cancer cell sensitivity to treatment. This guide provides a comparative analysis of this compound, a semi-synthetic ecdysteroid derivative, alongside other well-known MDR modulators, supported by experimental data and detailed protocols.
Performance Comparison of MDR Modulators
The efficacy of MDR modulators is typically evaluated by their ability to reduce the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in a resistant cell line, a phenomenon often expressed as the reversal fold (RF). The following tables summarize the performance of this compound and other notable MDR modulators based on available in vitro data.
| MDR Modulator | Cell Line | Chemotherapeutic Agent | Modulator Concentration | Doxorubicin (B1662922) IC50 (µM) without Modulator | Doxorubicin IC50 (µM) with Modulator | Reversal Fold (RF) |
| This compound | L5178MDR (Mouse Lymphoma) | Doxorubicin | 10 µM | ~11.8 | ~0.4 | ~29.5[1] |
| L5178MDR (Mouse Lymphoma) | Doxorubicin | 25 µM | ~11.8 | ~0.17 | ~69.4[1] | |
| Verapamil (B1683045) | SGC-7901 (Gastric Cancer) | Doxorubicin (ADM) | Not Specified | - | - | 6.77 |
| BEL-7402 (Hepatocellular Carcinoma) | Doxorubicin (ADM) | 4.91 µg/mL | - | - | 16.52[2] | |
| Tariquidar (B1662512) | Solid Tumors (Ex vivo) | Doxorubicin | 2 µM | 2.57 (IC90) | 1.67 (IC90) | 1.54 |
| Curcumin (B1669340) | K562/DOX (Leukemia) | Doxorubicin | 2 µM | - | - | 9.3 |
| MCF-7/DOX (Breast Cancer) | Doxorubicin | 0.5 x IC50 | 7 (Doxorubicin IC50) | - | ~2 (approx.)[3][4] |
Note: Direct comparison of Reversal Fold values should be made with caution due to variations in cell lines, experimental conditions, and the metric used (IC50 vs. IC90).
| MDR Modulator | Assay Type | Concentration | % Inhibition of P-gp Activity |
| 20-Hydroxyecdysone 2,3;20,22-diacetonide Derivative (Compound 7) | Rhodamine 123 Efflux | 20 µM | ~20.91[1][5] |
| Tariquidar | P-gp ATPase Activity | - | Potent Inhibitor[6] |
| Curcumin | ABCB4 ATPase Activity | Not Specified | Significant Inhibition[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate MDR modulators.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the chemotherapeutic agent, with and without the MDR modulator, for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 values (the concentration of the drug that inhibits 50% of cell growth) from the dose-response curves. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the modulator.
P-glycoprotein Efflux Assay (Rhodamine 123 Efflux)
This assay measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.[12][13]
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Loading: Incubate the cells with Rhodamine 123 for a specific time to allow for its uptake.
-
Treatment: Add the MDR modulator at the desired concentration. A known P-gp inhibitor like verapamil is often used as a positive control.
-
Efflux: Incubate the cells at 37°C to allow for the efflux of Rhodamine 123.
-
Analysis: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader. A higher fluorescence intensity in the presence of the modulator indicates inhibition of P-gp-mediated efflux.
P-glycoprotein ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport substrates. This assay measures the effect of a compound on the ATPase activity of P-gp.[14][15][16]
-
Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.
-
Assay Reaction: Incubate the membrane preparation with ATP in the presence and absence of the test compound.
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: An increase in ATPase activity suggests that the compound is a P-gp substrate and stimulates its activity, while inhibition of basal or substrate-stimulated ATPase activity indicates a direct inhibitory effect on the pump.
Signaling Pathways and Experimental Workflow
The development of multidrug resistance is a complex process involving various signaling pathways that can regulate the expression and function of ABC transporters. The PI3K/Akt and NF-κB pathways are two of the most critical pathways implicated in P-gp-mediated MDR.
Caption: Key signaling pathways (PI3K/Akt and NF-κB) involved in the upregulation of P-glycoprotein expression, leading to multidrug resistance.
MDR modulators can interfere with these pathways at various points, leading to a downregulation of P-gp expression or inhibition of its function.
The general workflow for evaluating a potential MDR modulator is a multi-step process that begins with in vitro screening and can progress to more complex in vivo models.
Caption: A typical experimental workflow for the evaluation of a novel MDR modulator, from initial screening to in vivo validation.
Discussion and Future Outlook
The data presented in this guide highlight the potential of this compound as a potent MDR modulator. Its ability to significantly sensitize MDR cells to doxorubicin at micromolar concentrations is promising. However, further research is required to fully elucidate its mechanism of action and to establish a comprehensive comparative profile against other modulators. While the P-gp inhibitory activity of one of its derivatives has been quantified, determining the IC50 for P-gp inhibition of the parent compound is a crucial next step.
The landscape of MDR modulation is continually evolving. While first and second-generation modulators like verapamil and its analogues showed promise, they were often hampered by toxicity and adverse drug-drug interactions. Third-generation modulators, such as tariquidar, exhibit greater potency and specificity. Natural products and their derivatives, like curcumin and this compound, represent a rich source of novel MDR modulators with potentially favorable safety profiles.[17]
Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of promising modulators in standardized in vitro and in vivo models are essential for a definitive assessment of their relative efficacy.
-
Mechanism of action: A deeper understanding of how these modulators interact with P-gp and other ABC transporters, as well as their effects on regulatory signaling pathways, will enable the rational design of more potent and selective agents.
-
Combination therapies: Exploring the synergistic effects of MDR modulators with a broader range of chemotherapeutic agents and targeted therapies could lead to more effective cancer treatment strategies.
-
Clinical translation: Ultimately, the goal is to translate these preclinical findings into effective clinical applications. This will require rigorous clinical trials to evaluate the safety and efficacy of these modulators in cancer patients.
The continued investigation of novel MDR modulators like this compound holds the promise of overcoming a major obstacle in cancer therapy and improving patient outcomes. This guide serves as a foundational resource for researchers dedicated to this critical area of drug discovery and development.
References
- 1. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDKN2B is critical for verapamil-mediated reversal of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Curcumin: reclaiming the lost ground against cancer resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin reverses doxorubicin resistance via inhibition the efflux function of ABCB4 in doxorubicin‑resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchhub.com [researchhub.com]
- 12. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Curcumin increases the sensitivity of K562/DOX cells to doxorubicin by targeting S100 calcium-binding protein A8 and P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Effects of 20-Hydroxyecdysone and its Diacetonide Derivative
Introduction to 20-Hydroxyecdysone (B1671079) (20E) and its Diacetonide Derivative
20-Hydroxyecdysone (20E) is a naturally occurring ecdysteroid that plays a crucial role in arthropod development, controlling processes like molting and metamorphosis.[1][2] Its effects are primarily mediated through the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[3][4] This complex then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of target genes.[3][5]
20-Hydroxyecdysone 2,3:20,22-diacetonide is a more lipophilic derivative of 20E. The addition of two acetonide groups masks four of the hydroxyl groups, which is expected to increase its ability to cross cell membranes. This structural modification may lead to altered pharmacokinetics and potentially a different spectrum of biological activity, including its effects on gene expression. While it has been investigated for its potential as a modulator of multi-drug resistance in cancer, its direct impact on gene expression compared to 20E is not well-documented.[2]
Hypothetical Comparison of Gene Expression Effects
The following table presents a hypothetical comparison of the potential effects of 20E and its 2,3:20,22-diacetonide derivative on gene expression. This comparison is inferred from their structural differences and the established role of 20E.
| Feature | 20-Hydroxyecdysone (20E) | This compound | Rationale for Difference |
| Target Gene Activation | Direct activator of primary response genes containing EcREs (e.g., E74, E75, BR-C).[4][6] | Potentially a more potent or prolonged activator of the same target genes. | Increased lipophilicity may lead to higher intracellular concentrations and more efficient receptor binding. |
| Dose-Response Relationship | Well-characterized dose-dependent activation of target genes. | May exhibit a shifted dose-response curve, potentially being effective at lower concentrations. | Enhanced cell permeability could lead to a higher effective concentration at the receptor site. |
| Temporal Dynamics of Gene Expression | Induces a rapid and transient wave of primary response gene expression, followed by a cascade of secondary response genes.[4] | Could potentially lead to a more sustained activation of primary response genes and altered timing of the secondary response. | The acetonide groups may be slowly hydrolyzed intracellularly, leading to a gradual release of active 20E, thus prolonging the signal. |
| Off-Target Effects | Known to have some off-target effects, including interactions with other signaling pathways. | May exhibit a different profile of off-target effects due to altered interactions with cellular components. | The bulky acetonide groups could sterically hinder or promote interactions with other proteins or receptors. |
| Metabolism and Clearance | Metabolized through various hydroxylation and conjugation pathways. | The acetonide groups may alter its metabolic fate, potentially leading to a longer half-life. | The protective acetonide groups may be resistant to certain metabolic enzymes. |
Signaling Pathway of 20-Hydroxyecdysone
The canonical signaling pathway of 20E involves its binding to the EcR-USP heterodimer, which then translocates to the nucleus and binds to EcREs in the promoter regions of target genes, thereby activating their transcription.
Caption: 20E signaling pathway.
Proposed Experimental Protocol to Compare Gene Expression
To empirically determine the differences in gene expression profiles induced by 20E and its diacetonide derivative, the following experimental protocol is proposed.
Objective: To compare the effects of 20-Hydroxyecdysone and this compound on global gene expression in an insect cell line (e.g., Drosophila S2 cells) using RNA sequencing.
Materials:
-
Drosophila S2 cell line
-
Schneider's Drosophila Medium
-
Fetal Bovine Serum (FBS)
-
20-Hydroxyecdysone (20E)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform
Methods:
-
Cell Culture and Treatment:
-
Culture Drosophila S2 cells in Schneider's medium supplemented with 10% FBS at 25°C.
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Prepare stock solutions of 20E and this compound in DMSO.
-
Treat cells with a range of concentrations (e.g., 0.1, 1, 10 µM) of each compound or with DMSO as a vehicle control.
-
Incubate the cells for different time points (e.g., 3, 6, 12, 24 hours).
-
-
RNA Extraction:
-
At each time point, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
-
RNA Sequencing (RNA-Seq):
-
Prepare cDNA libraries from the extracted RNA.
-
Perform high-throughput sequencing using an NGS platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the Drosophila melanogaster reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the treatment groups and the control group.
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the DEGs to identify the biological processes and pathways affected by each compound.
-
Compare the DEG lists and enriched pathways between the 20E and this compound treatment groups to identify unique and overlapping effects.
-
Experimental Workflow Diagram
The following diagram illustrates the proposed experimental workflow.
Caption: Experimental workflow for comparative transcriptomics.
Conclusion
While direct experimental evidence comparing the gene expression profiles of 20-Hydroxyecdysone and its 2,3:20,22-diacetonide derivative is currently lacking, this guide provides a foundational, hypothesis-driven framework for researchers. The increased lipophilicity of the diacetonide derivative suggests potential differences in potency, duration of action, and metabolic stability, which would likely translate to distinct gene expression signatures. The provided experimental protocol offers a clear path for empirically testing these hypotheses and elucidating the specific molecular effects of this synthetic ecdysteroid. Such research will be invaluable for understanding the structure-activity relationships of ecdysteroids and for the development of novel pharmacological agents.
References
- 1. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 20-Hydroxyecdysone (20E) Primary Response Gene E93 Modulates 20E Signaling to Promote Bombyx Larval-Pupal Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-Hydroxyecdysone (20E) Primary Response Gene E75 Isoforms Mediate Steroidogenesis Autoregulation and Regulate Developmental Timing in Bombyx - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The steroid hormone 20-hydroxyecdysone binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation | PLOS Genetics [journals.plos.org]
- 6. pnas.org [pnas.org]
Comparison Guide: Validating Blood-Brain Barrier Penetration of 20-Hydroxyecdysone 2,3:20,22-diacetonide Using In Vitro Models
This guide provides a comparative framework for assessing the blood-brain barrier (BBB) permeability of the novel compound "20-Hydroxyecdysone 2,3:20,22-diacetonide." While direct in vitro permeability data for this specific compound is not yet prominent in published literature, existing in vivo studies provide a strong basis for evaluation.
A study in Wistar rats demonstrated that 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide (20DA) exhibits definite brain penetration following intraperitoneal administration.[1][2][3] In contrast, its parent compound, 20-Hydroxyecdysone (20E), did not cross the BBB under the same conditions.[1][2][3][4] This suggests that the diacetonide modification significantly enhances central nervous system (CNS) availability.
This guide compares the expected performance of 20DA with standard high and low permeability compounds in two common in vitro BBB models: the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and the hCMEC/D3 cell-based Transwell assay.
Data Presentation: Comparative Permeability
The apparent permeability coefficient (Papp or Pe), typically measured in cm/s, is the standard metric for quantifying the rate of passage across a barrier in in vitro models. A higher Papp value indicates greater permeability. The table below summarizes permeability data for well-characterized control compounds.
Table 1: Apparent Permeability Coefficients (Papp) of Comparator Compounds in In Vitro BBB Models
| Compound | Type | Predicted Permeability of 20DA | Papp (x 10⁻⁶ cm/s) | Rationale & Citation |
| This compound | Test Article | High | Data Not Available | Predicted to be high based on in vivo evidence showing definite brain penetration where its parent compound (20E) shows none.[1][3] |
| Propranolol | Positive Control | High | 31.3 | A well-documented high-permeability compound used as a positive control in cell-based assays.[5][6] |
| Caffeine | Positive Control | High | High | A standard positive control for passive diffusion across the BBB.[7] |
| Carbamazepine | Positive Control | High | High | Known to be effectively transported into the brain and exhibits high permeability in vitro.[8] |
| 20-Hydroxyecdysone (20E) | Negative Control | Low | Data Not Available | The parent compound of 20DA, which was shown to not cross the BBB in vivo.[1][3][4] |
| Sodium Fluorescein | Negative Control | Low | ~2.2 | A common low-molecular-weight marker for paracellular transport (passage through tight junctions).[9] |
| FITC-Dextran | Negative Control | Low | ~0.48 (for 4 kDa) | A large, fluorescently-tagged polysaccharide used to assess the integrity of the barrier to large molecules.[8][9] |
| Verapamil | Negative Control | Low | Not Detectable | A P-glycoprotein (P-gp) efflux pump substrate, often used as a negative control.[5] |
Note on Permeability Classification:
-
PAMPA-BBB: Compounds with Pe > 4.0 x 10⁻⁶ cm/s are often classified as CNS penetrant (CNS+), while those with Pe < 2.0 x 10⁻⁶ cm/s are classified as non-penetrant (CNS-).
-
Cell-Based Assays: A Papp > 20 x 10⁻⁶ cm/s is considered very good penetration, while a Papp < 10 x 10⁻⁶ cm/s is considered low.[5]
Mandatory Visualizations
References
- 1. HPLC analysis and blood-brain penetration of 20-hydroxyecdysone diacetonide - Acta Chromatographica - Tom Vol. 29, no. 3 (2017) - BazTech - Yadda [yadda.icm.edu.pl]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. biophytis.com [biophytis.com]
- 5. researchgate.net [researchgate.net]
- 6. neuromics.com [neuromics.com]
- 7. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 20-Hydroxyecdysone 2,3:20,22-diacetonide: A Safety and Operational Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle 20-Hydroxyecdysone 2,3:20,22-diacetonide with appropriate care to minimize exposure and environmental release. All chemicals should be considered hazardous, and direct physical contact should be avoided[1].
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below. Always wear appropriate protective gloves, clothing, and safety goggles when handling the compound[1]. If there is a risk of generating dust or aerosols, use a full-face respirator[2].
Handling: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood[1]. Avoid the formation of dust[2][3]. Keep the container tightly closed when not in use and store it in a cool, dry, and dark location away from incompatible materials[1].
Step-by-Step Disposal Plan
The primary directive for the disposal of related compounds is to avoid release into the environment and to dispose of the contents and container at an appropriate treatment and disposal facility[2].
Step 1: Waste Identification and Classification
-
Treat this compound as a chemical waste.
-
Consult your institution's EHS office for guidance on whether it should be classified as a hazardous or non-hazardous waste according to local and federal regulations (e.g., RCRA in the United States). The parent compound, 20-Hydroxyecdysone, is classified as very toxic to aquatic life with long-lasting effects, which may influence its waste classification[2].
Step 2: Waste Collection and Segregation
-
Collect waste this compound (both pure compound and contaminated materials) in a dedicated, compatible, and properly sealed waste container[4].
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.
-
For spills, collect the material with a clean shovel into a clean, dry container, cover it loosely, and move it from the spill area[1].
Step 3: Labeling and Storage
-
Clearly label the waste container with the words "Hazardous Waste" (or as directed by your EHS office), the full chemical name ("this compound"), and the approximate quantity[4].
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by trained waste management personnel.
Step 4: Disposal
-
Arrange for the collection of the chemical waste through your institution's EHS-approved waste management vendor.
-
Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination[2].
Data Presentation: Safety and Disposal Summary
| Parameter | Information/Guideline | Source |
| Chemical Name | This compound | - |
| CAS Number | Not explicitly found for the diacetonide | - |
| Parent Compound Hazard | Very toxic to aquatic life with long-lasting effects (H410)[2]. May be harmful if swallowed and cause serious eye irritation[5]. | [2][5] |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, impervious gloves and clothing, full-face respirator if dust/aerosols are generated[1][2]. | [1][2] |
| Handling Location | Well-ventilated area or chemical fume hood[1]. | [1] |
| Spill Response | Avoid dust formation. Collect spillage and arrange for disposal. Prevent further leakage if safe to do so[2]. | [2] |
| Disposal Method | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[2]. | [2] |
| Environmental Precautions | Avoid release to the environment[2]. | [2] |
Experimental Protocols
No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were identified in the available literature. Disposal should be managed through established institutional chemical waste procedures.
Visualized Workflow: Chemical Waste Disposal Decision Process
The following diagram illustrates a general logical workflow for making decisions regarding the disposal of laboratory chemicals like this compound.
Caption: General Laboratory Chemical Waste Disposal Workflow.
References
Personal protective equipment for handling 20-Hydroxyecdysone 2,3:20,22-diacetonide
Core Safety and Personal Protective Equipment (PPE)
Minimizing exposure is the primary goal when handling 20-Hydroxyecdysone 2,3:20,22-diacetonide. The following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of the compound, especially when in solution[2][3]. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) is required if there is a risk of aerosolization, such as when handling the solid compound outside of a certified chemical fume hood. | Mitigates the risk of inhaling airborne particles. |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled and accessible only to authorized personnel. The compound is typically shipped at room temperature[4].
2. Preparation and Handling:
-
All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Use a calibrated balance to weigh the required amount of the compound.
-
When preparing solutions, add the solvent to the solid to minimize dust generation. Solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) have been used for similar compounds[5].
3. Experimental Procedures:
-
When diluting stock solutions or adding the compound to experimental setups, continue to wear all prescribed PPE.
-
Work over a disposable absorbent bench pad to contain any potential spills.
4. Decontamination:
-
All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult your institution's safety guidelines for appropriate decontamination procedures for chemical compounds of this nature.
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench pads, and pipette tips, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container[6].
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Compound Data
| Property | Value |
| Molecular Formula | C₃₃H₅₂O₇ |
| Molecular Weight | 560.76 g/mol [4][7] |
| CAS Number | 22798-98-7[7] |
| Appearance | Solid (assumed) |
| Known Hazards (of parent compound) | Harmful if swallowed, causes serious eye irritation, may cause respiratory irritation[1]. |
Experimental Workflow
Safe handling workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. doctronic.ai [doctronic.ai]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 20-Hydroxyecdysone | CAS:5289-74-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - CD BioSustainable [sustainable-bio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









